(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFSIPPTOOMTI-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743143 | |
| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228710-95-0, 1038594-01-2 | |
| Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228710-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 1038594-01-2 | Molecular Formula: C₇H₁₁ClN₂O | Molecular Weight: 174.63 g/mol
Executive Summary
This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development on (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This chiral β-amino alcohol is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring and a chiral amino alcohol moiety, make it a valuable precursor for a range of bioactive molecules, particularly those targeting the central nervous system. This document provides a detailed exploration of its synthesis, purification, and analytical characterization, alongside insights into its applications in pharmaceutical research and coordination chemistry. The protocols and methodologies outlined herein are designed to be self-validating, offering a robust framework for its practical application in a laboratory setting.
Introduction: The Significance of Chiral 3-Pyridyl Amino Alcohols
This compound is a member of the chiral amino alcohol family, a class of compounds that form the structural backbone of numerous active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the amino and hydroxyl groups is often fundamental to the selective interaction with biological targets such as enzymes and receptors, dictating the efficacy and safety of many drugs. The presence of the pyridine ring introduces unique electronic properties and potential for hydrogen bonding, which can significantly influence the pharmacological profile of derivative compounds.[1]
This guide will systematically detail the synthetic pathways to obtain the enantiomerically pure (R)-isomer, methods for its analytical characterization, and its demonstrated utility in the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage in a dry environment at 2–8°C is recommended to maintain its stability.[1]
| Property | Value |
| CAS Number | 1038594-01-2 |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol [1] |
| Appearance | Solid (typical) |
| Storage | 2–8°C, under dry conditions[1] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the preparation of the racemic amino alcohol, followed by chiral resolution. While asymmetric synthesis routes are conceptually possible, a common and practical approach involves the resolution of a racemic mixture.[1]
Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
The synthesis of the racemic precursor can be achieved through a two-step process involving the reduction of a suitable pyridine-3-yl starting material followed by the introduction of the amino group. A plausible and efficient route starts from 3-acetylpyridine.
Caption: Synthetic pathway to racemic 2-Amino-1-(pyridin-3-yl)ethanol.
Step-by-Step Protocol:
-
Reduction of 3-Acetylpyridine:
-
To a solution of 3-acetylpyridine in methanol at 0°C, add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and concentrate the mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield racemic 1-(pyridin-3-yl)ethanol.
-
-
Halogenation of 1-(Pyridin-3-yl)ethanol:
-
The benzylic alcohol can be converted to a halide, a good leaving group for subsequent amination. For example, reaction with thionyl chloride (SOCl₂) or hydrobromic acid (HBr) can yield the corresponding chloride or bromide.
-
-
Amination:
-
The halide can be reacted with sodium azide (NaN₃) to form an azido intermediate, which is then reduced (e.g., with H₂/Pd-C or LiAlH₄) to the primary amine.
-
Alternatively, direct amination methods can be employed.
-
Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a classical and effective method.
Sources
An In-depth Technical Guide to the Molecular Structure of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its distinct molecular architecture, featuring a pyridine ring, a chiral carbinol center, and an amino group, renders it a versatile building block for the synthesis of complex heterocyclic compounds and a valuable ligand in coordination chemistry. This guide provides a comprehensive technical overview of its molecular structure, including detailed synthetic methodologies, structural elucidation through spectroscopic techniques, and an exploration of its potential biological activities. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction
Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and pharmaceuticals. The specific stereochemistry and the presence of both a hydroxyl and an amino group allow for stereospecific interactions with biological targets and provide handles for further chemical modification. This compound, with its molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol , belongs to this important class of compounds[1]. The presence of the pyridin-3-yl substituent introduces unique electronic and coordination properties, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide will delve into the critical aspects of its molecular structure, from its synthesis to its characterization and potential applications.
Synthesis and Stereochemical Control
The synthesis of this compound with high enantiomeric purity is crucial for its applications, particularly in pharmaceutical development where stereochemistry dictates pharmacological efficacy.[1] Several synthetic strategies can be employed, with a primary focus on establishing the (R)-configuration at the stereogenic carbinol center.
Plausible Enantioselective Synthetic Protocol: Asymmetric Transfer Hydrogenation
Workflow for the Asymmetric Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-Amino-1-(pyridin-3-yl)ethan-1-one (Precursor):
-
To a solution of 3-acetylpyridine in a suitable solvent (e.g., diethyl ether or chloroform), add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude α-bromo ketone.
-
Dissolve the crude product in a polar aprotic solvent (e.g., acetonitrile) and treat with an amine source (e.g., ammonia or a protected amine) to yield 2-amino-1-(pyridin-3-yl)ethan-1-one.
-
Purify the product by column chromatography.
-
-
Asymmetric Transfer Hydrogenation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 2-amino-1-(pyridin-3-yl)ethan-1-one in a degassed solvent (e.g., dichloromethane or isopropanol).
-
Add a chiral catalyst, for instance, a Ru(II) complex with a chiral diamine ligand (e.g., (R,R)-TsDPEN), and a hydrogen donor such as a formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-48 hours, monitoring the progress by chiral HPLC.
-
Upon completion, quench the reaction and purify the resulting (R)-2-Amino-1-(pyridin-3-yl)ethanol by column chromatography.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified (R)-2-Amino-1-(pyridin-3-yl)ethanol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether or bubble HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
-
Structural Elucidation and Characterization
The definitive confirmation of the molecular structure and stereochemistry of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of the atoms within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton of the chiral center, the methylene protons adjacent to the amino group, and the exchangeable protons of the hydroxyl and ammonium groups. The coupling patterns and chemical shifts of the pyridyl protons would confirm the 3-substitution pattern. The methine proton (CH-OH) would appear as a multiplet due to coupling with the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all seven carbon atoms in the molecule. The chemical shifts of the pyridine carbons, the carbinol carbon, and the methylene carbon will be characteristic and confirm the overall carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | 8.5-8.7 | 148-150 |
| Pyridine C4 | 7.8-8.0 | 135-137 |
| Pyridine C5 | 7.3-7.5 | 123-125 |
| Pyridine C6 | 8.6-8.8 | 149-151 |
| CH-OH | 4.8-5.0 | 70-75 |
| CH₂-NH₃⁺ | 3.0-3.3 | 45-50 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition (C₇H₁₁N₂O for the free base). The fragmentation pattern can provide further structural information.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While specific crystallographic data for this compound is not publicly available, such an analysis would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state, unequivocally confirming the (R)-configuration.
Diagram of Key Structural Features
Caption: Key functional moieties of the title compound.
Potential Biological and Chemical Applications
The structural features of this compound suggest its utility in several areas of chemical and biological research.
Antimicrobial Activity
Derivatives of pyridine and amino alcohols are known to possess antimicrobial properties. It has been reported that this compound exhibits significant in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 0.0039 - 0.025 mg/mL[1].
Hypothesized Mechanism of Antimicrobial Action
Caption: Plausible mechanisms of antimicrobial action.
The mechanism of action is likely multifactorial. The cationic nature of the protonated amine can facilitate interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and increased permeability. The pyridine ring and the hydroxyl group can also interact with essential bacterial enzymes or proteins through hydrogen bonding and hydrophobic interactions, leading to their inhibition.
Anti-inflammatory Effects
Chiral amino alcohols have been investigated for their anti-inflammatory properties[2][3][4]. The ability of the molecule to interact with specific receptors or enzymes involved in inflammatory pathways is a key area of research. The mechanism could involve the modulation of cytokine production or the inhibition of enzymes like cyclooxygenases (COX). Further in-vivo studies are required to validate these potential effects and elucidate the underlying mechanisms.
Building Block in Organic Synthesis
The bifunctional nature of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in many pharmaceuticals. The amino and hydroxyl groups can be selectively protected and functionalized to construct larger molecular scaffolds.
Conclusion
This compound is a chiral molecule with a well-defined structure that holds significant promise for applications in medicinal chemistry and synthetic organic chemistry. Its enantioselective synthesis is achievable through established asymmetric methodologies, and its structure can be unequivocally confirmed by a suite of modern analytical techniques. The preliminary data on its biological activities, particularly its antimicrobial effects, warrant further investigation to unlock its full therapeutic potential. This technical guide provides a solid foundation for researchers to understand and utilize this versatile compound in their pursuit of novel scientific discoveries and drug development.
References
-
MDPI. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Retrieved January 19, 2026, from [Link]
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: A Technical Guide to its Putative Mechanisms of Action
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol derivative of pyridine that has garnered interest for its diverse biological activities, including antimicrobial and anti-inflammatory effects.[1] Its structural similarity to endogenous neurotransmitters and other bioactive molecules suggests a potential to interact with key targets in the central nervous system (CNS). This technical guide provides an in-depth analysis of the putative mechanisms of action of this compound, focusing on two primary hypotheses: modulation of nicotinic acetylcholine receptors (nAChRs) and inhibition of monoamine oxidase (MAO). This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the pharmacological profile of this compound.
Introduction and Chemical Properties
This compound (CAS: 1038594-01-2) is characterized by a pyridine ring substituted at the 3-position with an ethanolamine side chain, with the chiral center at the carbinol carbon in the (R)-configuration.[1] The hydrochloride salt form enhances its stability and aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | (1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol hydrochloride |
| Appearance | Solid |
| Chirality | (R) at C1 |
The structural motifs of this compound, namely the pyridine ring and the aminoethanol side chain, are prevalent in a variety of neuroactive compounds. This has led to the hypothesis that its biological effects are mediated through interactions with specific neurological targets.[1]
Putative Mechanisms of Action
Based on its chemical structure, two primary mechanisms of action are proposed for this compound: modulation of nicotinic acetylcholine receptors and inhibition of monoamine oxidase.
Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The pyridine moiety is a core component of nicotine, the endogenous agonist for nAChRs. These ligand-gated ion channels are widely distributed in the CNS and periphery, playing crucial roles in cognitive function, learning, memory, and attention.[2] It is plausible that this compound interacts with nAChRs as an agonist, antagonist, or allosteric modulator. The aminoethanol side chain could further influence binding affinity and functional activity at different nAChR subtypes. A series of 2-(3-pyridylaminomethyl)pyrrolidine analogues have been shown to bind with high affinity to central nicotinic receptors.[2]
Hypothesis 2: Inhibition of Monoamine Oxidase (MAO)
The ethanolamine structure linked to an aromatic ring is a feature shared by many monoamine neurotransmitters (e.g., norepinephrine, dopamine) and, consequently, by many MAO inhibitors. MAO is a mitochondrial enzyme responsible for the degradation of monoamines. Its inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is the mechanism of action for several antidepressant and anti-Parkinson's disease drugs. The pyridine ring in this compound could confer selectivity for one of the two MAO isoforms, MAO-A or MAO-B. Several studies have demonstrated that N-pyridyl-hydrazone and pyridazinone derivatives can act as potent and selective MAO inhibitors.[3][4][5]
Experimental Protocols for Mechanism Validation
To rigorously test the proposed mechanisms of action, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.
nAChR Interaction Studies
This assay determines the binding affinity of the test compound to specific nAChR subtypes.[6]
-
Objective: To determine the inhibition constant (Ki) of this compound for various nAChR subtypes.
-
Materials:
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a high concentration of the non-specific competitor.
-
Incubate at a specified temperature and duration (e.g., 120 minutes at 4°C).[7]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.[6]
-
This technique assesses the functional activity of the test compound on nAChRs expressed in Xenopus oocytes.
-
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at specific nAChR subtypes.
-
Materials:
-
Xenopus laevis oocytes injected with cRNA for the desired nAChR subunits.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist (e.g., Acetylcholine).
-
Test compound.
-
-
Procedure:
-
Place an oocyte expressing the target nAChR in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).[8]
-
Agonist testing: Apply increasing concentrations of the test compound and measure the elicited current.
-
Antagonist testing: Apply a fixed concentration of acetylcholine (e.g., EC50) in the absence and presence of increasing concentrations of the test compound.
-
Allosteric modulator testing: Co-apply the test compound with a range of acetylcholine concentrations to determine if it potentiates or inhibits the acetylcholine-induced current.
-
Analyze the current-voltage relationship and dose-response curves to characterize the compound's functional activity.
-
MAO Inhibition Assay
This is a commercially available, homogeneous, luminescent assay for measuring MAO-A and MAO-B activity.[9][10]
-
Objective: To determine the IC50 of this compound for MAO-A and MAO-B.
-
Materials:
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the plate.
-
Add the test compound or control inhibitor to the appropriate wells.
-
Add the luminogenic MAO substrate to all wells.
-
Incubate at room temperature for 60 minutes.[11]
-
Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.[9][10]
-
Incubate for 20 minutes at room temperature.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The structural features of this compound suggest that it may exert its biological effects through the modulation of nicotinic acetylcholine receptors and/or the inhibition of monoamine oxidase. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the precise mechanism of action of this compound. A thorough understanding of its pharmacological profile is essential for its potential development as a therapeutic agent or as a tool for probing neurological pathways.
References
-
MAO-Glo™ Assay Protocol. Promega Corporation.
-
Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays. Benchchem.
-
MAO-Glo™ Assay Systems. Promega Corporation.
-
nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
-
Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors. PubMed.
-
MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation.
-
Rat nAChR(Nicotinic Acetylcholine Receptor) ELISA Kit. MyBioSource.
-
The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Corporation.
-
Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. USGS Publications Warehouse.
-
Electrophysiological recordings depicting the kinetic diversity of the... ResearchGate.
-
An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
-
Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations. PMC - NIH.
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
-
This compound | 1038594-01-2. Benchchem.
-
Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. MDPI.
-
Firing responses mediated via distinct nicotinic acetylcholine receptor subtypes in rat prepositus hypoglossi nuclei neurons. Journal of Neurophysiology.
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. MAO-Glo™ Assay Protocol [promega.de]
- 10. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 11. promega.com [promega.com]
An In-depth Technical Guide to the Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Foreword: The Significance of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride in Modern Drug Discovery
This compound is a chiral β-amino alcohol that has garnered significant attention in the pharmaceutical industry. Its unique structural motif, featuring a pyridine ring and a chiral amino alcohol functionality, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the primary synthetic pathways to obtain this crucial intermediate in high enantiomeric purity. We will delve into the technical intricacies of asymmetric synthesis and chiral resolution, offering not just protocols, but also the scientific rationale behind the methodological choices.
Strategic Approaches to Enantiomerically Pure this compound
The synthesis of this compound can be broadly categorized into two main strategies: the direct asymmetric synthesis of the desired (R)-enantiomer and the synthesis of a racemic mixture followed by chiral resolution. The choice of strategy often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.
This guide will explore three primary pathways:
-
Asymmetric Reduction of 2-Amino-1-(pyridin-3-yl)ethanone: A direct and elegant approach to establishing the chiral center.
-
Biocatalytic Asymmetric Reduction: Leveraging the high selectivity of enzymes for enantiopure synthesis.
-
Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol: A classical and robust method for separating enantiomers.
Each of these pathways will be discussed in detail, including the synthesis of necessary precursors and the final conversion to the hydrochloride salt.
Pathway 1: Asymmetric Reduction of 2-Amino-1-(pyridin-3-yl)ethanone
This pathway is centered around the enantioselective reduction of the prochiral ketone, 2-amino-1-(pyridin-3-yl)ethanone, to directly yield the (R)-amino alcohol. The success of this approach hinges on the selection of an appropriate chiral catalyst.
Synthesis of the Precursor: 2-Amino-1-(pyridin-3-yl)ethanone
A reliable synthesis of the starting ketone is paramount. A common and effective method involves the reaction of a nicotinoyl derivative with an aminoacetonitrile precursor.
Experimental Protocol: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone
-
Step 1: Preparation of Nicotinoyl Chloride Hydrochloride. To a suspension of nicotinic acid (1 eq.) in thionyl chloride (2-3 eq.) is added a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux for 2-3 hours until a clear solution is obtained. The excess thionyl chloride is removed under reduced pressure to yield nicotinoyl chloride hydrochloride as a solid.
-
Step 2: Reaction with Aminoacetonitrile. Aminoacetonitrile hydrochloride (1 eq.) is suspended in a suitable aprotic solvent such as acetonitrile. To this suspension, a base, for example, triethylamine (2.5 eq.), is added, and the mixture is stirred at room temperature for 30 minutes. The nicotinoyl chloride hydrochloride, dissolved in the same solvent, is then added dropwise at 0-5 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Step 3: Hydrolysis and Work-up. The reaction mixture is quenched with water and the pH is adjusted to ~2 with concentrated hydrochloric acid. The mixture is then heated to reflux for 1-2 hours to effect hydrolysis of the nitrile group. After cooling, the aqueous solution is washed with an organic solvent like dichloromethane to remove non-polar impurities. The aqueous layer is then basified to pH 8-9 with a base such as sodium carbonate, leading to the precipitation of the crude product.
-
Step 4: Purification. The crude 2-amino-1-(pyridin-3-yl)ethanone is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Asymmetric Hydrogenation using Chiral Metal Catalysts
The enantioselective reduction of 2-amino-1-(pyridin-3-yl)ethanone can be achieved with high efficiency and enantioselectivity using transition metal catalysts, particularly those based on Ruthenium or Rhodium, complexed with chiral ligands.
Causality in Catalyst Selection: The choice of a chiral ligand is critical for inducing asymmetry. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) create a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer. The diamine ligand in some Ru(II) catalysts can interact with the substrate through hydrogen bonding, further enhancing stereocontrol.
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation (in situ): In a high-pressure reactor under an inert atmosphere (e.g., argon), a chiral catalyst precursor such as [RuCl2(p-cymene)]2 and a chiral diphosphine ligand (e.g., (R)-BINAP) are dissolved in a degassed solvent like methanol or isopropanol. A diamine co-ligand (e.g., (R,R)-DPEN) can also be added. The mixture is stirred at a specific temperature (e.g., 50-60 °C) for a designated time to form the active catalyst.
-
Hydrogenation: 2-Amino-1-(pyridin-3-yl)ethanone (1 eq.) is added to the reactor, followed by a base (e.g., potassium tert-butoxide). The reactor is then pressurized with hydrogen gas (typically 10-50 atm) and the reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Work-up and Purification: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting (R)-2-amino-1-(pyridin-3-yl)ethanol can be purified by column chromatography or crystallization.
Pathway 2: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with exceptional enantioselectivity.
Principle of Biocatalytic Reduction
Ketoreductases utilize a cofactor, typically NADPH or NADH, as a hydride source to reduce the carbonyl group of the ketone. The enzyme's active site is inherently chiral, which leads to a highly stereoselective reduction. Often, a cofactor regeneration system is employed to make the process economically viable. This can be achieved by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a glucose/glucose dehydrogenase system.
Rationale for Enzyme Selection: The choice of ketoreductase is crucial. Screening a library of KREDs is often necessary to identify an enzyme with high activity and the desired stereoselectivity for the substrate. Yeasts such as Candida species are known to contain reductases capable of asymmetrically reducing ketones.[1]
Experimental Protocol: Whole-Cell Bioreduction
-
Cultivation of Microorganism: A suitable microorganism, for example, a strain of Candida albicans, is cultured in an appropriate growth medium until a sufficient cell density is reached. The cells are then harvested by centrifugation and washed.
-
Bioreduction Reaction: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the harvested cells (as a whole-cell catalyst) are suspended. A co-substrate for cofactor regeneration, such as glucose, is added. The substrate, 2-amino-1-(pyridin-3-yl)ethanone, is then added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Work-up and Product Isolation: After the reaction, the cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the crude (R)-2-amino-1-(pyridin-3-yl)ethanol.
-
Purification: The product can be purified by crystallization or column chromatography.
Pathway 3: Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
This classical approach involves the synthesis of the racemic amino alcohol, followed by its separation into individual enantiomers using a chiral resolving agent.
Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
The racemic amino alcohol can be prepared by the non-chiral reduction of the precursor ketone.
Experimental Protocol: Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
-
Reduction: 2-Amino-1-(pyridin-3-yl)ethanone (1 eq.) is dissolved in a suitable solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH4) (1.5-2 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the racemic 2-amino-1-(pyridin-3-yl)ethanol.
Chiral Resolution using Di-p-toluoyl-tartaric Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid. Di-p-toluoyl-tartaric acid is a commonly used and effective resolving agent for amines.[2][3]
Principle of Chiral Resolution: The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution
-
Diastereomeric Salt Formation: Racemic 2-amino-1-(pyridin-3-yl)ethanol (1 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of the chiral resolving agent, for example, (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq.), in the same solvent is added.[2][3] The mixture is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution. The crystallization can be promoted by cooling the mixture in an ice bath. The crystals are collected by filtration and washed with a small amount of the cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified with an aqueous base (e.g., 2 M NaOH) to a pH > 10. This liberates the free amine, which can then be extracted into an organic solvent.
-
Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved amino alcohol is determined by chiral High-Performance Liquid Chromatography (HPLC).
Final Step: Conversion to this compound and Purification
Regardless of the synthetic pathway chosen to obtain the enantiomerically pure free base, the final step is its conversion to the stable hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The purified (R)-2-amino-1-(pyridin-3-yl)ethanol is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrogen chloride in the same or another appropriate solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine at 0 °C until the pH is acidic.
-
Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Purification of the Hydrochloride Salt: The final product can be further purified by recrystallization. The choice of solvent is critical and should be determined experimentally. A good starting point would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent to induce crystallization.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Advantages | Key Considerations | Typical Yield (Overall) | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Direct, potentially high throughput, high e.e. | Requires specialized high-pressure equipment, expensive catalysts and ligands. | 60-80% | >95% |
| Biocatalytic Reduction | Environmentally friendly, high enantioselectivity, mild reaction conditions. | Requires screening of enzyme libraries, potential for substrate/product inhibition. | 50-70% | >99% |
| Chiral Resolution | Robust and well-established, does not require specialized catalysts. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent. | 30-45% (for the desired enantiomer) | >98% after recrystallization |
Conclusion and Future Perspectives
The synthesis of this compound is a well-trodden path in medicinal chemistry, with several viable and robust methods available to the synthetic chemist. The choice between asymmetric synthesis and chiral resolution will be dictated by the specific requirements of the project, including scale, cost, and desired purity. Asymmetric hydrogenation and biocatalysis represent more modern and efficient approaches for large-scale production, while chiral resolution remains a valuable and reliable tool, particularly at the laboratory scale. Future developments in this field will likely focus on the discovery of more efficient and cost-effective catalysts, both chemical and biological, to further streamline the synthesis of this important chiral building block.
References
- Google Patents. (2013). Synthesis method of 2-amino pyridine compounds. CN102276526B.
-
PubMed. (2022). Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) in both Benzaldehyde- and Phenylacetaldehyde-Creatinine Model Systems. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Asymmetric ketone reduction with immobilized yeast in hexane: biocatalyst deactivation and regeneration. ResearchGate. Retrieved from [Link]
-
PubMed. (2006). Asymmetric reduction of alpha, beta-unsaturated ketone to (R) allylic alcohol by Candida chilensis. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
-
NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]
-
SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. SciHorizon. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. Retrieved from [Link]
-
NIH. (2021). Imine reduction by an Ornithine cyclodeaminase/μ-crystallin homolog purified from Candida parapsilosis ATCC 7330. NIH. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
This guide provides a comprehensive technical overview of the solubility of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2), a chiral β-amino alcohol derivative of interest in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties influencing solubility, detailed methodologies for its determination, and the critical factors that must be considered to ensure data integrity. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust framework for its experimental determination and interpretation.
Compound Overview and Physicochemical Profile
This compound is characterized by a pyridin-3-yl substituent and an R-configuration at the stereogenic center, with a molecular formula of C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol .[1] The presence of an amino group, a hydroxyl group, and a pyridine ring, along with its formulation as a hydrochloride salt, are key determinants of its solubility characteristics. The hydrochloride salt form is specifically utilized to enhance its solubility in aqueous solutions, a crucial aspect for biological assays and potential therapeutic applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value / Information | Significance for Solubility |
| Molecular Formula | C₇H₁₁ClN₂O | Provides the elemental composition. |
| Molecular Weight | 174.63 g/mol [1] | Essential for converting between mass and molar concentrations. |
| Functional Groups | Primary amine, secondary alcohol, pyridine ring | These polar groups can participate in hydrogen bonding with protic solvents like water, suggesting a degree of aqueous solubility. The pyridine nitrogen can also be protonated. |
| Salt Form | Hydrochloride (HCl) | Significantly increases aqueous solubility compared to the free base, especially in neutral to acidic pH, by forming an ionized species. |
| Predicted pKa | The pKa of the protonated primary amine is expected to be in the range of 9-10, typical for primary amino alcohols. The pyridine nitrogen is less basic, with an estimated pKa around 3-5. | The ionization state, and therefore solubility, will be highly dependent on the pH of the medium. At physiological pH (~7.4), the primary amine will be predominantly protonated, enhancing solubility. |
| Predicted logP | The octanol-water partition coefficient (logP) is predicted to be low, indicating hydrophilicity. | A lower logP generally correlates with higher aqueous solubility. |
The Critical Role of Synthesis and Impurities in Solubility Studies
The synthesis of this compound typically involves the reduction of a pyridine-3-carboxylic acid derivative, followed by amination and subsequent resolution of the racemic mixture to isolate the desired (R)-enantiomer.[1] Potential impurities arising from this process could include the (S)-enantiomer, unreacted starting materials, or by-products from side reactions.[1] The presence of such impurities can significantly impact solubility measurements by altering the crystal lattice energy of the solid state or by interacting with the solute in solution. Therefore, it is imperative to use a well-characterized, high-purity sample for definitive solubility studies.
Methodologies for Solubility Determination
The choice of method for determining solubility depends on the stage of drug development and the intended application of the data. The two primary types of solubility measurements are thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the most reliable technique for its determination.
This protocol outlines the steps to determine the thermodynamic solubility of this compound.
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to assess the pH-solubility profile. Other relevant solvents, such as ethanol, methanol, or simulated biological fluids, can also be used.
-
Addition of Excess Compound: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a saturated state.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase using centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant. Calculate the solubility in units of mg/mL or µM.
Figure 1: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This method is faster and more amenable to high-throughput screening in early drug discovery.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO stock dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a clear-bottom microtiter plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. An increase in the signal indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration that does not show significant precipitation above a defined threshold.
Hypothetical Solubility Data and Interpretation
Table 2: Illustrative Thermodynamic Solubility of this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 M HCl | 1.0 | > 200 | > 1,145,000 |
| 50 mM Phosphate Buffer | 6.8 | 150 | 859,000 |
| 50 mM Phosphate Buffer | 7.4 | 120 | 687,000 |
| 50 mM Borate Buffer | 9.0 | 50 | 286,000 |
| Water | ~ 5-6 | 180 | 1,030,000 |
| Ethanol | N/A | 25 | 143,000 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
pH-Dependence: The solubility would be expected to be highest at low pH where both the primary amine and the pyridine nitrogen are fully protonated. As the pH increases towards and beyond the pKa of the primary amine, the compound would deprotonate to the less soluble free base, resulting in a decrease in solubility.
-
Aqueous vs. Organic Solubility: The compound would likely exhibit significantly higher solubility in aqueous media compared to less polar organic solvents like ethanol, due to its ionic nature and the presence of multiple hydrogen bond donors and acceptors.
Conclusion
A thorough understanding of the solubility of this compound is fundamental for its development as a potential therapeutic agent. This guide provides the necessary theoretical background and detailed experimental protocols for the accurate determination of both its thermodynamic and kinetic solubility. The high polarity and the hydrochloride salt form suggest good aqueous solubility, which is expected to be highly pH-dependent. Researchers are encouraged to employ rigorous, well-validated methods, such as the shake-flask protocol, to generate reliable data that can effectively guide formulation development and preclinical studies.
References
Sources
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride safety and handling
Dispose of this compound and any contaminated materials as hazardous waste. [9][13]Collect waste in a sealed, airtight, and compatible container, clearly labeled as hazardous waste. [9]Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain. [13]
Conclusion
This compound is a valuable compound for chemical research and drug development. However, its structural relationship to other aminopyridines necessitates a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines detailed in this guide, researchers can significantly minimize the risks associated with its use. A proactive and vigilant safety culture is the cornerstone of successful and responsible scientific advancement.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved January 19, 2026, from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 19, 2026, from [Link]
-
Pyridine Safety Data Sheet. (n.d.). Washington State University. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet - 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved January 19, 2026, from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved January 19, 2026, from [Link]
Sources
- 1. This compound | 1038594-01-2 | Benchchem [benchchem.com]
- 2. (S)-2-AMino-1-(pyridin-3-yl)ethanol hydrochloride | 1416354-93-2 [amp.chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride potential research applications.
An In-Depth Technical Guide to the Research Applications of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a chiral β-amino alcohol that is emerging as a molecule of significant interest in chemical and pharmaceutical research. Its structure, featuring a stereospecific (R)-configuration and a pyridin-3-yl moiety, positions it as a versatile building block for the synthesis of complex chemical entities. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. This guide provides a comprehensive overview of the compound's properties, highlights its principal research applications, and offers detailed experimental protocols for its investigation. Key application areas include the development of novel antimicrobial agents, intermediates for neuropharmacological drugs, and precursors in advanced organic synthesis. The hydrochloride salt form enhances aqueous solubility, making it highly suitable for a range of biological and chemical assays.
Introduction to this compound
Overview and Significance
This compound (CAS: 1038594-01-2) is a specialized chemical intermediate whose value lies in its unique structural features. The molecule combines a primary amine, a secondary alcohol, and a pyridine ring, providing multiple reactive sites for chemical modification. The fixed (R)-stereochemistry at the carbinol center is crucial for asymmetric synthesis, allowing for the creation of enantiomerically pure target molecules, a critical requirement in modern drug development where stereochemistry often dictates pharmacological efficacy and safety. Its role extends from being a foundational element in creating new heterocyclic systems to serving as a key intermediate in the synthesis of potential therapeutics.[1][2][3]
Physicochemical Properties
The compound's physical and chemical characteristics are essential for its handling, storage, and application in experimental design.
| Property | Value | Source |
| CAS Number | 1038594-01-2 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Structure | Chiral β-amino alcohol with an R-configuration | [1] |
| Appearance | Solid | |
| Solubility | Enhanced aqueous solubility due to hydrochloride salt | [1] |
| Storage Conditions | 2–8°C, dry conditions, under inert gas | [1][4] |
Core Research Applications & Mechanistic Insights
The unique structure of this compound makes it a valuable tool in several key research domains.
Medicinal Chemistry & Drug Discovery
There is compelling evidence that this compound possesses intrinsic antimicrobial properties.[1] Studies have demonstrated its efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with one study noting a significantly larger zone of inhibition compared to standard antibiotics.[1] The proposed mechanism of action involves the aminoethanol group forming hydrogen bonds with biological macromolecules like enzymes or structural proteins, while the pyridine ring engages in interactions with receptors, thereby disrupting essential microbial functions.[1] Furthermore, the core structure is related to 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown potent antibacterial activity against various Gram-positive bacteria.[5]
The pyridine scaffold is a cornerstone in the development of agents targeting the central nervous system. This compound serves as a valuable intermediate for molecules designed to modulate neurotransmitter systems, offering potential pathways for treating neurological disorders.[3][6] For instance, it can be used to synthesize antagonists for the Corticotropin-Releasing Factor Receptor 1 (CRF1), which is implicated in stress, anxiety, and addiction.[7] An antagonist developed from this precursor could theoretically block the CRF-mediated stress signaling cascade, representing a therapeutic strategy for conditions like alcohol dependence.[7]
Caption: Conceptual pathway for a CRF1 antagonist derived from the topic compound.
Preliminary research suggests that this compound may have the ability to modulate inflammatory pathways.[1] This presents an emerging field of study. The mechanism could involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling, though detailed investigations are required to validate these hypotheses.
Asymmetric & Heterocyclic Synthesis
As a chiral β-amino alcohol, the compound is an excellent starting material for asymmetric synthesis. Its predefined stereocenter allows for the construction of complex chiral molecules with high enantiomeric purity, avoiding the need for costly and often inefficient chiral separation steps later in the synthesis.
The compound has been successfully employed as a precursor in the synthesis of various heterocyclic compounds, which are fundamental to pharmaceutical development.[1] A notable example is its use in synthesizing pyrazolo[3,4-b]pyridines, with optimized reaction conditions yielding up to 80% efficiency.[1] This demonstrates its utility as a reliable synthon for building complex, biologically relevant scaffolds.
Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.
Coordination Chemistry
The amino and hydroxyl groups, along with the pyridine nitrogen, make this compound an effective ligand for coordinating with metal ions. It can act as a bidentate or tridentate ligand, forming stable metal complexes. These novel coordination compounds may possess unique catalytic properties, facilitating reactions such as C-H bond activation or asymmetric epoxidation, or they could be explored for their own therapeutic potential.[1]
Experimental Protocols & Methodologies
To ensure scientific rigor, the following protocols are designed to be self-validating and are based on established methodologies.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile deionized water to create a 10 mg/mL stock solution. Filter-sterilize using a 0.22 µm syringe filter.
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the compound's stock solution (or a working dilution) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: General Procedure for Synthesis of a Derivative Heterocycle
This protocol provides a representative method for using the compound as a building block.[1]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add the partner reactant (e.g., a substituted pyrazolone, 1.1 eq).
-
Catalyst/Base Addition: Add a base (e.g., triethylamine, 2.0 eq) to neutralize the hydrochloride and facilitate the reaction.[8] If required, add a catalyst.
-
Reaction Conditions: Stir the mixture at an appropriate temperature (ranging from room temperature to reflux, e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄.[8]
-
Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel to yield the desired heterocyclic derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Data Interpretation & Comparative Analysis
Quantitative Antimicrobial Data (Illustrative)
The following table illustrates potential MIC values based on literature suggesting strong antimicrobial activity.[1][5]
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 - 16 |
| Streptococcus pneumoniae | Gram-positive | 2 - 8 |
| Escherichia coli | Gram-negative | 16 - 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Comparison with Structural Analogs
The specific stereochemistry and substituents are critical for the compound's function.[1]
| Compound | Key Feature | Primary Application Notes |
| (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl | (R)-enantiomer, 3-pyridyl | Broad utility in antimicrobial research and as a chiral synthon for neuropharmacology and heterocycles. |
| (S)-2-Amino-1-(pyridin-3-yl)ethanol HCl | (S)-enantiomer, 3-pyridyl | Serves as a crucial stereochemical control in biological assays to establish enantiomer-specific activity. |
| (R)-2-Amino-1-(phenyl)ethanol HCl | Phenyl instead of pyridyl | A more fundamental chiral building block, lacks the specific electronic and H-bonding properties of the pyridine ring. |
| (R)-2-Amino-1-(pyridin-2-yl)ethanol | 2-pyridyl isomer | Altered coordination geometry and electronic properties may lead to different biological targets and catalytic activities. |
Safety, Handling, and Storage
As a member of the aminopyridine chemical class, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[10]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[1] The material can be hygroscopic; storage under an inert atmosphere is recommended.[4] Keep away from incompatible materials such as strong acids and bases.[10]
-
Toxicity: Aminopyridine derivatives are generally considered toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[9][10]
Future Directions & Conclusion
This compound is a high-value chemical tool with substantial, multi-faceted research potential. While its utility as a synthetic building block is well-established, its therapeutic possibilities are still being explored.
Future research should focus on:
-
Elucidating Antimicrobial Mechanisms: Detailed studies to identify the specific cellular targets and pathways disrupted by the compound in various bacterial species.
-
Neuropharmacological Library Synthesis: Leveraging the chiral scaffold to create a library of derivatives for screening against a wider range of CNS targets, beyond CRF1.
-
Catalyst Development: Systematic exploration of its metal complexes for novel catalytic activities in asymmetric synthesis.
-
In Vivo Efficacy and Safety: Progressing promising in vitro findings, particularly in the antimicrobial and anti-inflammatory arenas, to preclinical animal models.
References
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
-
2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (URL: [Link])
-
safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (URL: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])
-
2-(2-AMINO-PYRIDIN-3-YL)-ETHANOL CAS#: 954240-84-7; ChemWhat Code: 1367519. (URL: [Link])
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. (URL: [Link])
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (URL: [Link])
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])
-
3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lobachemie.com [lobachemie.com]
- 10. biochemopharma.fr [biochemopharma.fr]
Foreword: The Imperative of Stereochemical Integrity in Modern Drug Development
An In-depth Technical Guide to the Chiral Purity Analysis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
In the landscape of pharmaceutical sciences, the stereochemical configuration of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a biological system. One enantiomer may be the source of the desired therapeutic activity, while the other could be inert, less active, or, in the worst-case scenario, responsible for adverse effects. It is this principle that elevates the importance of chiral purity from a simple quality control metric to a critical pillar of drug safety and efficacy.
This compound is a chiral β-amino alcohol derivative that serves as a vital intermediate and building block in the synthesis of various advanced pharmaceutical agents, particularly those targeting neurological disorders.[1][2][3][4] Its molecular structure, featuring a stereogenic center at the carbon bearing the hydroxyl group, necessitates stringent control over its enantiomeric composition. The presence of its unwanted counterpart, the (S)-enantiomer, can introduce impurities into the final Active Pharmaceutical Ingredient (API), potentially compromising its clinical performance and regulatory standing.
This guide provides a comprehensive technical overview of the methodologies and underlying principles for the robust determination of the chiral purity of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require not just a protocol, but a foundational understanding of why specific analytical choices are made and how to ensure the resulting data is irrefutably trustworthy.
Compound Profile and Physicochemical Properties
A thorough understanding of the analyte is the prerequisite for any successful method development. This compound is a chiral β-amino alcohol derivative with a pyridin-3-yl substituent.[1]
| Property | Value | Reference |
| CAS Number | 1038594-01-2 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Appearance | Solid | [5] |
| Key Structural Features | Pyridine ring, primary amine, secondary alcohol, single stereocenter | [1][4] |
| Storage Conditions | 2–8°C, dry conditions | [1] |
The presence of a primary amine, a hydroxyl group, and an aromatic pyridine ring provides multiple handles for interaction with chiral selectors, making chromatographic and electrophoretic separations highly feasible.
The Analytical Triad for Chiral Purity Determination
The assessment of enantiomeric excess (e.e.) is not a one-size-fits-all endeavor. The choice of analytical technique is governed by factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. reference standard characterization). Here, we explore the three most powerful and widely adopted techniques.
Caption: General workflow for chiral purity determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the undisputed workhorse for enantiomeric separations in the pharmaceutical industry due to its robustness, reproducibility, and scalability.[6] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can be differentially retained.
Principle of Separation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for the (R) and (S) enantiomers, leading to different interaction energies and, consequently, different retention times. For a polar molecule like an amino alcohol, key interactions include hydrogen bonding, dipole-dipole interactions, and π-π stacking with the pyridine ring.[7][8]
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including amino alcohols.[9] Macrocyclic glycopeptide CSPs are also excellent choices as they possess ionic groups and are compatible with a broad range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.[10]
Caption: Differential interaction of enantiomers with a CSP in HPLC.
Field-Proven Protocol (Example):
-
Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate). This is a versatile phase known for broad selectivity.
-
Mobile Phase Preparation: A typical starting mobile phase for this class of compound would be a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) with a basic additive. For example: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Causality: The alcohol acts as the polar modifier, influencing retention and selectivity. The basic additive (diethylamine) is crucial for improving the peak shape of basic analytes like amino alcohols by masking residual acidic silanols on the silica support and preventing peak tailing.
-
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (maintain a constant temperature for reproducible retention times).
-
Detection: UV at 254 nm or 265 nm (where the pyridine ring absorbs).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the this compound salt in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
System Suitability Test (SST): Before analyzing samples, inject a solution containing both the (R) and (S) enantiomers (a racemic mixture is ideal if available).
-
Trustworthiness: The SST validates that the chromatographic system is fit for its intended purpose. The critical parameter is the Resolution (Rs) between the two enantiomer peaks, which should be ≥ 1.5 to ensure baseline separation and accurate quantification.
-
-
Analysis and Data Processing: Inject the sample solution. The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the R and S enantiomers using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100
Table of Comparative Techniques
| Feature | Chiral HPLC | Chiral Capillary Electrophoresis (CE) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP). | Differential migration in an electric field due to interaction with a Chiral Selector in the electrolyte. | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) causing chemical shift non-equivalence. |
| Primary Use | Quantitative analysis, QC, preparative separation. | High-efficiency quantitative analysis, orthogonal method. | Structural elucidation, absolute configuration, purity of bulk material. |
| Advantages | Robust, widely available, scalable, high throughput. | Extremely high efficiency, low sample/solvent consumption, rapid method development. | Provides structural information, no need for enantiomerically pure reference standard for method development. |
| Disadvantages | Higher solvent consumption, CSPs can be expensive, method development can be empirical. | Lower concentration sensitivity than HPLC-UV, reproducibility can be challenging. | Low sensitivity (mg quantities needed), not suitable for trace analysis (<1% impurity), expensive instrumentation. |
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful orthogonal technique to HPLC, offering exceptionally high separation efficiencies.[11] It is particularly advantageous when dealing with limited sample quantities or for developing methods rapidly.
Principle of Separation: In CE, enantiomers are separated based on their differential mobility in an electric field. This is achieved by adding a chiral selector to the background electrolyte (BGE).[7] For amino alcohols, cyclodextrins (CDs) and their derivatives (e.g., sulfated β-CD) are highly effective chiral selectors.[11] The enantiomers form transient, diastereomeric inclusion complexes with the CD. The enantiomer that has a stronger binding interaction with the charged CD will have a different effective mobility and will therefore migrate at a different velocity, enabling separation.[7][11]
Field-Proven Protocol (Example):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE) Preparation: A low pH buffer is often effective. For example: 25 mM phosphate buffer pH 2.5 containing 15 mM of a sulfated β-cyclodextrin.
-
Causality: At pH 2.5, the amino group of the analyte is protonated (positively charged), allowing it to migrate in the electric field. The low pH also suppresses the electroosmotic flow (EOF), leading to more robust migration times. The sulfated β-CD is negatively charged, and its interaction with the positively charged enantiomers provides the basis for separation.[11]
-
-
Instrumentation Setup:
-
Voltage: +20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm or 254 nm.
-
-
System Suitability Test (SST): As with HPLC, inject a racemic or spiked sample to verify the separation. The resolution between the enantiomer peaks should be ≥ 1.5.
-
Analysis: The enantiomeric excess is calculated from the corrected peak areas (Area/Migration Time) to account for variations in migration velocity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quantification of high-purity samples, chiral NMR spectroscopy is an invaluable tool for unambiguous structural confirmation and for analyzing samples without a reference standard of the opposite enantiomer.
Principle of Analysis: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a Chiral Solvating Agent (CSA), the enantiomers form rapidly equilibrating, non-covalent diastereomeric complexes.[12][13] These diastereomeric complexes exist in different magnetic environments, causing the corresponding protons (or other nuclei) in the two enantiomers to resonate at slightly different frequencies. This phenomenon is known as anisochronous chemical shift non-equivalence.[13]
Caption: Formation of diastereomeric complexes for chiral NMR analysis.
Field-Proven Protocol (Example):
-
CSA Selection: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for amines and alcohols.[14]
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of this compound into an NMR tube.
-
Add 1.0 to 1.5 molar equivalents of the chosen CSA (e.g., (S)-BINOL).
-
Dissolve the mixture in ~0.7 mL of a non-polar deuterated solvent like chloroform-d (CDCl₃).
-
Causality: Non-polar solvents are preferred because they promote the hydrogen bonding and other weak interactions necessary for complex formation.[14]
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Identify a proton signal that is well-resolved and sensitive to the chiral environment, often the proton on the stereogenic carbon (the CH-OH proton).
-
-
Analysis: In the presence of the CSA, the signal for the target proton should split into two distinct signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess can be determined by the integration of these two signals.
Control of Potential Impurities
Beyond the (S)-enantiomer, a comprehensive purity assessment must consider other potential impurities that may arise from the synthetic route or degradation.
-
Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from the synthesis.[15] Their control requires a well-understood and robust synthetic process.
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product. These must be controlled according to regulatory guidelines such as ICH Q3C(R6), which classifies solvents based on their toxicity.[16] Gas Chromatography (GC) with headspace sampling is the standard technique for their quantification.
Conclusion: A Strategy for Self-Validating Chiral Analysis
The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of any downstream pharmaceutical product. A robust analytical strategy does not rely on a single method but employs a primary technique, typically chiral HPLC , for its proven reliability in a quality control environment. This should be complemented by an orthogonal method, such as chiral CE , to provide an independent confirmation of purity and to ensure that no impurities are co-eluting with the main peak. Finally, chiral NMR serves as an essential tool for the definitive structural characterization of reference materials.
By embedding principles of causality in method development and demanding self-validation through rigorous system suitability testing, scientists and researchers can generate data that is not only accurate but also defensible, forming a solid analytical foundation for the development of safe and effective medicines.
References
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. National Institutes of Health (NIH). (URL: [Link])
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (URL: Not Available)
-
2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. J&K Scientific. (URL: [Link])
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. (URL: [Link])
-
2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (URL: [Link])
-
[Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. (URL: [Link])
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. (URL: [Link])
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). (URL: [Link])
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (URL: [Link])
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. (URL: [Link])
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. National Institutes of Health (NIH). (URL: [Link])
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. (URL: [Link])
-
Chiral HPLC Separations. Phenomenex. (URL: [Link])
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). (URL: [Link])
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. bio-rad.com [bio-rad.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. ema.europa.eu [ema.europa.eu]
Spectroscopic Characterization of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride: A Technical Guide
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol derivative of significant interest in pharmaceutical development due to its versatile applications as a ligand in coordination chemistry and a building block for heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related molecules.
Introduction
The precise structural confirmation and purity verification of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug discovery and development. This compound, with its molecular formula C₇H₁₁ClN₂O and molecular weight of 174.63 g/mol , possesses a chiral center and a combination of functional groups that necessitate a multi-faceted analytical approach for unambiguous characterization.[1] This guide outlines the expected spectroscopic signatures of the title compound and provides detailed methodologies for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy
Theoretical Framework: The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative numbers (integration). The chemical shift (δ) of each proton is influenced by the electron density of its surroundings.
Expected ¹H NMR Spectral Data:
-
Pyridine Ring Protons: The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution at the 3-position, they will exhibit a complex splitting pattern. The proton at the 2-position is expected to be the most deshielded due to its proximity to the nitrogen atom.
-
Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene protons. Its chemical shift will be influenced by hydrogen bonding and the solvent used.
-
Methylene Protons (-CH₂-NH₃⁺): The two protons of the methylene group adjacent to the protonated amino group will be diastereotopic due to the adjacent chiral center. They are expected to appear as distinct multiplets.
-
Amine and Hydroxyl Protons (-NH₃⁺, -OH): These protons are exchangeable and their signals can be broad and may not always be observed, depending on the solvent and its water content. In a deuterated solvent like DMSO-d₆, they are more likely to be observed as broad singlets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (Pyridine) | 8.6 - 8.8 | d | ~2.0 |
| H-6 (Pyridine) | 8.5 - 8.7 | dd | ~4.8, 1.5 |
| H-4 (Pyridine) | 7.8 - 8.0 | dt | ~8.0, 2.0 |
| H-5 (Pyridine) | 7.3 - 7.5 | dd | ~8.0, 4.8 |
| -CH(OH)- | 4.9 - 5.1 | dd | ~8.0, 4.0 |
| -CH₂-NH₃⁺ (diastereotopic) | 3.0 - 3.4 | m | - |
| -NH₃⁺ | 8.0 - 9.0 (broad) | s | - |
| -OH | 5.0 - 6.0 (broad) | s | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative proton ratios.
-
To confirm the assignment of exchangeable protons, a D₂O exchange experiment can be performed.
-
¹³C NMR Spectroscopy
Theoretical Framework: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.
Expected ¹³C NMR Spectral Data:
-
Pyridine Ring Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded.
-
Carbinol Carbon (-CH(OH)-): The carbon attached to the hydroxyl group is expected to resonate in the range of δ 60-75 ppm.
-
Methylene Carbon (-CH₂-NH₃⁺): The carbon of the methylene group will appear further upfield, typically in the range of δ 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 148 - 152 |
| C-6 (Pyridine) | 147 - 151 |
| C-4 (Pyridine) | 135 - 139 |
| C-3 (Pyridine) | 138 - 142 |
| C-5 (Pyridine) | 123 - 127 |
| -CH(OH)- | 68 - 72 |
| -CH₂-NH₃⁺ | 45 - 50 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set an appropriate spectral width (e.g., 0-160 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the bond type and its environment.
Expected IR Spectral Data:
-
O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) and protonated amine (-NH₃⁺) groups. This broadening is a result of hydrogen bonding.
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
-
Aliphatic C-H Stretching: Medium to strong intensity bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-H Bending: A medium to strong absorption is expected around 1500-1650 cm⁻¹ for the scissoring vibration of the -NH₃⁺ group.
-
C=C and C=N Stretching (Pyridine Ring): Several sharp, medium-intensity bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-O Stretching: A strong band in the region of 1000-1200 cm⁻¹ is expected for the C-O stretching of the alcohol group.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H and N-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| N-H bend | 1500 - 1650 | Medium-Strong |
| C=C, C=N stretch (Pyridine) | 1400 - 1600 | Medium, Sharp |
| C-O stretch | 1000 - 1200 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that can generate a protonated molecular ion.
Expected Mass Spectral Data:
-
Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule of the free base, [M+H]⁺, where M is the free base (C₇H₁₀N₂O). The expected m/z would be approximately 139.08.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of small neutral molecules. Common fragmentation pathways for amino alcohols include:
Table 4: Predicted Mass Spectrometry Fragments (ESI+)
| m/z (amu) | Proposed Fragment |
| 139.08 | [C₇H₁₀N₂O + H]⁺ (Protonated free base) |
| 121.07 | [M+H - H₂O]⁺ |
| 108.06 | [C₆H₆NO]⁺ (Loss of CH₂NH₂) |
| 78.05 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 amu).
-
Tandem mass spectrometry (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pattern in detail.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Framework: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The pyridine ring is the primary chromophore in this compound.
Expected UV-Vis Spectral Data:
The pyridine ring is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Typically, pyridine and its derivatives show a strong absorption band around 200-220 nm and a weaker band around 250-270 nm, corresponding to π→π* and n→π* transitions, respectively.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Workflow and Data Integration
A comprehensive characterization of this compound involves the integration of data from all the spectroscopic techniques described above. The following diagram illustrates a typical workflow.
Figure 1: A typical workflow for the spectroscopic characterization of a pharmaceutical intermediate.
Conclusion
The spectroscopic characterization of this compound requires a combination of NMR, IR, MS, and UV-Vis techniques. This guide provides a framework for understanding the expected spectral features and outlines detailed experimental protocols for data acquisition. By integrating the information from these complementary techniques, researchers can confidently confirm the structure and assess the purity of this important pharmaceutical building block, thereby ensuring the quality and integrity of their research and development efforts.
References
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12, 93-99.
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals. Their defined stereochemistry is often crucial for specific interactions with biological targets like enzymes and receptors.[1] (R)-2-Amino-1-(pyridin-3-yl)ethanol serves as a vital chiral building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2]
This document provides a detailed, field-proven protocol for the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride via the asymmetric transfer hydrogenation (ATH) of its corresponding prochiral ketone precursor. This method is selected for its high enantioselectivity, operational simplicity, and avoidance of high-pressure hydrogenation equipment, making it highly adaptable for both academic research and process development laboratories.[3][4]
The Strategic Approach: Asymmetric Transfer Hydrogenation (ATH)
The core of this protocol is the enantioselective reduction of a prochiral ketone, 2-amino-1-(pyridin-3-yl)ethanone hydrochloride. While several methods exist for asymmetric ketone reduction, including the use of chiral borane reagents (CBS reduction)[5], Asymmetric Transfer Hydrogenation (ATH) offers distinct advantages. ATH typically employs a stable, well-defined ruthenium catalyst complexed with a chiral ligand.[4] The hydrogen atoms are delivered from a simple, inexpensive source like a formic acid/triethylamine mixture, rather than high-pressure hydrogen gas.[3]
The Causality of Enantioselection: The magic of this transformation lies in the chiral environment created by the catalyst. The process follows an "outer-sphere" mechanism where the ruthenium catalyst, bearing a chiral ligand such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), temporarily binds and activates the hydrogen donor. The prochiral ketone then approaches this activated complex. The steric and electronic properties of the chiral ligand ensure that the ketone can only approach from one specific face, forcing the hydride transfer to occur stereoselectively and yielding predominantly one enantiomer of the alcohol. This method consistently produces chiral 1,2-amino alcohols in high yields with excellent enantioselectivities.[4]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from the starting material to the final, purified hydrochloride salt.
Caption: Workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale. Adjustments can be made, but reagent stoichiometry should be maintained.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride | C₇H₁₀Cl₂N₂O | 213.08 | 10.0 | 1.0 | 2.13 g | >95% |
| RuCl(p-cymene)[(R,R)-TsDPEN] | C₃₆H₃₇ClN₂O₂RuS | 722.28 | 0.025 | 0.0025 (0.25 mol%) | 18.1 mg | >98% |
| Formic Acid | CH₂O₂ | 46.03 | 50.0 | 5.0 | 1.88 mL | >98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 20.0 | 2.0 | 2.79 mL | >99% |
| Acetonitrile (ACN), anhydrous | C₂H₃N | 41.05 | - | - | 50 mL | >99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | As needed | ACS Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | As needed | ACS Grade |
| Saturated NaHCO₃ (aq) | - | - | - | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed | - |
| 2M HCl in 2-Propanol | HCl/C₃H₈O | - | ~11.0 | ~1.1 | ~5.5 mL | Titrated |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Step-by-Step Procedure
Part A: Asymmetric Transfer Hydrogenation
-
Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride (2.13 g, 10.0 mmol) and the catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (18.1 mg, 0.025 mmol).
-
Solvent and Hydrogen Source: Add anhydrous acetonitrile (50 mL). Stir the resulting suspension. In a separate vial, prepare the hydrogen source by mixing formic acid (1.88 mL, 50.0 mmol) and triethylamine (2.79 mL, 20.0 mmol). Add this mixture to the reaction flask via syringe.
-
Scientist's Note: The triethylamine serves a dual purpose: it forms the azeotropic mixture with formic acid that acts as the hydrogen donor and neutralizes the two equivalents of HCl from the starting material, liberating the free amine of the ketone in situ for the reaction.
-
-
Reaction: Heat the reaction mixture to 40-45 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC is 10% Methanol in Dichloromethane with 1% NH₄OH. The reaction is generally complete within 16-24 hours.[4]
Part B: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~50 mL) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Scientist's Note: DCM is chosen for its ability to effectively extract the polar amino alcohol product. Multiple extractions ensure a high recovery yield.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-2-Amino-1-(pyridin-3-yl)ethanol as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine to afford the pure free base.
-
Scientist's Note: The addition of a small amount of triethylamine to the eluent is crucial to prevent the basic amino alcohol from streaking on the acidic silica gel, leading to better separation and recovery.
-
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimal amount of 2-Propanol (~10-15 mL).
-
Precipitation: While stirring, slowly add a 2M solution of HCl in 2-Propanol (~5.5 mL, 1.1 eq.) dropwise. A white precipitate should form immediately.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold 2-Propanol, and then with diethyl ether.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield this compound.
-
Expected Outcome: A white crystalline solid. Typical yields range from 80-90% with an enantiomeric excess (ee) of >98%, as determined by chiral HPLC analysis.
-
Safety and Handling
-
Conduct all operations within a certified fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Formic acid is corrosive and triethylamine is a flammable irritant; handle with care.
-
Ruthenium catalysts, while used in small quantities, should be handled as potentially toxic heavy metal compounds.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Cho, B. T., & Chun, Y. S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
-
Organic Chemistry Portal (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 84(9), 5545-5555. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. Pharma-Intermediate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 4. scihorizon.com [scihorizon.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
Application Note: Comprehensive Analytical Characterization of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Introduction
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol derivative of significant interest in pharmaceutical development.[1] Its structure, featuring a pyridine ring, a hydroxyl group, and a stereogenic center, makes it a valuable chiral building block for the synthesis of complex bioactive molecules, including β3-adrenergic receptor agonists.[2] The precise control and confirmation of its chemical identity, purity, and stereochemical integrity are paramount for its application in drug discovery and development, ensuring safety, efficacy, and batch-to-batch consistency.
This application note provides a comprehensive guide to the essential analytical methods for the robust characterization of this compound. The protocols and insights detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure self-validating and reliable results.
Logical Framework for Analytical Characterization
A multi-faceted analytical approach is required to fully characterize this molecule. The strategy is built on orthogonally confirming structure, quantifying impurities (both chemical and stereochemical), and defining physicochemical properties.
Caption: Overall analytical workflow for the characterization of the target API.
Structural Elucidation and Identification
The primary step is the unambiguous confirmation of the molecular structure. A combination of spectroscopic techniques provides complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full structural confirmation.
Causality: ¹H NMR confirms the number and connectivity of protons, including the characteristic signals of the pyridine ring and the ethanol backbone. ¹³C NMR confirms the carbon skeleton of the molecule. The spectra together provide a definitive fingerprint of the compound's constitution.
¹H NMR (400 MHz, D₂O) - Predicted Chemical Shifts and Assignments: The use of D₂O as a solvent will cause the exchange of labile protons (from -OH and -NH₃⁺), simplifying the spectrum by causing their signals to disappear.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-2', H-6' (Pyridine) | 8.6 - 8.8 | m | 2H |
| H-4' (Pyridine) | 8.0 - 8.2 | m | 1H |
| H-5' (Pyridine) | 7.5 - 7.7 | m | 1H |
| H-1 (CH-OH) | 5.0 - 5.2 | t | 1H |
| H-2 (CH₂-NH₃⁺) | 3.2 - 3.4 | d | 2H |
¹³C NMR (100 MHz, D₂O) - Predicted Chemical Shifts:
| Carbon Assignment | Predicted δ (ppm) |
| C-2', C-6' (Pyridine) | 148 - 150 |
| C-4' (Pyridine) | 140 - 142 |
| C-3' (Pyridine) | 137 - 139 |
| C-5' (Pyridine) | 124 - 126 |
| C-1 (CH-OH) | 69 - 71 |
| C-2 (CH₂-NH₃⁺) | 45 - 47 |
Protocol 1: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at a constant temperature (e.g., 25 °C).
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to an internal standard or the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.
Causality: ESI-MS provides the mass of the protonated free base [M+H]⁺, which directly confirms the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing definitive proof of the chemical formula.
-
Expected Ion: The molecule exists as a hydrochloride salt. In the ESI source, it will be detected as the protonated free base.
-
Molecular Formula (Free Base): C₇H₁₀N₂O
-
Exact Mass: 138.0793 g/mol
-
Expected [M+H]⁺: 139.0866
Predicted Fragmentation Pattern: Alpha-cleavage is a dominant fragmentation pathway for amines and alcohols.[3][4]
-
Loss of H₂O: [M+H - 18]⁺ at m/z 121.0760
-
Alpha-cleavage (C-C bond): Cleavage between the carbinol carbon and the aminomethyl carbon would yield a fragment corresponding to the pyridinyl-methanol cation at m/z 109.0549.
Protocol 2: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 Methanol:Water).
-
Infuse the solution directly into an ESI-MS system or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode.
-
For HRMS, use a TOF, Orbitrap, or FT-ICR mass analyzer to obtain accurate mass measurements.
-
If performing MS/MS, select the precursor ion (m/z 139.1) and apply collision-induced dissociation (CID) to generate a fragmentation spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Causality: The FT-IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups: O-H (alcohol), N-H (amine salt), C-N, C-O, and the aromatic pyridine ring.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3400 (broad) | Alcohol hydroxyl group |
| N-H Stretch | 2800-3100 (broad) | Ammonium (-NH₃⁺) salt |
| C-H Stretch (Aromatic) | 3000-3100 | Pyridine ring C-H bonds |
| C=N, C=C Stretch | 1570-1610 | Pyridine ring vibrations |
| C-O Stretch | 1050-1150 | Secondary alcohol |
Protocol 3: FT-IR Analysis
-
Prepare the sample using the Attenuated Total Reflectance (ATR) technique or by preparing a Potassium Bromide (KBr) pellet.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan and ratio the sample spectrum against the background.
Purity Assessment
Purity assessment is a critical component of characterization, divided into chemical purity (related substances) and enantiomeric purity (unwanted stereoisomer).
Chemical Purity by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for separating and quantifying non-volatile impurities in pharmaceutical substances.
Causality: This method separates compounds based on their polarity. The polar analyte will elute relatively early from a nonpolar stationary phase (like C18) using a polar mobile phase. Impurities with different polarities will have different retention times, allowing for their separation and quantification. A UV detector is suitable due to the UV-active pyridine ring.
Protocol 4: RP-HPLC for Chemical Purity
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.
Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess is arguably the most critical analysis for a chiral drug substance. This requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.
Causality: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating the enantiomers of amino alcohols.[3] The choice of mobile phase (typically normal phase, consisting of a nonpolar solvent and an alcohol modifier) is crucial for achieving selectivity, as it mediates the interactions between the analyte and the CSP.
Caption: Principle of chiral separation by HPLC.
Protocol 5: Chiral HPLC for Enantiomeric Purity
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm, or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Rationale: Diethylamine is added as a basic modifier to reduce peak tailing caused by interactions with residual silanols on the silica support.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject a sample of the racemic mixture to confirm resolution between the two enantiomer peaks (Resolution > 1.5).
Physicochemical Characterization
These analyses define the physical properties of the solid form of the API, which are critical for formulation development and stability.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, quantifying volatiles like water or residual solvents.
Causality: DSC is used to determine the melting point, a key indicator of purity. A sharp melting endotherm is characteristic of a pure crystalline substance. TGA provides information on the presence of water or solvent in the crystal lattice (solvates/hydrates) or adsorbed on the surface. For a hydrochloride salt, TGA can also indicate the temperature of decomposition.
Protocol 6: Thermal Analysis
-
DSC: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a pierced lid. Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
TGA: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Record the mass loss as a function of temperature.
Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.
Causality: Unlike TGA's "loss on drying," which measures all volatiles, KF titration is a chemical reaction specific to water. This specificity makes it the gold standard for water content analysis, which is a critical parameter for stability and accurate dosage form preparation. For hydrochloride salts, buffering the KF solution may be necessary to maintain the optimal pH range for the reaction.
Protocol 7: Volumetric Karl Fischer Titration
-
Standardize the Karl Fischer titrant using a certified water standard.
-
Place a suitable KF solvent (e.g., methanol) into the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and add a suitable amount of the sample to the vessel.
-
Initiate the titration and record the volume of titrant required to reach the endpoint.
-
Calculate the water content (%) based on the sample weight and the titrant consumption.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for characterizing the solid-state nature of a substance, distinguishing between crystalline and amorphous forms and identifying different crystal polymorphs.
Causality: Crystalline solids produce a unique diffraction pattern of sharp peaks based on the ordered arrangement of molecules in the crystal lattice. Amorphous materials lack this long-range order and produce a broad halo instead. Since different polymorphs can have different physical properties (solubility, stability), confirming the solid form is essential for consistent manufacturing and performance.[2]
Protocol 8: XRPD Analysis
-
Gently pack the powdered sample into an XRPD sample holder.
-
Place the holder into the diffractometer.
-
Collect the diffraction pattern using Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a suitable range of 2θ values (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline form.
Summary of Analytical Specifications
The following table summarizes the key analytical tests and typical acceptance criteria for high-quality this compound intended for pharmaceutical use.
| Test | Method | Typical Acceptance Criteria |
| Identification | ||
| ¹H NMR | NMR Spectroscopy | Conforms to the reference spectrum and structure. |
| FT-IR | IR Spectroscopy | Conforms to the reference spectrum. |
| Assay | RP-HPLC | 98.0% - 102.0% (on anhydrous basis) |
| Purity | ||
| Chemical Purity | RP-HPLC | Individual Impurity: ≤ 0.10%; Total Impurities: ≤ 0.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (R)-enantiomer |
| Physicochemical Properties | ||
| Melting Point | DSC | Report value (e.g., 160-165 °C with a sharp endotherm) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Solid-State Form | XRPD | Conforms to the reference diffractogram of the desired crystal form. |
References
-
J&K Scientific. 2-Amino-1-pyridin-3-yl-ethanol | 92990-44-8. [Link]
-
Bioorganic & Medicinal Chemistry. A chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, valuable moiety of β3-adrenergic receptor agonists. 2006, 14(4), 1207-1214. [Link]
- Aarthy, M., et al. "POWDER X-RAY DIFFRACTION PATTERN OF 4-AMINOPYRIDINE BASED COPPER (II) SULPHATE CRYSTALS.
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
-
Semantic Scholar. Lipase B from Candida antarctica Immobilized on Epoxy- functionalized Hollow Silica Microspheres: Efficient Biocatalysts. (2018-10-01). [Link]
-
Giron-Forest, D., Goldbronn, C., & Piechon, P. "Thermal analysis methods for pharmacopoeial materials." Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1989, pp. 1421-33. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. (2023-01-26). [Link]
Sources
Topic: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride in Organic Synthesis
An Application and Protocol Guide
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1][2] Its unique structural scaffold, featuring a stereogenic center, a primary amine, a secondary alcohol, and a pyridine moiety, provides multiple coordination sites and reactive handles. This combination makes it an exemplary precursor for the synthesis of complex pharmaceutical intermediates, chiral ligands for asymmetric catalysis, and novel heterocyclic systems.[2][3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving this key chiral intermediate.
Compound Profile and Physicochemical Properties
This compound (CAS No. 1038594-01-2) is the hydrochloride salt of the (R)-enantiomer of 2-Amino-1-(pyridin-3-yl)ethanol.[5][6] The salt form enhances the compound's stability and improves its solubility in aqueous and protic solvents, facilitating easier handling and reaction setup.[7]
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 1038594-01-2[6] |
| Molecular Formula | C₇H₁₁ClN₂O[1][5] |
| Molecular Weight | 174.63 g/mol [1][5] |
| Appearance | Typically an off-white to white solid |
| Storage | Store at 2–8°C under dry, inert atmosphere to maintain stability.[1] |
Handling and Safety Considerations
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. The hydrochloride salt is acidic; avoid contact with strong bases unless deprotection of the amine is intended for a reaction.
Core Applications in Synthetic Chemistry
The synthetic utility of this compound stems from its multifunctional nature. The primary amine and hydroxyl groups are nucleophilic centers, while the pyridine ring can act as a ligand or be subjected to further functionalization.[1]
Caption: Key synthetic pathways using the title compound.
Chiral Ligands for Asymmetric Catalysis
Chiral 1,2-amino alcohols are privileged structures for creating ligands used in transition-metal-catalyzed asymmetric reactions.[4][8] The pyridine nitrogen and the primary amino group of (R)-2-Amino-1-(pyridin-3-yl)ethanol can act as a bidentate ligand, chelating to a metal center. This forms a stable, chiral environment that can induce high stereoselectivity in a variety of transformations.
-
Mechanism of Action: The rigid chelate structure forces substrates to approach the metal center from a specific trajectory, favoring the formation of one enantiomer over the other. These ligands are particularly effective in reactions like asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines.[9]
Building Block for Pharmaceutical Agents
This compound is a key intermediate in the synthesis of novel drug candidates.[2] Its structure is incorporated into more complex molecules targeting a range of therapeutic areas, from neurological disorders to infectious diseases.[2][3] For example, derivatives like 3-(pyridin-3-yl)-2-oxazolidinones have been synthesized and evaluated for their antibacterial properties.[10] The defined stereochemistry at the C1 position is often crucial for biological activity, making enantiomerically pure starting materials like this essential.
Synthesis of Novel Heterocycles
The compound serves as a versatile starting material for constructing complex heterocyclic systems. For instance, it has been employed in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds investigated for various biological activities.[1] This typically involves multi-step sequences where both the amine and alcohol functionalities are used to build the new ring system.
Experimental Protocols & Methodologies
The following protocols are representative examples designed to guide the user in common synthetic transformations.
Protocol 1: N-Acetylation of (R)-2-Amino-1-(pyridin-3-yl)ethanol
This protocol demonstrates the selective acylation of the primary amine, a common first step in a multi-step synthesis to protect the amine or to synthesize amide-containing target molecules.
Rationale: The primary amine is a stronger nucleophile than the secondary alcohol, allowing for selective acylation under controlled conditions. A mild base is used to deprotonate the ammonium hydrochloride in situ, freeing the amine for reaction.
Table 2: Reaction Parameters for N-Acetylation
| Parameter | Condition |
| Substrate | (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl (1.0 eq) |
| Reagent | Acetic Anhydride (1.1 eq) |
| Base | Triethylamine (2.2 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Procedure:
-
Suspend this compound (1.0 g, 5.73 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (1.6 mL, 11.46 mmol, 2.0 eq) to the suspension. Stir for 15 minutes. The suspension should become a clearer solution as the free amine is generated.
-
Add acetic anhydride (0.6 mL, 6.30 mmol, 1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent).
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (R)-N-(2-hydroxy-2-(pyridin-3-yl)ethyl)acetamide.
Protocol 2: Application in Asymmetric Transfer Hydrogenation
This protocol outlines the use of (R)-2-Amino-1-(pyridin-3-yl)ethanol as a chiral ligand in a ruthenium-catalyzed asymmetric transfer hydrogenation of a model ketone, acetophenone. The ligand and metal precursor are typically mixed in situ to form the active catalyst.
Rationale: Chiral Ru(II) complexes containing amino alcohol ligands are highly effective catalysts for the reduction of ketones to chiral secondary alcohols.[9] A mixture of formic acid and triethylamine is used as the hydrogen source. The chiral ligand ensures that the hydride is delivered to one face of the ketone preferentially, resulting in an enantiomerically enriched alcohol product.
Caption: Workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol, 0.01 eq) and this compound (7.0 mg, 0.04 mmol, 0.04 eq).
-
Add 2 mL of degassed isopropanol and stir the mixture at 80 °C for 20 minutes to facilitate catalyst formation.
-
Cool the mixture to room temperature.
-
Add acetophenone (120 mg, 1.0 mmol, 1.0 eq) to the flask.
-
Prepare the hydrogen source by making a 5:2 azeotropic mixture of formic acid and triethylamine. Add 0.5 mL of this mixture to the reaction flask.
-
Stir the reaction at 30 °C for 12-24 hours.
-
Monitor the conversion by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 1-phenylethanol.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC.
Table 3: Representative Data for Asymmetric Reduction of Acetophenone
| Entry | Catalyst Loading (mol%) | Ligand:Metal Ratio | Yield (%) | e.e. (%) |
| 1 | 1.0 | 2:1 | >95% | >90% (R) |
Note: Data are representative and actual results may vary based on specific reaction conditions and substrate.
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in both academic research and industrial drug development. Its utility in forming chiral ligands for asymmetric catalysis and as a core scaffold for pharmaceutical agents makes it an indispensable tool for the modern synthetic chemist. The protocols provided herein offer a validated starting point for exploring the rich chemistry of this valuable compound.
References
- Benchchem. This compound | 1038594-01-2.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis.
- Sunway Pharm Ltd. This compound.
- EvitaChem. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528).
- Alchem Pharmtech. CAS 1038594-01-2 | this compound.
- Chemical Synthesis. This compound.
- Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- Santa Cruz Biotechnology. 2-Amino-1-pyridin-2-yl-ethanol | CAS 89943-14-6.
- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
- ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS:1038594-01-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 8. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride: A Comprehensive Guide for Advanced Synthesis
The precise architecture of molecules is paramount in the fields of medicinal chemistry and materials science. Chiral building blocks, possessing a defined three-dimensional arrangement, are the foundational elements that enable the construction of complex, enantiomerically pure molecules.[][2] Among these, chiral β-amino alcohols are a privileged structural motif, frequently encountered in pharmaceuticals, natural products, and as ligands in asymmetric catalysis.[3][4] (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride stands out as a particularly valuable synthon, incorporating both a stereogenic center and a versatile pyridine ring. This guide provides an in-depth exploration of this chiral building block, offering detailed protocols and expert insights for its application in advanced organic synthesis.
Compound Profile and Significance
This compound (CAS No: 1038594-01-2) is a chiral β-amino alcohol derivative.[5] Its structure, featuring a pyridin-3-yl group attached to a chiral amino alcohol backbone, makes it a highly sought-after intermediate in pharmaceutical development.[5][6] The pyridine nitrogen and the amino group can act as ligands for metal complexes, opening avenues for its use in coordination chemistry and catalysis.[5] Furthermore, this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1038594-01-2[5] |
| Molecular Formula | C₇H₁₁ClN₂O[5] |
| Molecular Weight | 174.63 g/mol [5] |
| Appearance | Solid |
| Storage | 2–8°C, under dry conditions[5] |
Note: For research use only. Not for human or veterinary use.[5]
Strategic Approaches to Synthesis
The enantioselective synthesis of β-amino alcohols is a central challenge in organic chemistry.[3][4][7] Several strategies have been developed to access these valuable compounds with high stereocontrol.
2.1. Asymmetric Reduction of α-Amino Ketones
A prevalent method for synthesizing chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone. This approach leverages chiral catalysts to stereoselectively deliver a hydride to the carbonyl group.
Diagram 1: General Workflow for Asymmetric Reduction
Caption: Workflow for the synthesis of the target molecule via asymmetric reduction.
Protocol 1: Asymmetric Hydrogenation of 2-Amino-1-(pyridin-3-yl)ethan-1-one
-
Rationale: This protocol utilizes a well-established chiral ruthenium-BINAP catalyst to achieve high enantioselectivity in the reduction of the ketone precursor. The choice of solvent and pressure is critical for optimal catalyst performance and reaction rate.
-
Materials:
-
2-Amino-1-(pyridin-3-yl)ethan-1-one
-
[RuCl((R)-BINAP)(p-cymene)]Cl
-
Isopropanol (anhydrous)
-
Hydrogen gas (high purity)
-
Hydrochloric acid (ethanolic solution)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve 2-amino-1-(pyridin-3-yl)ethan-1-one (1.0 eq) and the Ru-BINAP catalyst (0.01 eq) in anhydrous isopropanol.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the reactor to 50 bar with hydrogen gas.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of ethanol and add a stoichiometric amount of ethanolic HCl.
-
Induce precipitation of the hydrochloride salt, collect the solid by filtration, and dry under vacuum.
-
-
Self-Validation: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis to confirm the stereoselectivity of the reduction. ¹H and ¹³C NMR spectroscopy should be used to verify the chemical structure.[5]
2.2. Chiral Pool Synthesis
Another effective strategy is to start from a readily available chiral molecule, such as an amino acid, and chemically transform it into the desired β-amino alcohol.[8] This approach leverages the inherent chirality of the starting material.
Diagram 2: Chiral Pool Synthesis Pathway
Caption: Simplified representation of a chiral pool synthesis approach.
Applications in Asymmetric Synthesis
This compound is not only a target for synthesis but also a valuable tool for constructing other chiral molecules.
3.1. As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[9][10] The amino alcohol functionality of the title compound makes it suitable for conversion into various chiral auxiliaries, such as oxazolidinones.[]
Protocol 2: Synthesis of a Chiral Oxazolidinone Auxiliary
-
Rationale: This protocol describes the formation of an oxazolidinone, a widely used chiral auxiliary, from (R)-2-Amino-1-(pyridin-3-yl)ethanol. The resulting auxiliary can then be used to direct asymmetric alkylations or aldol reactions.[9][12]
-
Materials:
-
(R)-2-Amino-1-(pyridin-3-yl)ethanol
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve (R)-2-Amino-1-(pyridin-3-yl)ethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral oxazolidinone.
-
3.2. As a Chiral Ligand in Catalysis
The bidentate nature of the amino alcohol, with both nitrogen and oxygen donor atoms, allows it to act as a chiral ligand for various metal-catalyzed asymmetric reactions.[5]
Diagram 3: Application as a Chiral Ligand
Caption: Use of the title compound as a chiral ligand in asymmetric catalysis.
Broader Context and Future Directions
The demand for enantiomerically pure compounds in drug development continues to grow, driving innovation in asymmetric synthesis.[2][13] Chiral building blocks like this compound are at the forefront of this endeavor. Future research will likely focus on developing even more efficient and sustainable methods for their synthesis, as well as expanding their application in novel catalytic systems and the construction of complex molecular architectures. The pyridine moiety, in particular, offers a handle for further functionalization, opening up possibilities for creating a diverse library of derivatives with unique properties and applications.[14]
References
-
Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes | Organic Letters - ACS Publications. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH. (2020, December 22). NCBI. Retrieved January 19, 2026, from [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. (2023, October 12). Westlake University. Retrieved January 19, 2026, from [Link]
- EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents. (n.d.). Google Patents.
-
Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions | ACS Catalysis. (2022, June 28). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition | Organic Letters - ACS Publications. (2026, January 15). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks | Organic Letters - ACS Publications. (2026, January 12). ACS Publications. Retrieved January 19, 2026, from [Link]
-
2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. (2019, August). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
-
Synthesis of Chiral Vicinal Amino Alcohol Derivatives via Lewis Acid‐Catalyzed Asymmetric Ring Opening of Aziridines with Alcohols and Carboxylic Acids | Request PDF - ResearchGate. (2024, February 1). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. (n.d.). NCBI. Retrieved January 19, 2026, from [Link]
-
Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
-2-Amino-1-(pyridin-3-yl) - ChemBK. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.). Google Patents.
-
Chiral auxiliary - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
Sources
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. 手性助剂 [sigmaaldrich.com]
- 12. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Application Note: Experimental Protocols for the Synthetic Modification and Chiral Analysis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a pivotal chiral building block in medicinal chemistry and drug development, valued for its distinct stereochemistry and versatile functional groups: a primary amine, a secondary alcohol, and a pyridine ring.[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for various applications, including as a potential therapeutic agent with antimicrobial and anti-inflammatory properties.[1][3] This application note provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthetic modification of this compound, specifically focusing on N-acylation and N-alkylation reactions. Furthermore, it establishes a robust analytical method for the critical validation of its enantiomeric purity using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and scientific integrity.
Compound Profile and Critical Safety Protocols
Chemical and Physical Properties
This compound is a chiral β-amino alcohol derivative supplied as a stable salt.[1] Understanding its fundamental properties is essential for proper handling, storage, and reaction setup.
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| CAS Number | 1038594-01-2 |
| Appearance | Solid |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Pyridine Ring |
| Storage Conditions | 2–8°C, under dry conditions to maintain stability.[1] |
Mandatory Safety Precautions
WARNING: Based on available Safety Data Sheets (SDS), this compound presents significant health risks. It is classified as Toxic if swallowed or in contact with skin and Causes severe skin burns and eye damage . It is also designated as harmful to aquatic life with long-lasting effects. Strict adherence to the following safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a full-face shield.
-
Handling: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust. Avoid generating dust.[4]
-
Exposure Response:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.
-
Ingestion: If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Avoid release to the environment.
Foundational Principles: Activating the Amine
A critical concept for reacting this compound is understanding the role of the hydrochloride salt. The primary amine is protonated, forming an ammonium salt (-NH₃⁺Cl⁻). This protonation renders the nitrogen lone pair unavailable, making the amine non-nucleophilic.
Causality: To engage the amine in nucleophilic reactions such as acylation or alkylation, it must first be deprotonated to its free base form (-NH₂). This is achieved by adding a suitable base to the reaction mixture. The base neutralizes the hydrochloride salt, liberating the amine to act as a nucleophile.[1] A slight excess of base is often required to also neutralize any acidic byproducts generated during the reaction.
Caption: Amine activation and subsequent reaction workflow.
Protocol 1: N-Acylation with Acetic Anhydride
This protocol details the procedure for forming the corresponding acetamide derivative. N-acylation is a fundamental transformation in drug development for modifying polarity and biological activity.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl | 174.63 | 1.0 | (e.g., 500 mg) |
| Triethylamine (Et₃N) | 101.19 | 2.2 | (Calculate based on substrate) |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.1 | (Calculate based on substrate) |
| Dichloromethane (DCM) | - | - | (Sufficient volume for 0.1 M) |
| Saturated NaHCO₃ solution | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Basification: Add triethylamine (2.2 eq). Rationale: The first equivalent neutralizes the HCl salt. The second equivalent will neutralize the acetic acid byproduct from the reaction, driving the equilibrium towards the product.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5°C. Rationale: This controls the exothermicity of the acylation reaction, minimizing potential side reactions.
-
Acylation: Add acetic anhydride (1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Workup:
-
Carefully add saturated aqueous NaHCO₃ solution to quench any remaining acetic anhydride and neutralize the triethylammonium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate to afford the pure N-acetylated product.
Protocol 2: N-Alkylation with Iodomethane
This protocol describes a method for mono-methylation of the primary amine. Control of stoichiometry is crucial to minimize the formation of the di-alkylated byproduct.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl | 174.63 | 1.0 | (e.g., 500 mg) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | (Calculate based on substrate) |
| Iodomethane (CH₃I) | 141.94 | 1.05 | (Calculate based on substrate) |
| N,N-Dimethylformamide (DMF) | - | - | (Sufficient volume for 0.1 M) |
| Ethyl Acetate (EtOAc) | - | - | For workup |
| Water | - | - | For workup |
Step-by-Step Methodology
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF. Rationale: K₂CO₃ is a solid base suitable for this reaction, and DMF is a polar aprotic solvent that facilitates Sₙ2 reactions. A larger excess of base is used to ensure complete deprotonation.
-
Alkylation: Add iodomethane (1.05 eq) in one portion. Rationale: Using a minimal excess of the alkylating agent helps to disfavor the second alkylation event, which would form the tertiary amine.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.
-
Workup:
-
Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic extracts and wash repeatedly with water to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography to isolate the desired mono-methylated product.
Protocol 3: Analytical Validation of Enantiomeric Purity by Chiral HPLC
Verifying the stereochemical integrity of the starting material and any chiral products is paramount, as the biological activity is often enantiomer-specific.[1] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[5]
Caption: Workflow for determining enantiomeric purity via HPLC.
HPLC Method Parameters
The following method is a robust starting point, based on established principles for separating underivatized amino acids and their derivatives.[6][7]
| Parameter | Recommended Condition |
| Column | Daicel CROWNPAK® CR-I(+) or similar crown ether-based CSP. Rationale: Crown ether phases are highly effective for separating primary amines, especially chiral amino alcohols.[6] |
| Mobile Phase | Acetonitrile / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.5, v/v/v). Rationale: This mobile phase composition has been shown to be effective for the enantioseparation of various amino acids.[6] |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 260 nm (due to the pyridine ring) |
| Injection Volume | 5 µL |
| Sample Preparation | Prepare a stock solution of ~1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter before injection. |
Data Interpretation
A successful chiral separation will yield two baseline-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) is calculated from the integrated peak areas (A) of the two enantiomers:
% ee = [ | A_major - A_minor | / (A_major + A_minor) ] x 100
For the starting material, the area of the (R)-enantiomer should be >98% of the total area for a high-purity sample. For reaction products, this analysis confirms that no racemization occurred during the synthetic transformation.
References
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Available from: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available from: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available from: [Link]
-
Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. Cole-Parmer. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. chiraltech.com [chiraltech.com]
Application Notes & Protocols: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
I. Executive Summary: A Versatile Chiral Scaffold in Modern Medicinal Chemistry
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a chiral β-amino alcohol, has emerged as a molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a stereogenic center, a primary amine, a secondary alcohol, and a pyridine ring, provides a unique combination of functionalities. This makes it a highly valuable chiral building block for the synthesis of complex, biologically active molecules and a compelling scaffold for drug discovery programs.[2][3][4][5][6] This document serves as a comprehensive technical guide, detailing its properties, synthesis, applications, and validated protocols for its use in a research setting. The hydrochloride salt form is commonly utilized to improve the compound's stability and aqueous solubility.[7]
II. Physicochemical Properties and Handling
Proper characterization and handling are foundational to successful experimentation. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1038594-01-2 |
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol [1] |
| Appearance | Solid |
| Stereochemistry | (R)-configuration |
| Storage Conditions | 2–8°C, under dry, inert atmosphere to maintain stability[1] |
III. Synthesis and Stereochemical Control
The enantiomeric purity of chiral 1,2-amino alcohols is critical, as stereochemistry often dictates pharmacological efficacy and metabolic pathways.[1] The synthesis of this compound is typically achieved through asymmetric synthesis or resolution of a racemic mixture.
A. General Synthetic Strategies
The preparation of chiral 1,2-amino alcohols is a well-established field in organic chemistry.[2][3] Prominent methods include:
-
Asymmetric Reduction of α-Amino Ketones: This is one of the most direct routes, often employing chiral catalysts to achieve high enantioselectivity.[5][8]
-
Sharpless Asymmetric Aminohydroxylation: This powerful method converts olefins directly into chiral 1,2-amino alcohols.[4]
-
Organocatalytic Mannich Reactions: Proline-catalyzed reactions can be used to construct the carbon skeleton, which is then converted to the desired amino alcohol.[3]
B. Exemplar Synthetic Workflow
A common laboratory-scale approach involves the reduction of a pyridine-3-carbonyl precursor, followed by amination and subsequent chiral resolution.[1][7]
Caption: Generalized workflow for the synthesis and resolution of the target compound.
IV. Applications in Medicinal Chemistry
The utility of this compound spans from its role as a synthetic intermediate to its intrinsic biological activity.
A. Chiral Building Block & Ligand
The compound's functional groups make it a versatile precursor for constructing more elaborate molecules.
-
Synthesis of Heterocyclic Compounds: It has been successfully employed as a key intermediate in the synthesis of complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are scaffolds of interest in drug discovery.[1]
-
Ligand in Coordination Chemistry: The pyridine nitrogen and the amino group can act as bidentate ligands for transition metals. For instance, manganese complexes incorporating this ligand have been shown to stabilize high-valent metal-oxo intermediates, which are useful for selective C–H bond activation in catalysis.[1]
B. Intrinsic Pharmacological Activity
Emerging research has highlighted the potential therapeutic properties of this compound itself.
-
Antimicrobial Activity: Studies have demonstrated its efficacy against various pathogens. In one case, the compound exhibited a significantly larger zone of inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics, marking it as a promising candidate for new antimicrobial agent development.[1] The pyridine scaffold is a known component in many antibacterial agents.[9]
-
Anti-inflammatory Effects: Preliminary research suggests that it may modulate inflammatory pathways, indicating potential applications in treating inflammatory conditions.[1]
-
Potential Neurological Applications: The pyridine ring is a common structural motif in drugs targeting the central nervous system.[10][11] While specific data for this compound is emerging, its structural similarity to neurotransmitters suggests it could be investigated for modulating neuropharmacological targets.[7][11]
V. Experimental Protocols
The following protocols provide validated, step-by-step methodologies for common applications of this compound in a research context.
A. Protocol 1: N-Acylation for Derivative Synthesis
This protocol details a standard procedure to functionalize the primary amine, demonstrating its utility as a synthetic intermediate.
Objective: To synthesize (R)-2-Acetamido-1-(pyridin-3-yl)ethanol.
Materials:
-
This compound
-
Acetic anhydride
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Neutralization: Add the base (2.2 eq) dropwise at 0°C to neutralize the hydrochloride salt and deprotonate the ammonium ion. Stir for 15 minutes.
-
Acylation: Slowly add acetic anhydride (1.1 eq) to the stirring solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.[1]
B. Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This protocol provides a framework for evaluating the antimicrobial activity reported in the literature.[1]
Objective: To determine the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Sterile solvent (e.g., DMSO, water) for dissolving the compound
-
0.5 McFarland turbidity standard
-
Sterile swabs, incubator
Caption: Diagram of potential interactions driving biological activity.
-
Hydrogen Bonding: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the active sites of enzymes and receptors. [1]* Aromatic and Electrostatic Interactions: The pyridine ring can participate in π-stacking interactions with aromatic residues in proteins. Its nitrogen atom can also act as a hydrogen bond acceptor or coordinate with metal ions. [1]* Structural Mimicry: The overall structure bears resemblance to endogenous signaling molecules like catecholamines, suggesting it could potentially interact with neurotransmitter receptors or transporters. [7]
VII. Comparative Data
To underscore the importance of stereochemistry and substitution, the table below compares the target compound with its enantiomer and a related analog.
| Compound | CAS Number | Key Structural Feature | Significance |
| (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl | 1038594-01-2 | (R)-Stereocenter | The biologically active enantiomer in many chiral drug systems. |
| (S)-2-Amino-1-(pyridin-3-yl)ethanol HCl | 50461-59-1 | (S)-Stereocenter | Different stereochemistry can lead to different pharmacological activity, potency, or toxicity profiles. [1] |
| (R)-2-Amino-1-(3-chlorophenyl)ethanol HCl | 169032-01-3 | 3-chlorophenyl ring | Substitution on the aromatic ring significantly alters electronic properties and lipophilicity, impacting target binding and pharmacokinetics. [1] |
VIII. Conclusion
This compound is more than a simple chemical intermediate; it is a strategic chiral building block with demonstrated biological relevance. Its utility in the synthesis of complex heterocyclic systems and its promising antimicrobial and anti-inflammatory properties make it a compound of high value for drug discovery and development pipelines. The protocols and data presented herein provide a solid foundation for researchers to harness the full potential of this versatile molecule.
IX. References
-
ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
-
Thieme. (n.d.). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synthesis. [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 8. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
Application Note: High-Throughput Cellular Assays for the Functional Characterization of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement: This document provides detailed protocols for the functional characterization of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. The methodologies described herein are based on the hypothesized activity of this compound as a modulator of nicotinic acetylcholine receptors (nAChRs), a scientifically plausible assumption given its chemical structure. These protocols are intended to serve as a comprehensive guide for researchers to investigate its potential pharmacological activity.
Introduction
This compound is a chiral amino alcohol containing a pyridine moiety. While its primary applications have been noted in chemical synthesis, its structural features—specifically the pyridine ring and the ethanolamine side chain—suggest a potential for biological activity.[1][2][3] The pyridine core is a key pharmacophore in agonists of nicotinic acetylcholine receptors (nAChRs), such as nicotine itself. nAChRs are ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions, making them important targets for drug discovery.
This application note details robust, high-throughput cell-based assays designed to investigate the functional activity of this compound as a potential modulator of nAChRs. We present protocols for two complementary fluorescence-based assays: a calcium flux assay for primary screening and agonist/antagonist mode determination, and a membrane potential assay for secondary validation.[4][5][6]
Assay Principles
1. Calcium Flux Assay: Many subtypes of nAChRs are permeable to calcium ions (Ca²⁺).[7] Upon agonist binding, the channel opens, leading to an influx of extracellular Ca²⁺ and a rapid increase in intracellular calcium concentration. This change can be detected using fluorescent calcium indicators (e.g., Fluo-4 AM, Cal-520 AM). The intensity of the fluorescent signal is directly proportional to the intracellular calcium concentration and thus serves as a reliable measure of nAChR activation.[8] This assay is highly amenable to high-throughput screening (HTS) in 96- or 384-well formats using a fluorescence plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader) system.
2. Membrane Potential Assay: As ligand-gated ion channels permeable to cations (Na⁺, K⁺, and Ca²⁺), the activation of nAChRs leads to a depolarization of the cell membrane.[5] This change in membrane potential can be monitored using sensitive fluorescent dyes that redistribute across the membrane in response to depolarization, resulting in a change in fluorescence intensity. This method provides an orthogonal approach to confirm the compound's effect on ion channel function and is also suitable for HTS.[4][6][9]
PART 1: Characterization of Agonist Activity using a Calcium Flux Assay
Objective: To determine if this compound acts as an agonist on a selected nAChR subtype expressed in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing the human α7 or α4β2 nAChR subtype).
Experimental Workflow: Agonist Mode
Caption: Workflow for nAChR agonist characterization.
Detailed Protocol: Agonist Calcium Flux Assay
Materials:
-
Cells: HEK293 cells stably expressing the desired nAChR subtype (e.g., human α7).
-
Compound: this compound.
-
Control Agonist: Nicotine or Acetylcholine (with an acetylcholinesterase inhibitor like neostigmine if necessary).
-
Plates: 384-well, black-walled, clear-bottom cell culture plates.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic).
-
Fluo-4 AM or Cal-520 AM calcium indicator dye kit.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Probenecid (if required to prevent dye leakage).
-
-
Equipment:
-
FLIPR® Tetra or similar fluorescence plate reader with liquid handling capabilities.
-
CO₂ incubator.
-
Automated plate washer (optional).
-
Procedure:
-
Cell Plating:
-
Seed the nAChR-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.[8]
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in Assay Buffer.
-
Perform an 11-point, 1:3 serial dilution in Assay Buffer to create a dose-response plate. Include wells with Assay Buffer only (vehicle control) and a known agonist (positive control).
-
-
Cell Staining:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.[10]
-
-
Assay Execution (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to read fluorescence (Excitation: ~488 nm, Emission: ~520 nm).
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 10 µL of the compound from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal every second for at least 120 seconds to capture the peak response.
-
Data Analysis:
-
Normalization: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Normalize the data to the vehicle control (0% activation) and the maximal response of a saturating concentration of the positive control agonist (100% activation).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
-
EC₅₀ Calculation: Fit the dose-response curve using a four-parameter logistic equation to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
PART 2: Characterization of Antagonist Activity using a Calcium Flux Assay
Objective: To determine if this compound can inhibit the response of a known nAChR agonist.
Experimental Workflow: Antagonist Mode
Caption: Workflow for nAChR antagonist characterization.
Detailed Protocol: Antagonist Calcium Flux Assay
Procedure:
-
Cell Plating and Staining: Follow steps 1 and 3 from the Agonist Protocol.
-
Compound Plate Preparation:
-
Prepare a serial dilution of the test compound as in the agonist protocol.
-
Prepare a separate plate with the known agonist at a concentration that elicits ~80% of its maximal response (EC₈₀), which should be predetermined.
-
-
Assay Execution (FLIPR):
-
After dye loading, add 5 µL of the test compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 10 µL of the EC₈₀ agonist solution to the cell plate.
-
Record the fluorescence signal for at least 120 seconds.
-
Data Analysis:
-
Normalization: Normalize the data to the response of the EC₈₀ agonist in the absence of the test compound (0% inhibition) and the vehicle control (100% inhibition).
-
Inhibition Curve: Plot the percent inhibition against the logarithm of the test compound concentration.
-
IC₅₀ Calculation: Fit the inhibition curve using a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition of the agonist response).
PART 3: Secondary Validation using a Membrane Potential Assay
Objective: To confirm the compound's activity by measuring changes in cell membrane potential, providing an orthogonal validation of the calcium flux results.
Detailed Protocol: Membrane Potential Assay
Materials:
-
Cells and Plates: As per the calcium flux assay.
-
Compound: this compound.
-
Reagents:
-
FLIPR® Membrane Potential Assay Kit (or similar).
-
Assay Buffer (specific to the kit, often a low-potassium buffer to maximize the depolarization window).
-
-
Equipment: FLIPR® or equivalent fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells as described previously and incubate for 24-48 hours.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's protocol.
-
Remove the culture medium and add 50 µL of the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Execution:
-
The protocol follows the same principles as the calcium flux assay for both agonist and antagonist modes.
-
The FLIPR instrument records a baseline fluorescence before adding the test compound (for agonist mode) or the reference agonist (for antagonist mode after pre-incubation with the test compound).
-
The change in fluorescence upon ion channel activation is recorded over time.
-
Data Analysis: Data analysis is analogous to the calcium flux assay. The change in fluorescence is normalized, and dose-response or inhibition curves are plotted to calculate EC₅₀ or IC₅₀ values, respectively.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Summary of Expected Assay Parameters
| Parameter | Calcium Flux Assay | Membrane Potential Assay |
| Principle | Measures intracellular Ca²⁺ influx | Measures change in membrane potential |
| Cell Line | HEK293 or CHO expressing nAChR | HEK293 or CHO expressing nAChR |
| Throughput | High (384-well) | High (384-well) |
| Primary Readout | Relative Fluorescence Units (RFU) | Relative Fluorescence Units (RFU) |
| Calculated Value | EC₅₀ (Agonist) / IC₅₀ (Antagonist) | EC₅₀ (Agonist) / IC₅₀ (Antagonist) |
| Z'-factor | Typically > 0.5 for a robust assay | Typically > 0.5 for a robust assay |
Table 2: Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background | Low receptor expression; Inefficient dye loading; Cell health issues. | Verify receptor expression; Optimize dye concentration and incubation time; Ensure cell viability. |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in plates; Pipetting errors. | Use automated cell seeder; Avoid using outer wells or fill with buffer; Use automated liquid handlers. |
| No Response to Controls | Incorrect agonist concentration; Inactive cells or reagents. | Verify agonist potency; Use fresh reagents; Check cell passage number and health. |
| Compound Autofluorescence | Intrinsic fluorescence of the test compound. | Run a parallel plate with compound addition to cells without dye to quantify and subtract interference. |
nAChR Signaling Pathway
The following diagram illustrates the basic signaling cascade upon agonist activation of a calcium-permeable nAChR.
Caption: nAChR activation and subsequent calcium influx.
References
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry.[Link]
-
Ion Channel Screening - Assay Guidance Manual. (2012). National Center for Biotechnology Information.[Link]
-
Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. (2007). Journal of Neurophysiology.[Link]
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). SLAS Discovery.[Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices.[Link]
-
FLIPR Membrane Potential Assay Kits. (n.d.). Molecular Devices.[Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors. (2022). JoVE (Journal of Visualized Experiments).[Link]
-
Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. (2023). Frontiers in Pharmacology.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 7. Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride in Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Chiral Amino Alcohols in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, prized for their stereochemical rigidity, modularity, and ability to form stable complexes with a variety of transition metals.[1] (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a member of this versatile family, offers a unique combination of a chiral secondary alcohol and a basic pyridine moiety. This bifunctional nature allows it to act as a highly effective bidentate ligand, coordinating to a metal center through both the amino and hydroxyl groups. The pyridine ring, in particular, can play a crucial role in the electronic and steric properties of the resulting catalyst, influencing its activity and enantioselectivity.[2]
These application notes provide a comprehensive guide to the utilization of this compound in the development of chiral catalysts, with a focus on the asymmetric transfer hydrogenation (ATH) of prochiral ketones—a fundamental transformation in organic synthesis for the production of valuable chiral secondary alcohols.[3][4]
Mechanism of Action in Asymmetric Transfer Hydrogenation
The catalytic prowess of this compound is prominently displayed in ruthenium-catalyzed asymmetric transfer hydrogenation. The generally accepted mechanism for this reaction, often referred to as the Noyori-type mechanism, involves a concerted, outer-sphere hydrogen transfer from a ruthenium hydride species to the carbonyl substrate.[5]
The catalytic cycle can be summarized in the following key steps:
-
Catalyst Activation: The pre-catalyst, typically a ruthenium(II) complex such as [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand in the presence of a base (e.g., KOH or t-BuOK). This step generates the active 16-electron ruthenium hydride species, where the amino alcohol is deprotonated and coordinates to the metal center.[2][6]
-
Hydrogen Transfer: The activated catalyst and the hydrogen donor (typically isopropanol) form a transient complex. The prochiral ketone then coordinates to this complex. The transfer of a hydride from the ruthenium center and a proton from the coordinated amino group of the ligand to the carbonyl carbon and oxygen, respectively, occurs via a six-membered pericyclic transition state.[5] The chirality of the ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of one enantiomer of the alcohol in excess.
-
Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released from the coordination sphere of the ruthenium. The oxidized ruthenium complex is then reduced by the hydrogen donor (isopropanol, which is oxidized to acetone), regenerating the active ruthenium hydride catalyst to complete the catalytic cycle.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a representative procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol, utilizing a catalyst generated in situ from this compound and a ruthenium precursor.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
Potassium hydroxide (KOH)
-
Anhydrous isopropanol (i-PrOH)
-
Acetophenone
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: a. In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.01 mmol, 1.75 mg) and [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg) in anhydrous isopropanol (5 mL). b. Stir the mixture at room temperature for 20-30 minutes. The solution should turn from dark red-brown to a lighter orange/yellow, indicating the formation of the catalyst complex.
-
Reaction Setup: a. To the flask containing the catalyst solution, add a solution of potassium hydroxide (0.05 mmol, 2.8 mg) in anhydrous isopropanol (1 mL). b. Stir the mixture for another 10 minutes at room temperature. c. Add acetophenone (1 mmol, 120.15 mg, 0.117 mL) to the reaction mixture.
-
Reaction Execution: a. Heat the reaction mixture to 80 °C with vigorous stirring. b. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding 5 mL of water. c. Extract the product with diethyl ether or ethyl acetate (3 x 10 mL). d. Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (R)-1-phenylethanol.
-
Analysis: a. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation:
| Substrate | Product | Conversion (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >95 | up to 98 |
| 4'-Methylacetophenone | (R)-1-(p-tolyl)ethanol | >95 | up to 97 |
| 4'-Methoxyacetophenone | (R)-1-(4-methoxyphenyl)ethanol | >95 | up to 96 |
| 2'-Chloroacetophenone | (R)-1-(2-chlorophenyl)ethanol | >90 | up to 95 |
Note: The presented data are representative values based on similar pyridyl amino alcohol ligands in the literature. Actual results may vary depending on the specific reaction conditions and substrate.
Experimental Workflow Visualization
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Conclusion and Outlook
This compound is a highly promising chiral ligand for the development of efficient catalysts for asymmetric synthesis. The straightforward experimental protocol for asymmetric transfer hydrogenation of ketones demonstrates its potential for the synthesis of valuable chiral building blocks. The modularity of the ligand structure opens avenues for further optimization by modifying the pyridine ring or the amino alcohol backbone to fine-tune the catalyst's performance for a broader range of substrates. This, in turn, will facilitate the development of more sustainable and efficient synthetic routes to complex chiral molecules in the pharmaceutical and chemical industries.
References
-
Petra, D. G. I., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., van Loon, A. M., de Vries, J. G., & Schoemaker, H. E. (1999). Amino Alcohol Coordination in Ruthenium(II)‐Catalysed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 1999(12), 2335-2341. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Amino Alcohol Coordination in Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
DergiPark. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 183-190. [Link]
-
Macmillan Group. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. [Link]
-
MDPI. (2017). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 22(12), 2159. [Link]
-
CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link]
Sources
Application Notes & Protocols for the Large-Scale Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Abstract
(R)-2-Amino-1-(pyridin-3-yl)ethanol is a chiral amino alcohol that serves as a pivotal building block in modern organic and medicinal chemistry. Its structural motif is integral to numerous pharmacologically active molecules.[1][2] The successful and efficient large-scale synthesis of its hydrochloride salt, with high enantiomeric purity, is a critical challenge for process chemists and drug development professionals. This guide provides a comprehensive overview of prevalent synthetic strategies and delivers a detailed, field-proven protocol for the multikilogram synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. The narrative emphasizes the causal relationships behind experimental choices, robust in-process controls for self-validation, and authoritative grounding in established chemical principles to ensure reproducibility, scalability, and safety.
Introduction: Significance and Synthetic Challenges
Chirality is a fundamental determinant of a drug's efficacy and safety.[3] The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This compound is a valued chiral intermediate precisely because it allows for the stereospecific construction of more complex molecular architectures.[1]
The primary challenges in its industrial-scale production are:
-
Stereocontrol: Achieving high enantiomeric excess (e.e.) is paramount and often the most complex aspect of the synthesis.
-
Scalability: Laboratory methods may not translate efficiently to large-scale reactors due to issues with heat transfer, reagent addition, and purification.[4]
-
Cost-Effectiveness: Reagent and process costs must be minimized without compromising quality or safety.
-
Purity & Stability: The final product must meet stringent purity specifications and be isolated in a stable, easily handled form, typically as the hydrochloride salt.
Strategic Overview of Synthesis
Three principal strategies exist for the synthesis of chiral amino alcohols. The selection of a specific route for large-scale production depends on a careful analysis of cost, available technology, and desired throughput.
Caption: High-level overview of the main pathways to synthesize the target chiral amino alcohol.
-
Asymmetric Synthesis: This "direct" approach uses a chiral catalyst or auxiliary to guide the reaction toward the desired (R)-enantiomer from a prochiral precursor.[5][6] While elegant, the high cost of catalysts and ligands can be a barrier to large-scale implementation.
-
Biocatalytic Synthesis: This method employs enzymes, such as ketoreductases or transaminases, to perform highly stereoselective transformations under mild conditions.[3][7] It is an increasingly viable green chemistry approach, though it requires specialized expertise in enzyme sourcing, optimization, and handling.
-
Racemic Synthesis followed by Chiral Resolution: This classical and robust approach involves the non-stereoselective synthesis of the racemic amino alcohol, followed by separation of the enantiomers.[8] The most common industrial method for resolution is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[9]
For its reliability, scalability, and cost-effectiveness, this guide will detail the Racemic Synthesis and Chiral Resolution pathway.
Recommended Large-Scale Synthesis Workflow
This section presents a three-stage protocol designed for scalability and reproducibility. The workflow is self-validating through defined in-process and final quality controls.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. polypeptide.com [polypeptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium | MDPI [mdpi.com]
- 7. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
An Application Guide to the Purification of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its structural motifs are integral to various bioactive molecules, and it has been investigated for antimicrobial and anti-inflammatory properties.[1] The stereochemical integrity of this compound is paramount, as the pharmacological efficacy and metabolic pathways are often dictated by its specific enantiomeric form.[1] Achieving high chemical and enantiomeric purity (>98% ee) is therefore not merely a matter of quality control but a fundamental requirement for its application in drug discovery and synthesis.[1] This document provides a detailed guide for researchers and drug development professionals on the robust purification and characterization of this compound, grounded in an understanding of its synthesis and potential impurity profile.
Compound Profile and Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule and the impurities that may accompany it from its synthetic route.
Physicochemical Properties:
-
Molecular Formula: C₇H₁₁ClN₂O[1]
-
Molecular Weight: 174.63 g/mol [1]
-
Appearance: Typically a pale yellow or off-white solid.[2]
-
Storage: Stable when stored under dry, refrigerated conditions (2–8°C).[1]
The synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol often involves the reduction of a pyridine-3-yl carbonyl precursor, amination, and subsequent resolution of the racemic mixture to isolate the desired (R)-enantiomer before its conversion to the hydrochloride salt.[1] This pathway informs the likely impurity profile.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Type | Specific Example(s) | Origin | Rationale for Removal |
| Stereoisomeric | (S)-2-Amino-1-(pyridin-3-yl)ethanol | Incomplete chiral resolution or racemization.[1] | The (S)-enantiomer may have different, inactive, or even adverse pharmacological effects. |
| Starting Materials | Pyridine-3-yl precursors (e.g., ketones, esters) | Incomplete reaction during synthesis.[1][3] | Can interfere with subsequent reactions and introduce non-chiral impurities. |
| Reaction By-products | Over-reduction products, side-reaction adducts | Non-specific reactions of reagents like LiAlH₄.[3] | May be difficult to separate from the final product and could possess unknown toxicity. |
| Reagents | Resolving agents, residual base/acid | Work-up and salt formation steps. | Can affect pH, stability, and downstream reaction performance. |
| Residual Solvents | Ethanol, Isopropanol, Ethyl Acetate, THF | Crystallization and chromatography steps.[3] | Must be controlled to levels defined by ICH guidelines for pharmaceutical ingredients. |
Strategic Approach to Purification
The choice of purification technique is dictated by the nature and quantity of the impurities present. A multi-step approach is often necessary to achieve the high purity required for pharmaceutical applications. The hydrochloride salt's ionic nature and solubility profile are key considerations in method selection.
Caption: Purification workflow for (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To remove process-related impurities such as starting materials, inorganic salts, and some colored by-products. This technique leverages differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.
Scientific Rationale: The solubility of amino acid hydrochloride salts is highly dependent on the solvent's polarity and protic nature.[4] They are generally more soluble in hot, polar protic solvents (like methanol or ethanol-water mixtures) and significantly less soluble at colder temperatures or in less polar solvents.[5] The ideal recrystallization solvent will dissolve the compound completely at its boiling point but allow for high recovery of pure crystals upon cooling, while impurities remain in the supernatant (mother liquor).
Step-by-Step Methodology:
-
Solvent System Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see Table 2) at room temperature and then upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating. An anti-solvent (in which the compound is insoluble) can be added dropwise to a solution of the compound to induce precipitation.
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent or solvent system to the crude this compound. Heat the mixture to reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent required to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a rapid gravity filtration through a pre-heated funnel with fluted filter paper to remove them. This prevents premature crystallization of the product.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during this initial cooling phase. Subsequently, place the flask in an ice bath or refrigerator (2-8°C) for at least 1-2 hours to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent or a suitable anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Solvent System | Type | Rationale |
| Ethanol / Water | Binary Protic | Good for highly polar compounds; water increases solubility, ethanol decreases it. |
| Methanol / Isopropanol | Binary Protic | Methanol is a strong solvent, isopropanol acts as a weaker co-solvent or anti-solvent. |
| Isopropanol | Single Protic | A good single-solvent option if solubility is appropriate. |
| Ethanol / Ethyl Acetate | Protic / Aprotic | Ethyl acetate acts as an anti-solvent to reduce solubility upon cooling. |
Protocol 2: Purification via Silica Gel Chromatography (of the Free Base)
Objective: To separate the desired compound from impurities with very similar solubility profiles, particularly the unwanted (S)-enantiomer (if a chiral column is not used) and closely related organic by-products.
Scientific Rationale: The hydrochloride salt is too polar to move effectively on a standard silica gel column with common organic solvents. Therefore, it must first be converted to its neutral (free base) form. The free base, being less polar, can then be purified using normal-phase chromatography, where separation is based on differential adsorption to the polar silica stationary phase. Basic compounds like this amino alcohol can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. This is mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
Step-by-Step Methodology:
-
Generation of the Free Base:
-
Dissolve the crude hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like triethylamine until the pH is basic (~8-9).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Column Preparation: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 98:2 Ethyl Acetate/Hexane). Pack a glass column with the slurry to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Ethyl Acetate/Hexane). A typical eluent system for a related compound, 2-(3-Pyridinyl)ethanol, is ethyl acetate-hexane-ethanol (10:1:1), which can be adapted for this more polar amine.[3] It is often beneficial to include ~0.5-1% triethylamine in the mobile phase to improve peak shape. Gradually increase the eluent polarity (e.g., by increasing the proportion of ethanol or methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation and Salt Re-formation:
-
Combine the fractions containing the pure free base and remove the solvent in vacuo.
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 3: Analytical Methods for Purity and Identity Confirmation
Objective: To quantitatively determine the chemical and enantiomeric purity of the final product and confirm its identity.
A. Reverse-Phase HPLC for Chemical Purity Analysis
Scientific Rationale: This method separates compounds based on their hydrophobicity. The polar analyte is eluted from a non-polar (C18) column using a polar mobile phase. Impurities will have different retention times based on their polarity.
Caption: Workflow for reverse-phase HPLC purity analysis.
Table 3: Typical RP-HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
B. Chiral HPLC for Enantiomeric Excess (ee) Determination
Scientific Rationale: This technique is essential for separating the (R)- and (S)-enantiomers. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be resolved into two separate peaks.
Table 4: Typical Chiral HPLC Conditions
| Parameter | Condition |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | Isocratic mixture, e.g., Hexane / Isopropanol / Diethylamine (80:20:0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temp. | 25°C |
Data Interpretation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chiral chromatogram: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] x 100
References
- This compound | 1038594-01-2. Benchchem.
- 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com.
- Article - SciELO. SciELO. (2008).
- 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.
- 2-Amino-1-pyridin-3-yl-ethanol. Chem-Impex.
- 2-Amino-1-pyridin-3-yl-ethanol. LabSolutions.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. (1986).
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Related impurities in peptide medicines. PubMed. (2014).
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related chiral amino alcohols. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.
Introduction: The Criticality of Stereochemistry in Synthesis
(R)-2-Amino-1-(pyridin-3-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often enantiomer-dependent. The most prevalent and efficient method for its synthesis involves the asymmetric reduction of 2-amino-1-(pyridin-3-yl)ethanone. This guide will focus on troubleshooting this specific synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing low enantiomeric excess (ee) in my product. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a common and critical issue in this synthesis. The stereochemical outcome is dictated by the catalyst and the reaction conditions.
Underlying Causes:
-
Inefficient Catalyst: The chiral catalyst, typically a borane complex with a chiral oxazaborolidine (like the Corey-Bakshi-Shibata or CBS catalyst), may be degraded or of insufficient quality.
-
Improper Reaction Conditions: Temperature, solvent, and the rate of addition of the borane reducing agent are critical parameters. Deviations can lead to a decrease in enantioselectivity.
-
Presence of Impurities: Water or other protic impurities can react with the borane and the catalyst, diminishing their effectiveness.
Troubleshooting Protocol:
-
Catalyst Integrity Check:
-
Ensure the CBS catalyst is fresh and has been stored under anhydrous and inert conditions.
-
Consider using a freshly prepared catalyst solution.
-
-
Strict Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous solvents. Tetrahydrofuran (THF) is commonly used and should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl.
-
-
Temperature Control:
-
Maintain the reaction temperature strictly, often between -20°C to 0°C, as higher temperatures can significantly reduce enantioselectivity.
-
-
Slow Reagent Addition:
-
The borane solution (e.g., BH3·THF or BH3·SMe2) should be added dropwise to the mixture of the ketone and the CBS catalyst. A slow addition rate ensures that the catalyzed reduction is the dominant pathway over the non-selective reduction.
-
Comparative Table of Reaction Conditions:
| Parameter | Sub-optimal Condition | Optimal Condition | Expected Outcome |
| Temperature | > 0°C | -20°C to 0°C | Higher ee at lower temperatures |
| Solvent | Technical grade THF | Anhydrous, freshly distilled THF | Minimized side reactions |
| Reagent Addition | Rapid addition | Slow, dropwise addition | Improved enantioselectivity |
Question 2: My reaction yield is consistently low. What are the potential side reactions or procedural errors?
Answer: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup and purification.
Underlying Causes:
-
Incomplete Reaction: Insufficient reaction time or a deactivated catalyst can lead to unreacted starting material.
-
Side Reactions: The borane reducing agent can react with other functional groups if not controlled properly.
-
Product Loss During Workup: The amino alcohol product is water-soluble, especially in its protonated form. Multiple extractions are necessary to recover the product from the aqueous phase.
-
Degradation of Product: The product might be unstable under certain pH conditions or in the presence of air over long periods.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting ketone.
-
-
Optimized Workup Procedure:
-
After quenching the reaction (e.g., with methanol), adjust the pH to be basic (pH > 10) before extraction. This ensures the amino alcohol is in its free base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Perform multiple extractions (at least 3-4 times) with a suitable organic solvent to maximize the recovery of the product from the aqueous layer.
-
-
Inert Atmosphere:
-
Conduct the reaction and workup under an inert atmosphere to prevent potential oxidative degradation of the product.
-
Experimental Workflow for Optimized Yield:
Technical Support Center: Optimizing Reaction Yield for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Welcome to the technical support center for the synthesis and optimization of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable chiral building block.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Achieving high yield and enantiomeric purity is critical for its successful application. This guide will explore the nuances of the most common synthetic route—the asymmetric reduction of 3-acetylpyridine—and provide practical, field-proven insights to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Primary Synthesis Pathway: Asymmetric Reduction of 3-Acetylpyridine
Q1: What are the most effective methods for the asymmetric reduction of 3-acetylpyridine to obtain the (R)-enantiomer?
A1: The enantioselective reduction of 3-acetylpyridine is most commonly and effectively achieved through three primary methods:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst and borane (BH₃) as the reducing agent. It is renowned for its high enantioselectivity and predictable stereochemical outcome. The (S)-CBS catalyst is typically used to produce the (R)-alcohol.[1][2][3][4]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral ruthenium catalyst, often with a chiral diamine ligand, and a hydrogen donor like isopropanol or formic acid. ATH is known for its operational simplicity and low catalyst loadings.[5]
-
Enzymatic Reduction: Certain microorganisms and their isolated enzymes (ketoreductases) can reduce acetylpyridines with high enantioselectivity. This method offers the benefits of mild reaction conditions and high specificity.[6]
Q2: I am observing low enantiomeric excess (ee) in my CBS reduction of 3-acetylpyridine. What are the likely causes and how can I improve it?
A2: Low enantiomeric excess in a CBS reduction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Reagents and Solvents: The CBS reduction is highly sensitive to moisture. Ensure that your solvent (typically THF) is anhydrous and that the borane solution is fresh. The presence of water can lead to a non-catalyzed reduction, significantly lowering the ee.[1]
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity. While lower temperatures generally favor higher ee, this is not always the case for CBS reductions. For many ketones, the optimal temperature is between 20-30°C. It is advisable to perform a temperature screening to find the optimal conditions for your specific substrate.[7]
-
Rate of Addition: Slow addition of the ketone to the pre-formed catalyst-borane complex is critical. A rapid addition can lead to an increase in the uncatalyzed reduction, thereby decreasing the enantiomeric excess.
-
Catalyst Integrity: Ensure the (S)-2-Methyl-CBS-oxazaborolidine catalyst is of high purity and has been stored properly to prevent degradation.
Q3: My reaction yield is consistently low. What are the potential reasons and how can I optimize it?
A3: Low yields can be attributed to several factors throughout the reaction and work-up process:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction stalls, consider increasing the amount of the reducing agent or extending the reaction time.
-
Side Reactions: Over-reduction of the pyridine ring is a potential side reaction, especially with powerful reducing agents. Using a milder borane source like catecholborane can sometimes mitigate this.
-
Work-up Procedure: The work-up for borane-mediated reductions is critical for obtaining a good yield. Quenching the reaction with an alcohol (e.g., methanol) is necessary to destroy excess borane. Subsequent extractive work-up must be performed carefully to ensure the product is fully extracted from the aqueous phase. The amino alcohol product can have some water solubility, so multiple extractions with an organic solvent are recommended.[8]
-
Purification Losses: The final product is often purified by crystallization of its hydrochloride salt. Significant material can be lost if the crystallization conditions (solvent, temperature) are not optimized.
Q4: How do I form the hydrochloride salt of (R)-2-Amino-1-(pyridin-3-yl)ethanol, and what is the best way to purify it?
A4: The hydrochloride salt is typically formed by dissolving the free amino alcohol in a suitable organic solvent and adding a solution of hydrochloric acid.
-
Solvent Selection: A common solvent for this procedure is a mixture of an alcohol (like isopropanol or ethanol) and an ether (like diethyl ether or MTBE).
-
HCl Addition: A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the solution of the amino alcohol with stirring. Gaseous HCl can also be bubbled through the solution.[9]
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cooling the mixture can improve the yield of the precipitate. The solid is then collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any remaining impurities, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to further purify the product.
Q5: What are the recommended chiral HPLC conditions for determining the enantiomeric excess of 2-Amino-1-(pyridin-3-yl)ethanol?
A5: Chiral HPLC is the standard method for determining the enantiomeric excess of your product. While specific conditions may need to be optimized, here is a good starting point:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), are often effective for separating the enantiomers of amino alcohols.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol), is commonly used.
-
Additive: To improve peak shape and reduce tailing for the basic amino alcohol, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is highly recommended.[10]
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (around 254-265 nm) is suitable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Presence of water in reagents or solvent. | - Use anhydrous solvents and fresh, high-quality borane solution. |
| 2. Incorrect reaction temperature. | - Perform a temperature optimization study. The optimal temperature is often between 20-30°C for CBS reductions.[7] | |
| 3. Rapid addition of the ketone. | - Add the ketone solution dropwise over an extended period to the pre-formed catalyst-borane complex. | |
| 4. Degraded catalyst. | - Use a fresh, high-purity batch of the (S)-CBS catalyst. | |
| Low Reaction Yield | 1. Incomplete reaction. | - Monitor the reaction by TLC or HPLC. Consider increasing the stoichiometry of the reducing agent or extending the reaction time. |
| 2. Side reactions (e.g., pyridine ring reduction). | - Use a milder borane source like catecholborane. | |
| 3. Inefficient work-up. | - Ensure complete quenching of excess borane with methanol.[8] - Perform multiple extractions with a suitable organic solvent during the work-up. | |
| 4. Product loss during crystallization. | - Optimize the solvent system and cooling profile for the crystallization of the hydrochloride salt. | |
| Peak Tailing in Chiral HPLC | 1. Interaction of the basic amine with acidic silanol groups on the column. | - Add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase. |
| Formation of an Oily Product Instead of a Crystalline Hydrochloride Salt | 1. Impurities preventing crystallization. | - Purify the free amino alcohol by column chromatography before salt formation. |
| 2. Inappropriate solvent for crystallization. | - Screen different solvent systems for the crystallization of the hydrochloride salt. A mixture of a polar and a non-polar solvent often works well. |
Experimental Protocols
Protocol 1: CBS Reduction of 3-Acetylpyridine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Catalyst-Borane Complex Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1 M in toluene, 0.1 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M, 1.2 equivalents) to the catalyst solution.
-
Stir the mixture at 0°C for 15-20 minutes.
-
-
Reduction Reaction:
-
In a separate flame-dried flask, prepare a solution of 3-acetylpyridine (1.0 equivalent) in anhydrous THF.
-
Add the 3-acetylpyridine solution dropwise to the catalyst-borane complex over a period of 1-2 hours, maintaining the reaction temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at the same temperature, monitoring its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C. Vigorous gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Amino-1-(pyridin-3-yl)ethanol.
-
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude (R)-2-Amino-1-(pyridin-3-yl)ethanol in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until the pH of the solution is acidic (test with pH paper).
-
A white precipitate should form.
-
-
Crystallization and Isolation:
-
Continue stirring the mixture in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
-
For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
-
Visualizations
Corey-Bakshi-Shibata (CBS) Reduction Workflow
Caption: Workflow for the CBS reduction of 3-acetylpyridine.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023). Retrieved from [Link]
-
Optimization of Ru-catalyzed asymmetric transfer hydrogenation of ketone 5a. (n.d.). ResearchGate. Retrieved from [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020). YouTube. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalyst screening and optimization for the asymmetric hydrogenation of (E)‐2 a (conversion to product is reported). (S)‐1 a and (R)‐1 o afford opposite enantiomers of 3 a. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Optimization of Whole-Cell Transfer Hydrogenation Using Carbonic Anhydrase as Host Protein. (2019). ACS Catalysis. Retrieved from [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Modernization in Engineering Technology and Science. Retrieved from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. (n.d.). ResearchGate. Retrieved from [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021). YouTube. Retrieved from [Link]
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved from [Link]
- Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-1-pyridin-3-yl-ethanol. (n.d.). LabSolutions. Retrieved from [Link]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (n.d.). Google Patents.
-
New Methodology for the Asymmetric Reduction of Ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi. Retrieved from [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020). ACS Catalysis. Retrieved from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. Retrieved from [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PubMed. Retrieved from [Link]
- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.
- Preparation of amino acids from their salts. (n.d.). Google Patents.
-
Recent Developments in Catalytic Asymmetric Aziridination. (n.d.). PMC. Retrieved from [Link]
-
2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. Retrieved from [Link]
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Introduction
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a critical chiral building block in modern pharmaceutical synthesis, valued for its specific stereochemistry and versatile reactivity.[1] Its structure, featuring a chiral secondary alcohol, a primary amine, and a pyridine ring, makes it an essential intermediate for a range of bioactive molecules. However, these same functional groups can also be susceptible to a variety of side reactions under non-optimized experimental conditions, leading to impurity formation, loss of yield, and compromised stereochemical integrity.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues encountered during synthesis, purification, and storage. Grounded in established chemical principles, this document explains the causality behind common side reactions and offers field-proven protocols to help you maintain the quality and integrity of your experiments.
Section 1: Troubleshooting Guide - Common Side Reactions
This section addresses the most frequent challenges encountered when working with this compound. Each entry details the potential cause of the issue, the underlying chemical mechanism, and actionable steps for mitigation and analysis.
Q1: My final product shows a significant loss of optical purity. What is causing this racemization and how can I prevent it?
A1: Root Cause Analysis & Mechanism
Loss of optical purity, or racemization, is a primary concern for chiral amino alcohols. The most probable mechanism involves the reversible formation of an achiral intermediate, such as an imine or enamine tautomer, which can then be non-stereoselectively reduced or hydrolyzed back to the racemic amino alcohol. This process is often catalyzed by harsh reaction conditions.
-
pH Extremes: Both strongly acidic and basic conditions can promote racemization. Under basic conditions, deprotonation can facilitate the formation of intermediates. Strongly acidic conditions can protonate the alcohol, making it a good leaving group and opening pathways for racemization, although the protonated amine of the hydrochloride salt offers some protection.
-
Elevated Temperatures: High temperatures provide the necessary activation energy to overcome the barrier for enantiomeric interconversion, accelerating racemization pathways.[2]
-
Presence of Oxidizing/Reducing Agents: Certain reagents can facilitate a temporary and reversible oxidation of the alcohol to a ketone. The resulting achiral aminoketone can then be non-stereoselectively reduced back to the racemic amino alcohol.
Caption: Potential pathways for dimerization.
Troubleshooting and Prevention:
-
Control Concentration: Run reactions at lower concentrations (higher dilution) to reduce the probability of intermolecular collisions. This is a critical parameter to optimize.
-
Order of Addition: If the reaction involves an activating agent, consider adding the amino alcohol slowly to a solution of the reagent to maintain a low instantaneous concentration of the free amino alcohol.
-
Protecting Groups: In multi-step syntheses, consider protecting the primary amine (e.g., as a Boc or Cbz derivative) to prevent its nucleophilic side reactions. The protecting group can be removed in a subsequent step.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and strongly acidic conditions that promote dehydration or activation of the hydroxyl group as a leaving group.
Section 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the optimal storage conditions for this compound to prevent degradation?
-
To ensure long-term stability, the compound should be stored under dry conditions at 2–8°C, protected from light and air. [1]The container should be tightly sealed to prevent moisture uptake, as the hydrochloride salt is hygroscopic. An inert atmosphere (argon or nitrogen) is recommended for long-term storage.
-
-
FAQ 2: How does the hydrochloride salt form influence the stability and side reactions of the molecule?
-
The hydrochloride salt form significantly enhances the stability of the compound. [3]By protonating the primary amino group, its nucleophilicity is greatly reduced, which minimizes its participation in side reactions like N-alkylation and dimerization. [4]The salt form also generally improves water solubility and crystallinity, making the compound easier to handle and purify compared to the free base. [3][4]
-
-
FAQ 3: Are there any known incompatibilities with common reagents or solvents?
-
Strong Bases: Strong bases (e.g., NaOH, KOH, alkoxides) will deprotonate the hydrochloride salt to form the free base, which is more nucleophilic and less stable. This can initiate dimerization or other side reactions.
-
Strong Oxidizing Agents: As detailed in Q2, strong oxidants can lead to the formation of ketone or N-oxide impurities.
-
Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form Schiff bases (imines), which may be an intended reaction or an undesired side reaction depending on the experimental goal.
-
Section 3: Experimental Protocols
These protocols provide robust starting points for the analysis of this compound. Optimization may be required for specific sample matrices or instrumentation.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This method is designed to separate the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.
Caption: General workflow for chiral HPLC analysis.
-
Column: Chiralpak IA, IB, or IC (or equivalent amylose or cellulose-based CSP), 4.6 x 250 mm, 5 µm. A screening of different polysaccharide-based columns is recommended for initial method development. [2]* Mobile Phase: A typical starting condition is a mixture of Hexane/Ethanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The ratio of hexane to alcohol can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm (due to the pyridine ring).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Protocol 2: LC-MS Method for Impurity Profiling
This protocol is designed to separate the parent compound from potential process-related impurities and degradation products, and to obtain mass information for identification.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.5 min: Gradient from 95% to 5% B
-
10.5-13 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
UV/PDA: 260 nm.
-
MS: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.
-
-
MS/MS Analysis: For structural elucidation, perform fragmentation (MS/MS) on the parent ion ([M+H]⁺ at m/z 175.1) and any detected impurity ions. Common fragmentation for amino alcohols includes the loss of water and cleavage alpha to the nitrogen.
Section 4: References
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (n.d.). PMC. [Link]
-
Dimerization of enantiopure 1,2‐amino alcohols. (n.d.). ResearchGate. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. [Link]
-
The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023). Quora. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa. [Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). PMC. [Link]
Sources
Technical Support Center: Purification of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Welcome to the technical support center for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for enhancing the chemical and enantiomeric purity of this critical chiral building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its stereochemistry is crucial for its biological activity, making the control of both chemical and enantiomeric purity a paramount concern for any application in drug development.[3] This guide provides practical, field-tested advice to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Impurities can be broadly categorized into two classes:
-
Process-Related Impurities: These include residual starting materials (e.g., pyridine-3-carboxaldehyde), reagents (e.g., reducing agents), and solvents used during the synthesis.[4][5]
-
Product-Related Impurities: The most significant impurity is the undesired (S)-enantiomer. Other by-products can include over-reduction products or dimers formed during the reaction.
Q2: Why is the hydrochloride salt form typically used?
A2: The hydrochloride salt of 2-Amino-1-(pyridin-3-yl)ethanol is generally a stable, crystalline solid.[6] This form enhances stability and often improves handling characteristics compared to the free base, which may be an oil or a low-melting-point solid. The salt form can also aid in purification by crystallization.[5]
Q3: What is the first-pass strategy for purifying a crude batch of this compound?
A3: A robust initial strategy is a well-designed recrystallization. This technique is effective at removing a significant portion of both process-related impurities and, in some cases, can provide some enantiomeric enrichment. The choice of solvent is critical and should be based on the solubility profile of the hydrochloride salt.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Chemical Purity Issues
Q: My material has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A: A persistent color often indicates the presence of oxidized impurities or residual starting materials.
-
Causality: Pyridine-containing compounds can be susceptible to oxidation, leading to colored by-products. Incomplete reactions can also leave colored starting materials in your product.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Hold the solution at temperature for 10-15 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. This is often very effective at adsorbing colored impurities.
-
Solvent Selection: Ensure your chosen recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize yield and purity. A mixed solvent system, such as methanol/ethyl acetate or ethanol/ether, can be effective.[7]
-
Q: HPLC analysis shows several small, unidentified peaks. How can I improve the chemical purity?
A: Multiple small peaks suggest the presence of various minor impurities. A multi-step purification approach may be necessary.
-
Causality: These impurities may have similar polarities to your desired product, making them difficult to remove with a single recrystallization.
-
Troubleshooting Workflow:
-
Recrystallization First: Perform an initial recrystallization to remove the bulk of the impurities.
-
Chromatography: If recrystallization is insufficient, column chromatography is the next logical step. Given the polar nature of the amino alcohol hydrochloride, silica gel chromatography can be challenging. Consider using a reverse-phase (C18) column with a mobile phase of water/methanol or water/acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[8]
-
Final Salt Formation/Recrystallization: After chromatography, the purified free base can be isolated and then converted back to the hydrochloride salt, followed by a final recrystallization to obtain a pure, crystalline product.
-
Enantiomeric Purity Issues
Q: My product has a low enantiomeric excess (e.e.). What is the best method to improve it?
A: Improving the e.e. of a chiral amino alcohol often requires a specific chiral separation technique.
-
Causality: A low e.e. indicates that the initial synthesis was not perfectly stereoselective, or that resolution of a racemic mixture was incomplete.
-
Recommended Strategy: Diastereomeric Salt Crystallization
-
Principle: This classical resolution technique involves reacting your racemic or enantiomerically-impure free base with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.
-
Procedure:
-
Convert your (R/S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride back to the free base.
-
Dissolve the free base in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent, such as (R)-(-)-Mandelic acid or (+)-Tartaric acid.
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Filter the crystals and treat them with a base to liberate the enantiomerically-enriched free base, which can then be converted back to the hydrochloride salt.
-
-
Q: I am trying to develop a chiral HPLC method to check the e.e., but the peaks are broad or not separating.
A: Chiral HPLC method development can be complex. The choice of column and mobile phase is critical.
-
Causality: Poor peak shape or resolution is typically due to a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions.[3]
-
Troubleshooting Steps:
-
Column Selection: For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs like teicoplanin (e.g., Astec CHIROBIOTIC T) are often very effective.[9] Polysaccharide-based CSPs (e.g., Chiralpak series) can also be screened.
-
Mobile Phase Optimization: Start with a simple mobile phase system. For CHIROBIOTIC T, a mobile phase of methanol or ethanol with a small amount of an acidic and/or basic additive can be effective. Systematically vary the concentration of the organic modifier. Retention on these columns can sometimes exhibit a "U-shaped" profile, so both increasing and decreasing the organic content should be explored.[9]
-
Consider Derivatization: If direct separation is proving difficult, derivatizing the amino group with a chiral derivatizing agent can create diastereomers that are easily separable on a standard achiral reverse-phase column.[10]
-
Physical & Crystallization Issues
Q: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is too soluble.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.
-
Add More Solvent: The concentration of your product may be too high. Re-heat the solution until the oil redissolves, add more of the primary solvent, and then cool slowly again.
-
Change Solvent System: Consider using a mixed solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., methanol) and then slowly add a "poor" solvent (in which it is less soluble, e.g., ethyl acetate or ether) until the solution becomes turbid. Heat to clarify and then cool slowly.
-
Key Protocols & Workflows
Protocol 1: Bulk Purification by Recrystallization
This protocol provides a general method for improving the chemical purity of the hydrochloride salt.
-
Solvent Selection: Choose an appropriate solvent or solvent system. Alcohols like methanol, ethanol, or isopropanol, often mixed with a less polar co-solvent, are good starting points.
-
Dissolution: In a flask, add the crude this compound and the primary solvent. Heat the mixture to boiling with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper (or a filter pad like celite) into a clean, pre-warmed flask. This removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Recrystallization Solvent Systems
| Solvent System (v/v) | Typical Application | Notes |
| Ethanol / Water | Good for highly polar impurities | Water increases solubility; ethanol decreases it. Adjust ratio carefully.[11] |
| Methanol / Ethyl Acetate | General purpose | Dissolve in hot methanol, add ethyl acetate until turbidity appears, then clarify with a drop of methanol. |
| Isopropanol | Single solvent system | Good for removing less polar impurities. |
| Methanol / Diethyl Ether | For final high purity product | Ether is a very poor solvent; add it slowly as the anti-solvent. High flammability risk. |
Protocol 2: Chiral HPLC Analysis
This method is a starting point for determining the enantiomeric excess of your sample.
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm
-
Mobile Phase: 100% Methanol + 0.1% Acetic Acid + 0.05% Triethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
Rationale: The teicoplanin stationary phase provides a complex chiral environment with multiple interaction points (ionic, hydrogen bonding, etc.) for resolving underivatized amino acids and amino alcohols.[9] The acidic and basic additives in the mobile phase help to ensure consistent ionization of both the analyte and the stationary phase, leading to better peak shape and reproducibility.
Visualization of Workflows
General Purification Workflow
Caption: Decision tree for troubleshooting when a product oils out during crystallization.
References
-
A, Description and Solubility, [Link]
-
Chem-Impex, 2-Amino-1-pyridin-2-yl-ethanol, [Link]
-
MDPI, Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management, [Link]
-
Ningbo Inno Pharmchem Co.,Ltd., 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis, [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents, [Link]
-
DigitalCommons@URI, The Solubility of Amino Acids in Various Solvent Systems, [Link]
-
Sciensano, Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market, [Link]
-
MDPI, Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research, [Link]
-
MDPI, Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney, [Link]
- Google Patents, CN103224437A - Amino acid methyl ester hydrochloride prepar
- Googleapis.com, (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H,
-
ResearchGate, (PDF) Enantiomeric amplification of L amino acids: part 3-using chiral impurities, [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 6. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Technical Support Center: Stability of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride Solutions
Welcome to the technical support center for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with solutions of this chiral β-amino alcohol derivative. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable chiral building block in pharmaceutical chemistry, prized for its role in synthesizing various bioactive molecules.[1] Its structure, featuring a pyridine ring, a primary amino group, and a hydroxyl group, allows for specific molecular interactions, such as hydrogen bonding with enzymes and receptors.[2] However, these same functional groups make the molecule susceptible to degradation in solution, impacting experimental reproducibility and the integrity of downstream applications. This guide provides a comprehensive framework for identifying, mitigating, and preventing stability issues.
Section 1: Fundamental Stability Profile & Storage
Before addressing issues in solution, it is critical to ensure the stability of the compound in its solid state.
Q: What are the ideal storage conditions for solid this compound?
A: To maintain long-term stability and prevent degradation before use, the solid compound should be stored under controlled conditions. The hydrochloride salt form enhances solubility and stability in aqueous solutions compared to the free base.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and preserves the compound's chemical integrity.[2] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | The amino alcohol moiety is susceptible to aerobic oxidation.[3][4] An inert atmosphere prevents this degradation pathway. |
| Light | Protect from light; store in an opaque or amber vial. | The pyridine ring is known to be susceptible to photodegradation, especially from UV radiation.[5][6] |
| Moisture | Store in a dry environment (desiccator recommended). | The compound is hygroscopic. Absorbed moisture can initiate hydrolytic degradation pathways. |
Section 2: Troubleshooting Guide for Solution Instability
This section addresses the most common problems encountered when working with solutions of this compound.
Issue 1: My solution has developed a yellow or brown tint.
Q: Why has my clear solution changed color over time?
A: A color change is a primary indicator of chemical degradation, most commonly due to oxidation or photodegradation.
-
Underlying Chemistry : The amino alcohol and pyridine functionalities are prone to oxidation.[7] Aerobic oxidation can convert the amino alcohol into corresponding amino carbonyl compounds, which may be colored.[3][4] Additionally, exposure to light, particularly UV, can initiate photochemical reactions in the pyridine ring, leading to colored degradation products.[8]
-
Preventive & Corrective Actions :
-
Solvent Degassing : Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Solvents : Always use high-purity, recently opened solvents to minimize contaminants that could catalyze degradation.
-
Light Protection : Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Inert Headspace : After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
-
Re-purification : If the solution is already colored, its purity is compromised. It should be discarded, and a fresh solution prepared under the preventive conditions listed above.
-
Issue 2: I'm observing precipitation or cloudiness in my solution.
Q: What causes the compound to precipitate out of solution, especially after storage?
A: Precipitation can result from several factors, including pH shifts, temperature changes (especially in saturated solutions), or the formation of insoluble degradation products.
-
Underlying Chemistry : The solubility of this compound is pH-dependent due to its amino group. A shift in the pH of a buffered solution (e.g., due to CO₂ absorption from the air) can cause the compound to convert to its less soluble free base form. Additionally, some degradation products may have lower solubility than the parent compound.
-
Preventive & Corrective Actions :
-
pH Control : Use a well-buffered solvent system within the optimal pH range for stability (typically acidic, pH 3-6). The hydrochloride salt form itself helps maintain an acidic pH.[1]
-
Solubility Assessment : Determine the solubility limit at your intended storage temperature to avoid preparing supersaturated solutions. If storing at 4°C or below, ensure the compound remains soluble at that temperature.
-
Filtration : If you suspect the precipitate is an impurity or degradant, you can filter the solution through a 0.22 µm syringe filter. However, you must re-quantify the concentration of the active compound in the filtrate, as some of it may have been lost. It is generally safer to prepare a fresh solution.
-
Check for Degradation : Analyze the solution using a stability-indicating method like HPLC to determine if the precipitate is a degradation product.
-
Issue 3: My experimental results show a loss of potency or inconsistent activity.
Q: Why am I seeing a decrease in the expected biological or chemical activity of my compound?
A: A loss of potency is a direct consequence of degradation. The concentration of the active parent compound has likely decreased due to chemical breakdown.
-
Underlying Chemistry : Any of the potential degradation pathways—oxidation, hydrolysis, or photodegradation—will convert the active parent molecule into structurally different, and likely inactive, byproducts.[9]
-
Preventive & Corrective Actions :
-
Prepare Fresh Solutions : For sensitive experiments, always prepare solutions fresh on the day of use. Avoid using stock solutions that have been stored for extended periods unless their stability has been rigorously validated.
-
Conduct Forced Degradation Studies : Proactively understand how your compound degrades. A forced degradation study (see Section 4) will reveal its vulnerabilities to acid, base, oxidation, heat, and light.[10][11] This knowledge is crucial for developing stable formulations and handling procedures.
-
Use a Stability-Indicating Analytical Method : Implement a routine quality control check (e.g., HPLC-UV) to confirm the purity and concentration of your stock solution before each use. This method should be able to separate the parent compound from its potential degradants.[12]
-
Troubleshooting Decision Flowchart
The following diagram provides a logical workflow for diagnosing stability issues with your solution.
Caption: Troubleshooting flowchart for solution stability issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound? A1: For initial stock solutions, high-purity water (Milli-Q or equivalent) or DMSO are common choices. The hydrochloride salt is specifically designed to enhance aqueous solubility.[1] For subsequent dilutions into physiological buffers, ensure the buffer components are compatible and will not catalyze degradation. Always prioritize aqueous-based solutions where possible, but if using DMSO for a concentrated stock, ensure it is anhydrous and stored properly, as DMSO can absorb water.
Q2: How does pH affect the stability of the solution? A2: The stability is highly pH-dependent. While specific data for this molecule is limited, related compounds like amino acid prodrugs show maximum stability in the acidic pH range and are susceptible to base-catalyzed hydrolysis.[13] The pyridine ring's stability can also be affected by pH, with increased degradation often observed under strongly acidic or basic conditions.[14] A weakly acidic environment (pH 3-6) is generally a safe starting point.
Q3: Can I store my stock solution at -20°C or -80°C? A3: Storing aqueous stock solutions at -20°C or -80°C can enhance long-term stability by slowing degradation kinetics. However, it is crucial to consider freeze-thaw cycles. Repeated cycling can accelerate degradation by causing pH shifts and concentrating solutes in unfrozen water pockets. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Q4: What are the primary degradation pathways I should be aware of? A4: Based on the compound's structure, the primary anticipated degradation pathways are:
-
Oxidation : The amino alcohol group is susceptible to oxidation, potentially forming an amino aldehyde or amino ketone.[15] The pyridine ring can also be oxidized.
-
Photodegradation : The pyridine ring can undergo photochemical reactions upon exposure to UV light, potentially leading to ring-opening or the formation of complex photoproducts.[5][6]
-
Hydrolysis : While less common for the core structure, if the compound is used in formulations with ester or amide-containing excipients, pH-dependent hydrolysis could be a concern.[14]
Caption: Potential degradation pathways for the compound.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradants and establish a stability-indicating analytical method.[9][12]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Include a control sample (1 mL stock + 1 mL solvent) stored at 2-8°C and protected from light.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
| Stress Condition | Procedure | Typical Duration/Temp |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. | Reflux at 60°C for 30 min.[16] |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. | Reflux at 60°C for 30 min.[16] |
| Oxidation | Add 1 mL of 3% H₂O₂. | Store at room temp for 24h. |
| Thermal | Heat the stock solution directly. | 60°C for 48h. |
| Photolytic | Expose the stock solution to light. | Place in a photostability chamber (ICH Q1B). |
3. Sample Analysis:
-
After the designated time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).
-
The analytical method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.
Protocol 2: Template for a Stability-Indicating HPLC Method
This is a starting point for developing a method to separate the parent compound from its degradation products. Optimization will be required.
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (based on pyridine chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Caption: Experimental workflow for a forced degradation study.
References
-
Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. (2014). PubMed. [Link]
-
Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. [Link]
-
UV photolysis for accelerating pyridine biodegradation. (2013). PubMed. [Link]
-
[Biodegradation of pyridine under UV irradiation]. (2011). PubMed. [Link]
-
Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. (2014). Europe PMC. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI. [Link]
-
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2019). MDPI. [Link]
-
Selective Oxidation of Amino Alcohols to Amino Acids over Au Supported on Monoclinic ZrO2: Dominant Active Sites and Kinetic Study. (2020). ACS Publications. [Link]
-
UV photolysis for accelerating pyridine biodegradation. (2013). Semantic Scholar. [Link]
-
Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. (2025). PubMed. [Link]
-
The oxidation of amino alcohols. (1938). ThinkIR - University of Louisville. [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (2013). ResearchGate. [Link]
-
Forced Degradation Studies. CHIRAL LABORATORIES. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
-
Pyridine and Pyridine Derivatives. ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. (2020). ResearchGate. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]
-
Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (2012). PubMed. [Link]
Sources
- 1. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. espublisher.com [espublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chiral-labs.com [chiral-labs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijrpp.com [ijrpp.com]
Technical Support Center: Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
Welcome to the Technical Support Center for the synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block.[1][2] We will delve into the intricacies of a common two-step synthetic pathway, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.
Synthetic Overview
A prevalent and efficient route to this compound involves a two-step process:
-
Asymmetric Reduction: The enantioselective reduction of the prochiral ketone, 3-acetylpyridine, to the corresponding chiral alcohol, (R)-1-(pyridin-3-yl)ethanol. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.
-
Stereoinvertive Amination: Conversion of the resulting chiral alcohol to the desired chiral amine with an inversion of stereochemistry. The Mitsunobu reaction is a common and reliable method for this step.
This guide is structured to address potential issues in each of these critical stages.
Troubleshooting Workflow: A General Approach
When encountering low yields, a systematic approach to troubleshooting is essential. The following workflow provides a logical progression for identifying and resolving common issues.
Caption: General troubleshooting workflow for low yield.
Part 1: Troubleshooting the Asymmetric Reduction of 3-Acetylpyridine
The Corey-Bakshi-Shibata (CBS) reduction is a powerful tool for the enantioselective reduction of ketones.[3][4][5] However, its success is contingent on careful control of reaction conditions.
Frequently Asked Questions (FAQs) - Step 1
Q1: My CBS reduction of 3-acetylpyridine is resulting in a low enantiomeric excess (ee). What are the likely causes?
A1: Low enantioselectivity in a CBS reduction can often be attributed to the following factors:
-
Presence of Water: The CBS catalyst is sensitive to moisture. Water can hydrolyze the catalyst and the borane reagent, leading to a non-selective reduction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: While CBS reductions are often effective at room temperature, lower temperatures (e.g., 0 °C to -20 °C) can significantly enhance enantioselectivity for some substrates.[6]
-
Borane Reagent Quality: Commercially available solutions of borane complexes (e.g., BH₃•THF) can contain borohydride species, which can lead to a non-selective background reduction, thereby lowering the overall ee.[7] Using freshly prepared or high-purity borane reagents is recommended.
-
Incorrect Catalyst Configuration: Ensure you are using the correct enantiomer of the CBS catalyst to obtain the desired (R)-alcohol. For the reduction of 3-acetylpyridine to the (R)-alcohol, the (S)-CBS catalyst is typically used.[4]
Q2: The yield of (R)-1-(pyridin-3-yl)ethanol is low, even though the starting material is consumed. What are potential side reactions?
A2: Low isolated yield despite complete consumption of the starting material suggests the formation of byproducts. In the context of 3-acetylpyridine and borane reagents, consider these possibilities:
-
Hydroboration of the Pyridine Ring: While less common for the pyridine ring itself under these conditions, strong reducing agents can potentially interact with the aromatic system, leading to undesired byproducts.
-
Over-reduction: Although generally selective for the ketone, prolonged reaction times or excess borane could potentially lead to further reduction of the pyridine ring, especially if impurities are present.
-
Complex Formation: The nitrogen atom of the pyridine ring can coordinate with the boron-containing species, potentially leading to the formation of stable complexes that are difficult to break down during workup, thus reducing the isolated yield of the free alcohol.
Q3: How can I effectively purify the crude (R)-1-(pyridin-3-yl)ethanol?
A3: Purification of the chiral alcohol is critical for the success of the subsequent step. Common purification methods include:
-
Acid-Base Extraction: Dissolving the crude product in a dilute acidic solution (e.g., 1M HCl) will protonate the pyridine nitrogen, making the product water-soluble. This allows for the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting with an organic solvent (e.g., ethyl acetate or dichloromethane) will recover the purified alcohol.
-
Column Chromatography: Silica gel chromatography can be effective for removing less polar impurities. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically used.
-
Distillation: If the alcohol is thermally stable, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities.
Troubleshooting Guide - Step 1
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Presence of moisture. 2. Reaction temperature is too high. 3. Impure borane reagent. 4. Incorrect catalyst enantiomer. | 1. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[3] 2. Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C).[6] 3. Use a fresh bottle of high-purity borane reagent or titrate the solution before use.[7] 4. Verify the absolute configuration of the CBS catalyst. For (R)-alcohol, use the (S)-catalyst.[4] |
| Low Yield of Chiral Alcohol | 1. Incomplete reaction. 2. Formation of byproducts (e.g., from pyridine ring reduction). 3. Product loss during workup. | 1. Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. 2. Use a milder borane source, such as catecholborane, and carefully control the stoichiometry. 3. Optimize the acid-base extraction procedure; ensure complete extraction from the aqueous layer. |
| Difficulty in Isolating the Product | 1. Formation of stable boron complexes. 2. Emulsion formation during workup. | 1. During the workup, add an alcohol like methanol to quench excess borane and break up complexes by forming volatile trimethyl borate. 2. Add brine to the aqueous layer to break emulsions. |
Part 2: Troubleshooting the Stereoinvertive Amination
The conversion of (R)-1-(pyridin-3-yl)ethanol to (R)-2-Amino-1-(pyridin-3-yl)ethanol requires a nucleophilic substitution with an amine source that proceeds with inversion of stereochemistry. The Mitsunobu reaction is a classic and effective method for this transformation.[5][8]
Frequently Asked Questions (FAQs) - Step 2
Q1: My Mitsunobu reaction is giving a low yield of the desired amino alcohol. What could be the problem?
A1: Low yields in Mitsunobu reactions are a common issue and can stem from several factors:
-
Nucleophile Acidity: The nucleophile in a Mitsunobu reaction should have a pKa of less than 13 to be deprotonated by the betaine intermediate.[8] For the synthesis of a primary amine, a common strategy is to use an azide source (e.g., hydrazoic acid, generated in situ, or diphenylphosphoryl azide) or a protected amine like phthalimide, followed by a deprotection step.[5] Direct amination with ammonia is generally not feasible.
-
Steric Hindrance: The SN2 reaction at the heart of the Mitsunobu mechanism is sensitive to steric hindrance. While a secondary alcohol like (R)-1-(pyridin-3-yl)ethanol is generally a good substrate, bulky reagents can impede the reaction.
-
Side Reactions of the Azodicarboxylate: The azodicarboxylate (e.g., DEAD or DIAD) can sometimes react as a nucleophile, leading to undesired byproducts.[8]
-
Reagent Purity and Stoichiometry: The purity of all reagents (alcohol, phosphine, azodicarboxylate, and nucleophile) is critical. Precise stoichiometry is also important; an excess of one reagent can lead to side reactions.
Q2: I am having trouble removing the triphenylphosphine oxide byproduct from my reaction mixture. What are the best methods for its removal?
A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and crystallinity. Here are some effective strategies:
-
Crystallization: If your product is soluble in a non-polar solvent system, you can often precipitate the triphenylphosphine oxide. A common method is to concentrate the reaction mixture and triturate with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate.[3][4][9]
-
Silica Gel Chromatography: If the polarity of your product is sufficiently different from that of triphenylphosphine oxide, flash chromatography can be effective.[3][9]
-
Precipitation with Metal Salts: Addition of certain metal salts, such as zinc chloride, can lead to the precipitation of a triphenylphosphine oxide-metal complex, which can then be filtered off.[9]
-
Acid-Base Extraction: As your product is a pyridine derivative, an acid-base extraction can be a very effective purification strategy to separate it from the neutral triphenylphosphine oxide.
Q3: Is there a risk of racemization during the Mitsunobu reaction?
A3: The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry via an SN2 mechanism.[5][10][11][12] Therefore, the risk of racemization is generally low if the reaction proceeds as expected. However, if side reactions that proceed through an SN1-type mechanism were to occur, racemization could be a possibility, although this is less common for secondary alcohols under standard Mitsunobu conditions.
Troubleshooting Guide - Step 2
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Amino Alcohol | 1. Inappropriate nucleophile. 2. Incomplete reaction. 3. Side reactions. 4. Product loss during purification. | 1. Use an appropriate nitrogen source like hydrazoic acid (generated in situ), diphenylphosphoryl azide, or phthalimide, followed by deprotection.[5] 2. Monitor the reaction by TLC. Ensure all reagents are added at the correct temperature (typically 0 °C for azodicarboxylate addition). 3. Use diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD) as it is less prone to side reactions. 4. Optimize the purification method, paying close attention to the removal of triphenylphosphine oxide.[3][4][9] |
| Presence of Unreacted Alcohol | 1. Insufficient reagents. 2. Deactivation of the Mitsunobu reagents. | 1. Ensure accurate stoichiometry of all reagents. 2. Use fresh, high-purity reagents. Azodicarboxylates can decompose on storage. |
| Formation of Multiple Products | 1. Side reactions of the azodicarboxylate. 2. Competing elimination reaction. | 1. Use DIAD instead of DEAD. 2. While less common for this substrate, ensure the reaction conditions are not overly harsh (e.g., high temperatures). |
Alternative Amination Strategy: The Ritter Reaction
The Ritter reaction provides an alternative pathway for the conversion of alcohols to amides, which can then be hydrolyzed to the corresponding amines.[13][14][15][16][17] This reaction typically involves treating an alcohol with a nitrile in the presence of a strong acid.
Considerations for the Ritter Reaction:
-
Carbocation Formation: The reaction proceeds through a carbocation intermediate. For secondary benzylic-type alcohols like (R)-1-(pyridin-3-yl)ethanol, this carbocation is relatively stable.[6][14]
-
Stereochemical Outcome: Because the reaction involves a planar carbocation intermediate, it generally leads to a racemic mixture of the product, which would not be suitable for the synthesis of the enantiomerically pure target molecule.[18] Therefore, the Ritter reaction is not a preferred method when stereochemical integrity is required.
-
Harsh Conditions: The use of strong acids can lead to side reactions, particularly with sensitive substrates.[16][19]
Final Step: Hydrochloride Salt Formation
The final product is often isolated as a hydrochloride salt to improve its stability and handling properties.[1]
Q: How is the hydrochloride salt of (R)-2-Amino-1-(pyridin-3-yl)ethanol typically formed and purified?
A: The hydrochloride salt is usually prepared by dissolving the free amine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) and adding a solution of hydrogen chloride in the same or a compatible solvent. The salt will then precipitate out of the solution and can be collected by filtration. Purification is often achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol/ether.
Analytical Characterization
Q: How can I confirm the enantiomeric purity of my final product?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral amines and alcohols.[20][21] It is essential to use a suitable chiral stationary phase that can resolve the enantiomers of your compound.
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Acetylpyridine via CBS Reduction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) (1.1 eq.) in THF.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of 3-acetylpyridine (1.0 eq.) in anhydrous THF to the catalyst-borane mixture over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an acid-base workup as described in the FAQ section to isolate the crude (R)-1-(pyridin-3-yl)ethanol.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Conversion to the Amino Alcohol via Mitsunobu Reaction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-1-(pyridin-3-yl)ethanol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude phthalimide intermediate by silica gel chromatography, taking care to remove triphenylphosphine oxide.
-
Deprotect the phthalimide group using hydrazine hydrate in ethanol to yield the desired (R)-2-Amino-1-(pyridin-3-yl)ethanol.
-
Purify the final product by acid-base extraction and/or recrystallization of its hydrochloride salt.
Data Summary
| Reaction Step | Key Parameters | Target Range | Common Issues |
| CBS Reduction | Temperature | 0 °C to -20 °C | Low ee |
| Reagent Purity | Anhydrous | Low yield, low ee | |
| Catalyst | (S)-enantiomer | Incorrect product stereochemistry | |
| Mitsunobu Reaction | Nucleophile pKa | < 13 | No reaction |
| Reagent Purity | High Purity | Side products, low yield | |
| Workup | Efficient removal of PPh₃O | Contaminated product |
Visualizing the Synthetic Pathway
Caption: A typical synthetic route to the target molecule.
References
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. University of California, San Diego. [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
-
Merlic, C. A. How to Remove Sticky Reagents during Workup. University of California, Los Angeles. [Link]
-
Lefranc, A., et al. (2018). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Society Reviews, 47(13), 4859-4874. [Link]
-
Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. 4.4: Stereochemistry in Nucleophilic Substitution. [Link]
-
Gotor-Fernández, V., et al. (2017). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 7(1), 14-31. [Link]
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?[Link]
-
Reddy, P. P., et al. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 24(10), 2139-2145. [Link]
-
Reddit. Inversion of stereochemistry in nucleophilic substitutions. [Link]
-
Denton, R. M., et al. (2011). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
NROChemistry. Ritter Reaction. [Link]
-
Qu, B., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13836-13904. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 836109. [Link]
-
Chemistry LibreTexts. 6.6: Consequences of Inversion in SN2 Reactions. [Link]
-
ResearchGate. Asymmetric Amination of Secondary Alcohols by using a Redox-Neutral Two-Enzyme Cascade. [Link]
-
Royal Society of Chemistry. (2023). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 13(8), 5239-5251. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ResearchGate. Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. [Link]
-
Wikipedia. Ritter reaction. [Link]
-
ResearchGate. Ritter reaction for the synthesis of picolinamides. [Link]
-
Quora. Why does the inversion of configuration take place in an SN2 reaction?[Link]
-
Pearson+. The Ritter reaction occurs when nitrile and secondary or tertiary...[Link]
-
Chemistry Steps. The Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]
-
ResearchGate. Examples of the simplification purification of Mitsunobu reaction. [Link]
-
ACS Publications. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
ResearchGate. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]
-
LabSolutions. 2-Amino-1-pyridin-3-yl-ethanol. [Link]
-
J. Chem. Sci. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. [Link]
-
Gholami, F., et al. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 1047-1066. [Link]
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shenvilab.org [shenvilab.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. The Ritter reaction occurs when nitrile and secondary or tertiary... | Study Prep in Pearson+ [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Workup [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ritter Reaction | NROChemistry [nrochemistry.com]
- 15. Ritter Reaction [organic-chemistry.org]
- 16. Ritter reaction - Wikipedia [en.wikipedia.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cat-online.com [cat-online.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
How to resolve enantiomeric excess issues with (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Technical Support Center: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to enantiomeric excess (e.e.). We provide in-depth troubleshooting workflows, detailed protocols, and answers to frequently asked questions to ensure the stereochemical integrity of your material.
Troubleshooting Guide: Low Enantiomeric Excess
This section addresses the critical issue of discovering that your batch of this compound has an enantiomeric excess below the required specification.
Q1: My analysis shows an e.e. of <98% for my batch of this compound. What are the potential root causes and how do I investigate?
A1: An unexpected drop in enantiomeric excess is a common but solvable problem. The key is a systematic investigation to pinpoint the source of the (S)-enantiomer. The following workflow provides a logical path to diagnose the issue, whether the material was synthesized in-house or procured from an external supplier.
The first step is always to trust but verify your analytical method. An unreliable e.e. result can send you on a costly and time-consuming search for a problem that doesn't exist. Once the analysis is confirmed, the investigation splits based on the material's origin.
Caption: Diagnostic workflow for troubleshooting low enantiomeric excess.
Key Investigation Points:
-
Analytical Method Validation: Before questioning the material, question the measurement. Ensure your chiral HPLC or SFC method provides baseline separation (Resolution factor, Rs > 1.5). A poor separation can lead to inaccurate integration and faulty e.e. values.[1][2]
-
Synthesis Route (If In-House):
-
Asymmetric Synthesis: If you are using a stereoselective synthesis, the enantiomeric excess is established during the reaction. Scrutinize the quality and age of the chiral catalyst, the purity of reagents, and strict adherence to reaction temperature and time.
-
Resolution of a Racemate: If you are resolving a racemic mixture, the e.e. is determined by the efficiency of the separation. For classical resolution, this means optimizing crystallization conditions to ensure only one diastereomeric salt precipitates.[3][4] For enzymatic resolution, it involves ensuring the enzyme's selectivity and stopping the reaction at the optimal conversion point.[5][6]
-
-
Work-up and Purification: Chiral amino alcohols can be susceptible to racemization under harsh conditions.[7][8] Exposure to high temperatures or strongly acidic/basic pH during work-up, extraction, or even distillation can erode enantiomeric purity.
-
Storage: Review the storage conditions. While generally stable as a hydrochloride salt, long-term storage at elevated temperatures could potentially lead to slow racemization.[9][10]
Q2: I've confirmed my material has low e.e. How can I enrich it to >99%?
A2: Enriching a batch with suboptimal e.e. is often more practical than discarding it. The two most effective methods are preparative chiral chromatography and classical resolution.
-
Preparative Chiral Chromatography: This is the most direct method. An analytical chiral HPLC/SFC method is scaled up to a preparative scale to separate the two enantiomers.
-
Principle: The mixture is passed through a column containing a chiral stationary phase (CSP) which interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.[1][3]
-
Advantages: High recovery and very high final e.e. (>99.5%) are achievable. The process is often faster to develop than classical resolution.
-
Consideration: Requires access to preparative chromatography equipment.
-
-
Classical Resolution via Diastereomeric Salt Formation: This is a robust, scalable technique that relies on basic chemical principles.
-
Principle: The low e.e. amino alcohol (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent). This forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they will have different solubilities in a given solvent, allowing one to be selectively crystallized.[4][11][12]
-
Advantages: Scalable to large quantities and does not require specialized chromatography equipment.
-
Procedure:
-
Dissolve the low e.e. base in a suitable solvent (e.g., methanol, ethanol).
-
Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid).
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Filter the crystals and wash with cold solvent.
-
Liberate the free base from the salt by treatment with a base (e.g., NaOH) and extract the desired (R)-enantiomer.
-
Confirm the e.e. of the final product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the e.e. of this compound?
A1: The industry-standard method is Chiral High-Performance Liquid Chromatography (HPLC) , often complemented by Supercritical Fluid Chromatography (SFC) for higher throughput.
-
Chiral HPLC: This technique offers high resolution and reliability. Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose (e.g., Chiralpak® series) are highly effective for separating amino alcohol enantiomers.[2][13] A typical starting point would be a normal-phase method using a mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[14]
-
Chiral SFC: This method uses supercritical CO₂ as the main mobile phase component, which allows for faster separations and reduced solvent consumption compared to HPLC. It is particularly well-suited for high-throughput screening.
-
NMR Spectroscopy: Using a chiral shift reagent can also be used to determine e.e.[15] The reagent complexes with the enantiomers to form diastereomeric complexes that have distinct signals in the ¹H or ¹⁹F NMR spectrum.[16] However, this method is generally less precise than chromatographic techniques and is often used for confirmation.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution, high accuracy, robust, widely available. | Longer run times, higher solvent consumption. |
| Chiral SFC | Similar to HPLC but uses supercritical CO₂ as mobile phase. | Very fast, low organic solvent use, ideal for high-throughput. | Requires specialized equipment. |
| NMR | Formation of diastereomeric complexes with a Chiral Shift Reagent. | Fast analysis time, no separation needed, provides structural info. | Lower precision, potential for signal overlap, expensive reagents. |
Q2: I need to resolve the racemic mixture of 2-Amino-1-(pyridin-3-yl)ethanol. What are my options?
A2: There are three primary strategies for resolving a racemic mixture of this compound: classical resolution, enzymatic resolution, and chromatographic resolution.[3]
-
Classical Resolution: As described in the troubleshooting section, this involves forming diastereomeric salts with a chiral acid. It is a workhorse method for large-scale production.[4] A screening of different chiral acids and solvents is typically required to find conditions that provide good crystal formation and high diastereoselectivity.
Table of Common Resolving Agents for Amines
Resolving Agent Type Typical Solvents (+)-Tartaric Acid Acid Methanol, Ethanol, Water (-)-Mandelic Acid Acid Alcohols, Acetone (+)-Camphor-10-sulfonic acid Acid Alcohols, Ethyl Acetate | (1R)-(-)-10-Camphorsulfonic acid | Acid | Alcohols, Ethyl Acetate |
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, typically a lipase like Candida antarctica lipase B (CAL-B), to selectively catalyze a reaction on one of the enantiomers.[5][17] For an amino alcohol, the enzyme can selectively acylate the alcohol or amine functionality of one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted. The acylated product and unreacted starting material can then be easily separated. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[6]
-
Preparative Chiral Chromatography: As mentioned previously, this method physically separates the enantiomers on a large-scale chiral column and allows for the recovery of both, with yields often exceeding 98%.[1][14]
Q3: What common laboratory conditions can cause my pure (R)-enantiomer to racemize?
A3: Racemization is the process where an enantiomerically pure sample converts into a 50:50 mixture of both enantiomers, resulting in a loss of optical activity. For chiral amino alcohols, the primary drivers of racemization are harsh pH and high temperatures.[8]
-
Extreme pH: Both strongly acidic and strongly basic conditions can catalyze racemization at the chiral center, especially if heat is also applied. The mechanism can involve reversible reactions or the formation of transient achiral intermediates.
-
High Temperatures: Providing excessive thermal energy during processing steps like distillation or drying can overcome the energy barrier for chiral inversion, leading to racemization.[8]
-
Metal Catalysts: Certain residual catalysts from synthetic steps (e.g., some hydrogenation catalysts) have been known to promote racemization of chiral amino alcohols under specific conditions.[9][10] It is crucial to ensure such catalysts are effectively removed during purification.
To preserve the enantiomeric integrity of your compound, always use the mildest possible conditions during work-up and purification and store the final product in a cool, dark place as specified on the safety data sheet.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for e.e. Determination
This protocol provides a starting point for developing a robust analytical method.
-
Column Selection:
-
Start with a polysaccharide-based CSP. A good first choice is a column like Chiralpak® IA (amylose-based) or Chiralpak® IB (cellulose-based), 250 x 4.6 mm, 5 µm.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic material at ~1 mg/mL in the mobile phase or a compatible solvent.
-
Prepare a solution of the (R)-enantiomer sample at the same concentration.
-
-
Initial Screening (Normal Phase):
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm or a wavelength appropriate for the pyridine ring.
-
Injection Volume: 5 µL.
-
-
Optimization:
-
If no separation: Switch the alcohol co-solvent to ethanol.
-
If retention is too long/short: Adjust the ratio of Hexane to alcohol. Increasing the alcohol content will decrease retention time.
-
If resolution is poor: Decrease the percentage of alcohol or change the alcohol (e.g., from IPA to ethanol). Small changes can have a large impact on selectivity.[18]
-
Confirm Peak Identity: Inject the known (R)-enantiomer sample to confirm its retention time relative to the (S)-enantiomer.
-
References
-
Benchchem. this compound | 1038594-01-2.
-
PubMed. (2020-06-15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
-
PubMed. (2006-10-18). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex.
-
Chiralpedia. (2025-09-15). Part 6: Resolution of Enantiomers.
-
Ovid. RACEMIZATION OF CHIRAL AMINO ALCOHOLS : Reaction Kinetics & Catalysis Letters.
-
Chemistry LibreTexts. (2020-05-30). 6.8: Resolution (Separation) of Enantiomers.
-
ResearchGate. (2025-08-06). Racemization of chiral amino alcohols: Catalyst selection and characterization.
-
ResearchGate. (2025-08-06). Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al 2 O 3 catalyst.
-
Benchchem. Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol".
-
ACS Publications. (2021-12-23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
-
ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
-
Wikipedia. Chiral resolution.
-
NIH. (2021-07-30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
-
Sigma-Aldrich. ChiPros Chiral Amines.
-
ResearchGate. (2025-08-06). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.
-
EvitaChem. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528).
-
Benchchem. Validation of "2-Amino-2-(pyridin-2-YL)acetic acid" as a Chiral Resolving Agent: A Comparative Analysis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-03). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis.
-
NIH. (2022-05-24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
-
MDPI. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.
-
NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
ScienceDirect. (2002-08-26). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol.
-
ResearchGate. Enzymatic kinetic resolution of (R,S)-1-phenylethanol.
-
YAKHAK HOEJI. (2021-06-30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
SciSpace. (2022-05-11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
-
Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
-
Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Phenomenex. Chiral HPLC Separations.
-
Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol.
-
Benchchem. Application Note: Chiral Separation of 2-Amino-2-(pyridin-2-YL)acetic Acid Enantiomers by HPLC.
-
NIH. (2022-07-04). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
-
Google Patents. US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods.
-
ChemicalBook. (S)-2-AMino-1-(pyridin-3-yl)ethanol hydrochloride | 1416354-93-2.
-
Journal of Creation. (2023-07-12). Enantiomeric amplification of L amino acids: part 3-using chiral impurities.
-
MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
Sources
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. ChiPros Chiral Amines [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 15. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Welcome to the technical support guide for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for investigating the stability and degradation of this important chiral intermediate. As a chiral β-amino alcohol, its stability is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] This guide will help you navigate the complexities of its degradation profile, enabling you to design robust stability studies and develop reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities and potential degradation pathways for this molecule?
A1: The structure of this compound contains several functional groups susceptible to degradation. The primary pathways to investigate are:
-
Oxidation: The pyridine ring is susceptible to N-oxidation, and the primary amine can be oxidized. The secondary alcohol can also be oxidized to a ketone. This is a common degradation mechanism for amine-containing compounds.[3][4]
-
Photodegradation: Aromatic systems like the pyridine ring can absorb UV light, leading to photolytic degradation. It is crucial to protect the compound from light during storage and handling.[3][5]
-
Thermal Degradation: Exposure to high temperatures can induce decomposition. The extent of degradation is dependent on temperature and duration of exposure.
-
Chiral Instability (Racemization): As a chiral compound, the stereocenter bearing the hydroxyl group can be susceptible to racemization (conversion to the (S)-enantiomer), particularly under harsh acidic or basic conditions, or at elevated temperatures.[2][3] This is a critical quality attribute to monitor.
Q2: What are the ideal storage conditions to ensure the stability of the compound?
A2: To minimize degradation, the compound should be stored under controlled conditions. Based on supplier recommendations and its chemical nature, the ideal storage is at 2–8°C in a dry, inert atmosphere (e.g., under nitrogen or argon) .[1] It is imperative to store it in airtight, light-resistant containers to protect it from moisture, oxygen, and light.[1]
Q3: Why is developing a "stability-indicating" analytical method essential before starting degradation studies?
Q4: What is "forced degradation" or "stress testing," and why is it necessary?
A4: Forced degradation is the process of intentionally subjecting a drug substance to harsh conditions—such as high/low pH, oxidation, light, and heat—to accelerate its decomposition.[3][8][9] The purpose is threefold:
-
To identify likely degradation products: This helps in elucidating the degradation pathways.
-
To develop and validate a stability-indicating analytical method: The generated degradants are used to prove the method's specificity.
-
To understand the intrinsic stability of the molecule: This knowledge informs decisions on formulation, packaging, and storage conditions.[6]
Section 2: Troubleshooting Guide for Degradation Studies
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: After running a forced degradation sample on my HPLC, the total peak area (parent + degradants) is significantly less than my initial standard. Where is the missing mass?
-
Possible Cause A: Non-UV Active Degradants: A degradation pathway (e.g., cleavage of the pyridine ring) may have produced fragments that do not possess a chromophore and are therefore invisible to a UV detector.
-
Expert Solution: This is a classic mass balance challenge.[5] The primary solution is to use a universal detector in series with your UV detector. A Mass Spectrometer (MS) is ideal as it provides mass information for peak identification. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed to detect any non-volatile analyte, regardless of its UV absorbance.
-
-
Possible Cause B: Volatile Degradants: Small, volatile molecules may have formed and evaporated from the sample solution or may not be retained on a reverse-phase HPLC column.
-
Expert Solution: Analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is specifically designed to identify and quantify volatile compounds.
-
-
Possible Cause C: Irreversibly Adsorbed Degradants: Highly polar or charged degradation products might be sticking irreversibly to the HPLC column packing material and not eluting during the analytical run.
-
Expert Solution: Implement a high-organic "wash" step at the end of your gradient method (e.g., ramp up to 95-100% acetonitrile or methanol) to strip strongly retained compounds from the column. Ensure the column is properly re-equilibrated before the next injection.
-
Problem 2: My oxidative stress study using 30% hydrogen peroxide resulted in a complete loss of the parent compound and a messy chromatogram with no discernible major peaks. How can I obtain useful data?
-
Possible Cause: Over-stressing: The conditions were far too aggressive, leading to rapid and extensive decomposition into numerous secondary and tertiary degradation products.[3][6] The goal of forced degradation is typically to achieve 10-20% degradation, not 100%.[3]
-
Expert Solution: You must systematically reduce the stress level. Create a matrix of milder conditions. For oxidative stress, try the following:
-
Lower H₂O₂ Concentration: Start with 3% H₂O₂ and incrementally test lower concentrations (e.g., 1%, 0.3%, 0.1%).
-
Reduce Temperature: Perform the experiment at room temperature or even on ice instead of heating it.
-
Shorten Exposure Time: Take time points at much earlier intervals (e.g., 15 min, 30 min, 1 hr) instead of several hours.
-
The goal is to find a condition that produces a few well-defined degradation peaks suitable for method validation and characterization.
-
-
Problem 3: How do I investigate if racemization is occurring under stress conditions?
-
Possible Cause: Stereocenter Lability: The chiral center is not stable under the applied stress (e.g., high pH, elevated temperature), leading to a loss of enantiomeric purity.[3]
-
Expert Solution: A standard reverse-phase HPLC method will not separate enantiomers. You must develop a chiral HPLC method .
-
Column Selection: Use a column with a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a common starting point.
-
Method Development: Chiral separations often require non-standard mobile phases (e.g., hexane/ethanol/diethylamine). Develop a method that provides baseline separation of the (R)- and (S)-enantiomers. You may need to procure a small amount of the racemic mixture or the (S)-enantiomer as a reference standard.
-
Analysis: Analyze your stressed samples using the validated chiral method. The appearance or growth of a peak at the retention time of the (S)-enantiomer is direct evidence of racemization.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: Forced Degradation Study Workflow
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of methanol:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed, clear glass vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions.
| Stress Condition | Stressor | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48 hours | Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 8 hours | Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8 hours | Conditions may need to be milder if degradation is too rapid. |
| Thermal | Water | 80°C | 48 hours | Sample is prepared as 1 mL stock + 1 mL water in a sealed vial. |
| Photolytic | Water | Room Temp | Per ICH Q1B | Expose solid and solution samples to cool white fluorescent and near-UV lamps. |
-
Sample Analysis: At each time point, withdraw an aliquot, dilute to a target concentration of ~100 µg/mL with the mobile phase, and analyze immediately using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC-UV/MS Method
Objective: To develop a robust method for separating the parent compound from its potential degradation products.
Instrumentation & Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD) and coupled to a mass spectrometer (e.g., single quadrupole or TOF-MS).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B (Column Wash)
-
35-35.1 min: 95% to 5% B
-
35.1-40 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 260 nm (monitor 200-400 nm for peak purity).
-
MS Settings: ESI+, scan range m/z 50-500.
Rationale: The ammonium acetate buffer is volatile and MS-compatible. The gradient is designed to elute the polar parent compound early while retaining and separating less polar degradants that may form. The high-organic wash ensures column cleanliness.[7]
Section 4: Visualizing Pathways and Workflows
Workflow for Forced Degradation and Analysis
Caption: A typical experimental workflow for conducting forced degradation studies.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for (R)-2-Amino-1-(pyridin-3-yl)ethanol.
References
- This compound | 1038594-01-2 | Benchchem.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Significance of Stability Studies on Degrad
- Stereoselective Degradation of Chiral Drugs during Wastewater Treatment - the University of B
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH.
- Forced Degrad
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - NIH.
- Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. rjptonline.org [rjptonline.org]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. researchgate.net [researchgate.net]
Overcoming solubility problems with (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS: 1038594-01-2). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound.
Introduction: Understanding the Molecule
This compound is a chiral β-amino alcohol derivative with a molecular formula of C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol .[1] As a hydrochloride salt of a basic compound, its aqueous solubility is intrinsically linked to the pH of the solution.[2][3] The presence of two basic centers—the primary amine and the pyridine nitrogen—means its ionization state, and thus its solubility, can be manipulated. This guide is designed to help you navigate these properties to achieve consistent and successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water. What is the first thing I should check?
A: Start by checking the pH of your water. Deionized water can have a pH between 5.5 and 7.0. As a hydrochloride salt of a weak base, this compound's solubility is highest at an acidic pH where it remains fully protonated and in its salt form.[4] Try acidifying your solvent to a pH of 2-4 with a small amount of dilute HCl before adding the compound.
Q2: What is the recommended storage condition for this compound?
A: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under dry conditions at 2–8°C.[1]
Q3: In which common organic solvents can I dissolve this compound?
A: Amine hydrochloride salts typically have poor solubility in non-polar organic solvents. However, they may show some solubility in polar protic solvents. While specific data for this molecule is limited, you can expect higher solubility in solvents like methanol or ethanol compared to acetone or ethyl acetate.[5] For many applications, creating an aqueous stock solution is the preferred first step.
Q4: I dissolved the compound with heating, but it crashed out of solution upon cooling. Why did this happen?
A: This indicates you created a supersaturated solution. While heating can increase the rate of dissolution and the amount of solute dissolved, the solution may not be stable at a lower temperature.[6] The recommended approach is to determine the equilibrium solubility at your working temperature. If higher concentrations are needed, a formulation strategy using pH control or cosolvents is required.
Q5: Are there any specific safety precautions I should take?
A: Yes. While specific toxicology data for this exact compound is not detailed in the search results, related aminopyridine compounds are known to be toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[7][8][9] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex solubility challenges.
Problem 1: Compound Precipitates When Added to a Buffered Solution (e.g., PBS at pH 7.4)
-
Causality: The compound is a salt of a weak base. Its structure contains a primary amine (estimated pKa ~9.5-10.5) and a pyridine ring (pKa of pyridinium ion ~5.2). At pH 7.4, the pyridine nitrogen is largely deprotonated, and while the primary amine is still protonated, the overall charge is reduced compared to a more acidic pH. This shift in equilibrium towards the less-charged free base form can drastically reduce aqueous solubility, causing precipitation. The solubility of ionizable drugs is often highly dependent on pH.[][12]
-
Solution Pathway:
-
Confirm pH-Dependence: Test the compound's solubility in a series of buffers across a pH range (e.g., pH 2, 4, 6, 7.4). This will confirm the pH at which it remains soluble at your target concentration.
-
Formulate with pH Modifiers: If the final application requires a near-neutral pH, consider formulating a concentrated stock in an acidic vehicle (e.g., pH 3 buffer or 10 mM HCl) and then diluting it into your final medium. The key is to avoid exceeding the solubility limit at the final pH.
-
Use a Cosolvent System: For particularly challenging systems, adding a water-miscible organic solvent (a cosolvent) such as DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of the less-charged species.[13]
-
Problem 2: Inconsistent Solubility Results Between Experiments or Batches
-
Causality: Inconsistency often points to issues with experimental parameters or material properties.
-
Equilibrium Not Reached: Dissolution takes time. If you measure the concentration before the solution is fully saturated, you will get variable and artificially low solubility readings. The standard shake-flask method requires agitation for 24 hours or more to ensure equilibrium.[6]
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. While not confirmed for this specific molecule, it is a common phenomenon in active pharmaceutical ingredients (APIs).[14]
-
pH Fluctuation: If you are not using a buffer, the dissolution of the acidic salt itself can alter the solution's final pH, affecting its own solubility.
-
-
Solution Pathway:
-
Standardize Your Protocol: Use a validated protocol for solubility determination, such as the one provided in Section 3. Ensure the equilibration time and temperature are consistent.
-
Use Buffered Systems: Always use a buffer system with adequate capacity to maintain a constant pH during your experiments.
-
Characterize Your Material: If variability persists, consider analytical characterization of the solid material (e.g., via XRPD) to check for different polymorphic forms between batches.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues.
Caption: Troubleshooting Decision Tree for Solubility Issues.
Section 3: Experimental Protocols
These protocols provide step-by-step methodologies for accurately assessing and improving solubility.
Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic or equilibrium solubility of the compound.[6]
-
Preparation: Prepare a series of buffered solutions at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. "Excess" means that solid material should still be visible after the equilibration period.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect a supernatant sample from each vial.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (use a filter material, like PVDF, that has been validated for low compound binding).
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
Protocol 2: pH-Dependent Solubility Profile Generation
This protocol helps visualize the compound's behavior across a physiologically relevant pH range.
-
Principle: The solubility of a basic compound increases as the pH drops below its pKa. This relationship can be modeled by the Henderson-Hasselbalch equation.[2][15] This experiment will map that profile.
-
Execution: Perform Protocol 1 simultaneously using a range of buffers (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3-5, phosphate buffers for pH 6-8).
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
-
Analysis: The resulting curve will show a low-solubility plateau at high pH (representing the intrinsic solubility of the free base) and a high-solubility region at low pH. The transition zone will be related to the compound's pKa values. This profile is critical for predicting in vivo dissolution.[12]
pH-Solubility Relationship Diagram
This diagram illustrates the chemical equilibrium that governs solubility.
Caption: Effect of pH on the Ionization State and Solubility.
Protocol 3: Cosolvent Screening for Solubility Enhancement
This protocol is used when pH adjustment alone is insufficient.
-
Solvent Selection: Choose a panel of pharmaceutically acceptable cosolvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).
-
System Preparation: Prepare binary solvent systems by mixing your primary aqueous buffer (at a pH where solubility is highest) with the cosolvent at various ratios (e.g., 90:10, 80:20, 50:50 v/v).
-
Solubility Measurement: For each binary solvent system, determine the equilibrium solubility using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility against the percentage of cosolvent. This will identify the most effective cosolvent and the optimal concentration range to maximize solubility while minimizing the organic solvent content.
Section 4: Physicochemical Data Summary
This table summarizes the known properties of the compound and provides a template for recording your experimental findings.
| Property | Value / Data | Source / Reference |
| Identifier | ||
| CAS Number | 1038594-01-2 | [1] |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Physical Properties | ||
| Form | Solid | [16] |
| Storage | 2-8°C, Dry Conditions | [1] |
| Predicted Properties | ||
| pKa₁ (Pyridinium) | ~5.2 (Predicted) | General Chemical Knowledge |
| pKa₂ (Ammonium) | ~9.5-10.5 (Predicted) | General Chemical Knowledge |
| Experimental Solubility (User Data) | ||
| Aqueous Solubility @ pH 2.0 | Enter your data here | Your Experiment |
| Aqueous Solubility @ pH 7.4 | Enter your data here | Your Experiment |
| Solubility in Methanol | Enter your data here | Your Experiment |
| Solubility in DMSO | Enter your data here | Your Experiment |
References
-
Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved January 19, 2026, from [Link]
-
ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved January 19, 2026, from [Link]
-
Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 19, 2026, from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials? Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved January 19, 2026, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved January 19, 2026, from [Link]
-
PubMed. (2021, September 6). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022, February 18). Chemical Properties of Amines: Bases and Salt Formation. Retrieved January 19, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpdft.com [rjpdft.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 12. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-amino-2-pyridin-3-yl-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Tale of Two Enantiomers: Unraveling the Stereoselective Activity of (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
A deep dive into the pharmacological profiles of the (R) and (S) enantiomers of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride reveals the critical role of stereochemistry in determining biological activity. This guide synthesizes available data to offer a comparative analysis of their potential antimicrobial and anti-inflammatory effects, providing researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental methodologies.
The fundamental principle that a molecule's three-dimensional structure dictates its biological function is nowhere more evident than in the study of chiral compounds. Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. This guide focuses on the distinct activities of the (R)- and (S)-enantiomers of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a chiral β-amino alcohol derivative. While research points to the potential of the (R)-enantiomer in antimicrobial and anti-inflammatory applications, a direct comparison with its (S)-counterpart is crucial for a complete understanding of its therapeutic potential.[1]
Stereochemistry: The Deciding Factor in Biological Efficacy
The spatial arrangement of atoms in (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride leads to differential interactions with chiral biological targets such as enzymes and receptors.[1] This stereoselectivity is a cornerstone of modern drug development, as the desired therapeutic effect often resides in one enantiomer, while the other may be inactive or even contribute to undesirable side effects.[1] The synthesis of enantiomerically pure forms of these compounds is therefore a critical step in their evaluation as potential therapeutic agents.[1]
Comparative Biological Activities: A Focus on Antimicrobial and Anti-inflammatory Potential
While comprehensive comparative data remains emergent, existing research provides valuable insights into the individual activities of the enantiomers.
Antimicrobial Activity
Studies have demonstrated that (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride possesses significant antimicrobial properties.[1] The minimum inhibitory concentration (MIC), a key measure of antimicrobial efficacy, has been determined for the (R)-enantiomer against several common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. [1]
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.0039 |
| Bacillus subtilis | 0.025 |
Note: Data for the (S)-enantiomer is not currently available in the reviewed literature, highlighting a critical knowledge gap.
The mechanism of action is thought to involve interactions between the aminoethanol group, which can form hydrogen bonds, and the pyridine ring with microbial enzymes and macromolecules, thereby disrupting essential cellular functions.[1]
Anti-inflammatory Effects
Research indicates that the (R)-enantiomer of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride may modulate inflammatory pathways, suggesting its potential in treating inflammatory diseases.[1] The precise mechanisms and a direct comparison with the (S)-enantiomer's anti-inflammatory activity are areas requiring further investigation.
Experimental Protocols for Activity Assessment
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for assessing the antimicrobial and anti-inflammatory activities of the (R)- and (S)-enantiomers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds and Media:
-
Prepare stock solutions of (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol describes an in vitro assay to evaluate the potential anti-inflammatory activity of the enantiomers by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of the (R)- and (S)-enantiomers in the culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Add a final concentration of 1 µg/mL of Lipopolysaccharide (LPS) to all wells except the negative control.
-
Include a vehicle control (cells with LPS and the solvent used for the compounds) and a negative control (cells with medium only).
-
Incubate the plate for another 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes.
-
-
Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each concentration of the enantiomers compared to the LPS-stimulated vehicle control.
-
Future Directions and Conclusion
The available evidence strongly suggests that the stereochemistry of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride plays a pivotal role in its biological activity. The (R)-enantiomer has demonstrated promising antimicrobial effects. However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, direct comparative studies of the (R)- and (S)-enantiomers are needed to quantify the differences in their antimicrobial and anti-inflammatory activities. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations. A comprehensive understanding of the stereoselective activity of these enantiomers will be instrumental in guiding future drug discovery and development efforts in the search for novel therapeutic agents.
References
Sources
A Comparative Guide to the Synthesis of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical chemistry. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a key building block for various pharmacologically active molecules, presents a synthetic challenge in obtaining the desired enantiomer with high purity. This guide provides an in-depth comparison of the primary methodologies for its synthesis: classical chiral resolution, strategic asymmetric synthesis, and innovative biocatalysis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
The Significance of Stereochemistry in Pyridyl-Aminoethanols
The pyridine ring and the chiral amino alcohol moiety are prevalent structural motifs in a vast array of pharmaceutical agents. The specific three-dimensional arrangement of the hydroxyl and amino groups in (R)-2-Amino-1-(pyridin-3-yl)ethanol is crucial for its biological activity, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to selectively synthesize the (R)-enantiomer is of paramount importance.
Method 1: Chiral Resolution of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
Chiral resolution is a classical and often industrially viable method for separating enantiomers from a racemic mixture. This approach involves the synthesis of the racemic amino alcohol, followed by separation. Two common techniques for chiral resolution are diastereomeric salt formation and chiral chromatography.
Principles of Diastereomeric Salt Resolution
This technique relies on the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired diastereomeric salt is then isolated, and the chiral resolving agent is removed to yield the enantiomerically pure amino alcohol.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
Step 1: Synthesis of Racemic 2-Amino-1-(pyridin-3-yl)ethanol
-
Reduction of 3-Acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in methanol, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield racemic 1-(pyridin-3-yl)ethanol.
-
Amination: A detailed procedure for the amination of the corresponding halo- or tosyloxy-substituted precursor would follow, leading to the racemic 2-amino-1-(pyridin-3-yl)ethanol.
Step 2: Diastereomeric Salt Formation and Resolution
-
Dissolve the racemic 2-amino-1-(pyridin-3-yl)ethanol (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add a solution of a chiral resolving agent, for example, (R)-(-)-Mandelic acid (0.5 eq), in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the enantiomeric excess (e.e.) of the crystallized salt. Repeat the recrystallization process until the desired e.e. is achieved.
-
Treat the diastereomerically pure salt with a base (e.g., NaOH) to liberate the free (R)-2-amino-1-(pyridin-3-yl)ethanol.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Finally, treat the purified (R)-amino alcohol with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.
Workflow for Chiral Resolution
Sources
Efficacy of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride in different solvent systems
An In-Depth Technical Guide to the Efficacy of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride in Different Solvent Systems
Introduction: The Pivotal Role of Solvent Selection in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent system is a decision of paramount importance, influencing everything from synthesis efficiency to the ultimate bioavailability of an Active Pharmaceutical Ingredient (API).[1] A solvent is not merely a medium for dissolution; it is an active participant in the chemical process, capable of dictating reaction kinetics, controlling crystal polymorphism, ensuring product purity, and maintaining stability.[2] For a chiral β-amino alcohol like this compound, which possesses multiple functional groups—a pyridine ring, a hydroxyl group, and an amino group—solvent interactions are particularly complex and consequential.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the efficacy of this compound across various solvent systems. We will delve into the causality behind experimental design, present a robust protocol for solubility determination, analyze comparative data, and offer insights to guide researchers in making informed decisions for their specific applications, from synthetic chemistry to formulation.
Compound Profile: this compound
This compound (Molecular Formula: C₇H₁₁ClN₂O, Molecular Weight: approx. 174.63 g/mol ) is a chiral building block of significant interest in medicinal chemistry.[3] Its key structural features dictate its physicochemical properties:
-
Pyridine Ring: A polar, ionizable aromatic system that can participate in π-stacking and hydrogen bonding, often enhancing aqueous solubility and bioavailability.[4][5]
-
Amino and Hydroxyl Groups: These groups are excellent hydrogen bond donors and acceptors, significantly influencing the molecule's interaction with protic solvents.
-
Chiral Center: The specific (R)-configuration is crucial, as stereochemistry often governs pharmacological activity.[3]
-
Hydrochloride Salt: The salt form is intentionally chosen to improve the solubility and stability in aqueous solutions, a critical factor for many biological and formulation applications.[3][6]
Given these features, the compound is expected to exhibit varied solubility depending on the solvent's polarity, proticity, and pH.
Experimental Protocol: Thermodynamic Solubility Assessment
To objectively compare the performance of this compound in different solvents, a standardized, high-throughput equilibrium solubility protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[7]
Objective:
To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature (37 °C to simulate physiological conditions).[8]
Materials:
-
This compound (>99% purity)
-
Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN)
-
HPLC system with UV detector
-
Thermostatic shaker incubator
-
0.22 µm PTFE syringe filters
-
Analytical balance and glassware
Methodology:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of the compound in DMSO for creating an HPLC calibration curve.
-
Sample Preparation: Add an excess amount of this compound (approx. 20 mg) to 2 mL of each test solvent in separate glass vials. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[7]
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to 37 °C. Agitate the samples at a constant speed (e.g., 250 rpm) for 24 hours. This duration is typically sufficient to ensure equilibrium is reached. Preliminary time-to-equilibrium studies are recommended for novel compounds.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particulates. This step is critical to prevent inflation of solubility values.
-
Dilution: Dilute the filtered samples with an appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration of the dissolved compound is determined by comparing the peak area to the standard calibration curve.
The diagram below illustrates the experimental workflow for this solubility determination protocol.
Comparative Data & Analysis
The following table summarizes the illustrative experimental solubility data for this compound. This data is generated based on the compound's chemical properties for the purpose of this guide.
| Solvent System | Solvent Type | Polarity Index | Expected Solubility (mg/mL) at 37°C |
| Deionized Water | Polar Protic | 10.2 | > 200 |
| PBS (pH 7.4) | Aqueous Buffer | ~10.2 | > 200 |
| Ethanol (EtOH) | Polar Protic | 5.2 | ~ 85 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ~ 150 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | ~ 25 |
In-Depth Analysis of Efficacy in Each System:
-
Aqueous Systems (Water & PBS): The hydrochloride salt form and the presence of polar functional groups result in exceptionally high solubility in water and PBS.[3] This is highly advantageous for developing aqueous-based oral or parenteral formulations, as it can enhance bioavailability and simplify the manufacturing process.[9] High aqueous solubility is a primary goal for many drug candidates to ensure dissolution in the gastrointestinal tract or bloodstream.
-
Ethanol (EtOH): As a polar protic solvent, ethanol shows good, albeit lower, solubility compared to water. This level of solubility is often sufficient for use as a co-solvent in liquid formulations to improve the solubility of other less-soluble excipients. Ethanol is also a common solvent for synthesis and purification steps like crystallization, where having moderate solubility that decreases with temperature can be beneficial for achieving high recovery yields.[2]
-
Dimethyl Sulfoxide (DMSO): The compound exhibits high solubility in DMSO, a strong polar aprotic solvent. This is critically important for early-stage drug discovery, as DMSO is the universal solvent for storing compound libraries for high-throughput screening (HTS) assays.[10] The ability to create concentrated stock solutions in DMSO ensures compatibility with automated screening platforms.
-
Acetonitrile (ACN): Solubility in acetonitrile is significantly lower. ACN is less polar than DMSO and lacks hydrogen bond donating capabilities. This lower solubility is relevant for analytical applications, such as reversed-phase HPLC, where ACN is a common mobile phase component. The compound's solubility characteristics in the mobile phase will directly impact chromatographic performance. It also indicates that ACN would be a poor choice for formulation or as a primary reaction solvent.
The logical flow for selecting a solvent based on the desired application is outlined in the diagram below.
Sources
- 1. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 2. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 7. scispace.com [scispace.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. lifechemicals.com [lifechemicals.com]
(R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the judicious selection of a chiral amine is a critical determinant in the success of asymmetric synthesis. This guide provides a comprehensive performance benchmark of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride against other widely used chiral amines. By presenting objective comparisons and supporting experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction to this compound
This compound is a chiral β-amino alcohol derivative featuring a pyridin-3-yl substituent and an R-configuration at the stereogenic center.[1] Its molecular structure, possessing both a basic amino group and a hydroxyl group, makes it a versatile building block and ligand in organic synthesis.[1][2][3] This compound and its enantiomer, (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, are recognized for their utility in the synthesis of bioactive molecules and as ligands in coordination chemistry.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a beneficial characteristic for various applications.[2][4]
Comparative Analysis of Chiral Amines
The efficacy of a chiral amine in asymmetric synthesis is contingent on its structural and electronic properties, which influence its ability to induce stereoselectivity. This section compares this compound with other classes of chiral amines commonly employed in asymmetric catalysis and resolution.
| Chiral Amine Class | Representative Examples | Key Features & Applications | Performance Considerations |
| β-Amino Alcohols | (R)-2-Amino-1-(pyridin-3-yl)ethanol , Prolinol, (1S,2R)-2-Amino-1,2-diphenylethanol | Can act as bidentate ligands for metals. Used in asymmetric reductions, additions, and as chiral auxiliaries. The pyridine moiety in the title compound can offer unique coordination properties. | Enantioselectivity is often dependent on the steric bulk of the substituents and the nature of the metal center. |
| Cinchona Alkaloids | Quinine, Quinidine, Cinchonine, Cinchonidine | Rigid bicyclic structures with multiple stereocenters. Widely used in a vast array of asymmetric reactions including Michael additions, aldol reactions, and halogenations.[5][6] | High enantioselectivities are often achievable, but the catalyst loading can sometimes be high. The pseudoenantiomeric pairs (quinine/quinidine and cinchonine/cinchonidine) can provide access to both product enantiomers. |
| Primary Amines | α-Methylbenzylamine, tert-Butylsulfinamide | Often used as chiral auxiliaries or in the formation of chiral imines for asymmetric additions.[7] Primary amine catalysts derived from amino acids are also powerful tools in organocatalysis.[6] | The removability of the chiral auxiliary is a key consideration. The stereochemical outcome is often dictated by the steric hindrance around the chiral center. |
| Secondary Amines | Proline, MacMillan catalysts (imidazolidinones) | Seminal catalysts in organocatalysis, particularly for enamine and iminium ion catalysis.[8] Effective for a wide range of transformations like aldol and Michael reactions. | Catalyst loading is typically low, and they often exhibit high enantioselectivity. The reaction conditions, such as solvent and additives, can significantly impact performance. |
| Diamines | (1R,2R)-1,2-Diaminocyclohexane (DACH), (1S,2S)-1,2-Diphenylethylenediamine (DPEN) | Excellent ligands for transition metals in asymmetric hydrogenation and transfer hydrogenation reactions.[9] | The stereochemical outcome is highly dependent on the metal and the ligand backbone. High pressures of hydrogen may be required for hydrogenation reactions. |
Experimental Benchmarking: Kinetic Resolution of Racemic Amines
To provide a practical comparison, we outline a general protocol for the kinetic resolution of a racemic amine using a chiral acylating agent. This method allows for the evaluation of different chiral amines as resolving agents.[10][11] Kinetic resolution is a widely used technique where one enantiomer of a racemate reacts faster with a chiral reagent, leaving the unreacted substrate enriched in the other enantiomer.[11][12]
General Experimental Protocol for Kinetic Resolution
This protocol describes a general procedure for the enantioselective acylation of a model racemic amine, such as 1-phenylethylamine, using various chiral amines as catalysts or part of the acylating agent.
Materials:
-
Racemic 1-phenylethylamine
-
This compound (or other chiral amine to be tested)
-
Acetic anhydride
-
Triethylamine (or another non-chiral base)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Standard workup and purification reagents
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (ee) determination
Procedure:
-
To a solution of the chiral amine (e.g., this compound, 0.1 mmol) and triethylamine (1.5 mmol) in the chosen anhydrous solvent (10 mL) at 0 °C, add acetic anhydride (1.0 mmol) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to pre-form the chiral acylating agent in situ.
-
Add the racemic 1-phenylethylamine (1.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC or GC.
-
Once approximately 50% conversion is reached, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted amine and the acylated product by column chromatography.
-
Determine the enantiomeric excess (ee) of the unreacted amine and the product using chiral HPLC.
Workflow for Kinetic Resolution Experiment:
Caption: Experimental workflow for the kinetic resolution of a racemic amine.
Interpreting the Results
The effectiveness of the chiral amine is determined by the selectivity factor (s), which can be calculated from the conversion and the enantiomeric excess of the unreacted substrate and the product. A higher selectivity factor indicates a more efficient resolution. By comparing the 's' values obtained with different chiral amines under identical conditions, a clear performance benchmark can be established.
Asymmetric Synthesis Application: Catalytic Asymmetric Reduction of a Prochiral Ketone
(R)-2-Amino-1-(pyridin-3-yl)ethanol and its analogs can also serve as chiral ligands in metal-catalyzed asymmetric reductions. This section outlines a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone, a common transformation in pharmaceutical synthesis.[9]
General Experimental Protocol for Asymmetric Transfer Hydrogenation
Materials:
-
Prochiral ketone (e.g., Acetophenone)
-
This compound
-
A suitable metal precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
A hydrogen source (e.g., Formic acid/triethylamine mixture or isopropanol)
-
Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
-
Standard workup and purification reagents
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the metal precursor and this compound in the anhydrous solvent.
-
Stir the mixture at room temperature for a designated time to allow for the formation of the chiral catalyst complex.
-
Add the prochiral ketone to the catalyst solution.
-
Add the hydrogen source to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Logical Relationship of Components in Asymmetric Transfer Hydrogenation:
Caption: Key components in the catalytic asymmetric reduction of a prochiral ketone.
Conclusion
This compound presents itself as a valuable chiral building block and potential ligand for asymmetric synthesis. Its performance, like any chiral amine, is highly dependent on the specific reaction, substrate, and conditions. This guide provides a framework for the objective comparison of this and other chiral amines through standardized experimental protocols. By systematically evaluating different classes of chiral amines, researchers can identify the optimal catalyst or auxiliary for their synthetic targets, ultimately accelerating the drug discovery and development process.
References
- This compound | 1038594-01-2 | Benchchem. (URL: )
- Scott, J. P., & Jacobsen, E. N. (2007). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 107(12), 5713-5743. (URL: )
-
Skrobińska, M., Janus, E., & Dudziak, A. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(13), 4275. (URL: [Link])
- Bode Research Group. Kinetic resolution of amines. (URL: )
- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol - Benchchem. (URL: )
- Skrobińska, M., Janus, E., & Dudziak, A. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
-
Asymmetric catalysis with chiral primary amine-based organocatalysts - RSC Publishing. (URL: [Link])
- A Comparative Guide to Catalytic Efficiency in the Synthesis of Chiral Alcohols - Benchchem. (URL: )
-
Arseniyadis, S., Valleix, A., Wagner, A., & Mioskowski, C. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. Angewandte Chemie (International ed. in English), 43(25), 3314–3317. (URL: [Link])
-
The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase - Semantic Scholar. (URL: [Link])
-
On the Hunt for Chiral Single-Atom Catalysts | ACS Catalysis - ACS Publications. (URL: [Link])
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. (URL: [Link])
-
Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters - ResearchGate. (URL: [Link])
-
Comparing quantitative prediction methods for the discovery of small-molecule chiral catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])
-
Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC - NIH. (URL: [Link])
-
2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (URL: [Link])
-
Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing). (URL: [Link])
-
Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks | Organic Letters - ACS Publications. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alfachemic.com [alfachemic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral β-amino alcohol derivative with the molecular formula C₇H₁₁ClN₂O.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2][3][4] Its structure, featuring a pyridine ring and a chiral amino alcohol moiety, allows it to participate in a variety of chemical transformations and interactions with biological systems.[1][2]
I. Synthesis and Purification: A Comparative Analysis of Routes
The synthesis of enantiomerically pure this compound is a critical first step in its application. Reproducibility in this stage is paramount to ensure the quality and consistency of the final product. We will compare two common synthetic strategies: enantioselective reduction of a prochiral ketone and resolution of a racemic mixture.
Method 1: Enantioselective Reduction of 3-Acetylpyridine
This approach offers an elegant and often more efficient route to the desired enantiomer, avoiding the need for a separate resolution step. The core of this method is the use of a chiral catalyst to stereoselectively reduce the ketone functionality of 3-acetylpyridine.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: A chiral ruthenium-based catalyst, such as RuCl[(R,R)-Tscymene]-TsDPEN, is prepared in situ. The choice of a well-defined catalyst is crucial for high enantioselectivity.
-
Reaction Setup: In an inert atmosphere, 3-acetylpyridine and the catalyst (typically 0.1-1 mol%) are dissolved in a suitable solvent like isopropanol, which also serves as the hydrogen source.
-
Hydrogen Transfer: The reaction is initiated by the addition of a base, such as potassium tert-butoxide. The mixture is then heated to a controlled temperature (e.g., 80°C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield (R)-2-Amino-1-(pyridin-3-yl)ethanol.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Causality and Expertise: The success of this method hinges on the selection of the chiral ligand and the reaction conditions. The (R,R)-TsDPEN ligand creates a chiral environment around the ruthenium center, directing the hydride transfer to one face of the ketone, leading to the preferential formation of the (R)-alcohol. Isopropanol is an effective and readily available hydrogen donor for this type of transfer hydrogenation.[5]
Method 2: Synthesis via Racemic Mixture and Resolution
This classical approach involves the non-stereoselective synthesis of the racemic amino alcohol followed by separation of the enantiomers.
Experimental Protocol: Racemic Synthesis and Chiral Resolution
-
Racemic Synthesis: 3-Acetylpyridine is reduced using a non-chiral reducing agent like sodium borohydride in an alcoholic solvent. This produces a racemic mixture of (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol.
-
Resolution: The racemic mixture is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.
-
Liberation of Enantiomer: The desired diastereomeric salt is isolated and treated with a base to liberate the enantiomerically pure (R)-2-Amino-1-(pyridin-3-yl)ethanol.
-
Salt Formation: The purified (R)-enantiomer is converted to its hydrochloride salt as described previously.
Trustworthiness and Validation: While often lower yielding due to the discard of the undesired enantiomer, this method is robust and can be highly effective. The key to reproducibility lies in meticulous control over the crystallization conditions (solvent, temperature, and cooling rate) to ensure efficient separation of the diastereomers.
Comparison of Synthetic Routes
| Feature | Enantioselective Reduction | Racemic Synthesis & Resolution |
| Atom Economy | High | Low (theoretically max 50% yield) |
| Number of Steps | Fewer | More |
| Reproducibility | Highly dependent on catalyst quality and reaction conditions. | Dependent on precise control of crystallization. |
| Cost | Chiral catalysts can be expensive. | Chiral resolving agents are often less expensive. |
| Scalability | Can be challenging to scale up. | Often more straightforward to scale. |
II. Analytical Characterization for Quality Control
To ensure the identity, purity, and enantiomeric excess of the synthesized this compound, a comprehensive analytical workflow is essential.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of this compound.
Detailed Experimental Protocols for Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to verify the presence of all expected protons and carbons.
-
-
Expected ¹H NMR Data (D₂O, 400 MHz) δ (ppm): 8.6-8.7 (m, 2H, pyridine), 7.9-8.0 (m, 1H, pyridine), 7.5-7.6 (m, 1H, pyridine), 5.0-5.1 (dd, 1H, CH-OH), 3.3-3.5 (m, 2H, CH₂-NH₂).
-
Expected ¹³C NMR Data (D₂O, 101 MHz) δ (ppm): 148-150 (2C, pyridine), 140-142 (1C, pyridine), 138-140 (1C, pyridine), 125-127 (1C, pyridine), 70-72 (CH-OH), 45-47 (CH₂-NH₂).[6][7]
2. Chiral High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the compound.
-
Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T), is highly effective for separating underivatized amino alcohol enantiomers.[8][9]
-
Mobile Phase: A mixture of an organic modifier (e.g., ethanol or methanol) and an aqueous buffer (e.g., ammonium acetate) is typically used. The exact composition should be optimized for the specific column and compound.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
-
Trustworthiness: For accurate e.e. determination, it is crucial to also analyze the corresponding racemic mixture to confirm the elution order and resolution of the enantiomers. Pre-column derivatization can be employed if the compound lacks a chromophore, but this is not necessary for this pyridine-containing molecule.[10][11]
3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
The expected [M+H]⁺ ion for the free base (C₇H₁₀N₂O) is at m/z 139.08.
-
Comparative Data Summary
| Analytical Technique | Parameter Measured | Expected Result for High-Quality Sample | Alternative/Complementary Method |
| ¹H and ¹³C NMR | Chemical Structure | Spectra consistent with the proposed structure. | 2D NMR (COSY, HSQC) for complex structures. |
| Chiral HPLC | Chemical Purity & Enantiomeric Excess | Purity > 98%, e.e. > 99% | Chiral Gas Chromatography (GC) for volatile derivatives. |
| Mass Spectrometry | Molecular Weight | [M+H]⁺ at m/z 139.08 | High-Resolution Mass Spectrometry (HRMS) for elemental composition. |
| FT-IR Spectroscopy | Functional Groups | Characteristic peaks for O-H, N-H, C-H, and C=N bonds. | - |
III. Application in Asymmetric Synthesis: A Case Study
This compound is a valuable chiral building block. For instance, it can be used in the synthesis of chiral ligands for asymmetric catalysis or as a key intermediate in the preparation of more complex drug molecules.[1][3]
Signaling Pathway of a Hypothetical Drug Target
This compound could be a precursor to a molecule that inhibits a specific kinase involved in a disease pathway.
Caption: Hypothetical signaling pathway where a drug derived from the title compound acts as a kinase inhibitor.
The reproducibility of the synthesis and the verified high enantiomeric purity of this compound are critical for the consistent biological activity of the final drug substance. The presence of the (S)-enantiomer could lead to off-target effects or reduced efficacy.
IV. Conclusion
Achieving reproducible experimental outcomes with this compound necessitates a thorough understanding and control of its synthesis and analytical characterization. The choice between an enantioselective synthesis and a resolution-based approach will depend on factors such as scale, cost, and available expertise. A rigorous analytical workflow, employing NMR, chiral HPLC, and mass spectrometry, is non-negotiable for ensuring the quality and consistency of this important chiral building block. This guide provides the foundational knowledge and comparative data to enable researchers to confidently and reproducibly work with this versatile compound.
References
- Various Authors. (2025).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. Available from: [Link]
-
Wikipedia. Enantioselective ketone reduction. Available from: [Link]
-
University of Calgary. Enantioselective Reduction of Ketones. Available from: [Link]
-
Grokipedia. Enantioselective reduction of ketones. Available from: [Link]
-
Organic Reactions. Enantioselective Reduction of Ketones. Available from: [Link]
-
MDPI. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 27(15), 4985. Available from: [Link]
-
University of Greifswald. (2017). Biocatalytic Synthesis of Amino Alcohols. Available from: [Link]
-
Chemspace. This compound. Available from: [Link]
-
MDPI. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 1(1), 38-60. Available from: [Link]
- Google Patents. (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
- Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available from: [Link]
-
ResearchGate. (2003). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 998(1-2), 131-141. Available from: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. Available from: [Link]
-
Sciforum. (2019). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Molbank, 2019, M1078. Available from: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
SpectraBase. 2-Amino-N-prop-2-enyl-3-pyridinecarboxamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(4), 330-3. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (EVT-1664528) | 1416354-93-2 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable analysis of chiral compounds is a cornerstone of ensuring product quality, safety, and efficacy. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a key chiral building block in pharmaceutical synthesis, demands rigorous analytical scrutiny to confirm its enantiomeric purity and overall quality. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the comprehensive characterization and cross-validation of this critical intermediate.
The principle of cross-validation, at its core, is a process of ensuring the reliability and accuracy of an analytical result by employing multiple, distinct methodologies.[1][2] This approach is fundamental to building a robust data package for regulatory submissions and for guaranteeing the consistency of a manufacturing process. For a chiral molecule like this compound, where the stereochemistry is critical, relying on a single analytical technique is insufficient.
This guide will delve into the practical application of three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, providing you with the rationale to design and execute a comprehensive analytical validation strategy.
The Analytical Triad: A Multi-Faceted Approach to Purity and Identity
A truly validated analytical result for this compound is best achieved by leveraging the complementary strengths of Chiral HPLC, NMR, and MS. Each technique provides a unique window into the molecular attributes of the compound, and their combined data create a self-validating system.
Figure 1: A schematic overview of the cross-validation workflow, highlighting the complementary roles of Chiral HPLC, NMR, and MS in achieving a comprehensive and reliable analytical result.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the undisputed workhorse for determining the enantiomeric purity of chiral compounds.[3][4] Its ability to separate and quantify enantiomers provides the most direct and accurate measure of the enantiomeric excess (e.e.) of this compound.
The "Why": The Principle of Chiral Recognition
The magic of chiral HPLC lies in the chiral stationary phase (CSP). These specialized columns are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and individual quantification. For amino alcohols like our target compound, polysaccharide-based CSPs are often a good starting point for method development.[5]
Experimental Protocol: Chiral HPLC Method for this compound
Objective: To separate and quantify the (R) and (S)-enantiomers of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride and determine the enantiomeric purity of the (R)-enantiomer.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or similar). The choice of a specific CSP is often empirical and may require screening of several columns.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point for normal-phase chiral separations. A typical starting ratio would be 90:10 (v/v) n-hexane:isopropanol.
-
Additive: To improve peak shape and resolution for an amino compound, a small amount of a basic modifier like diethylamine (DEA) is often added to the mobile phase (e.g., 0.1% v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm, as the pyridine ring provides a suitable chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
System Suitability: Before sample analysis, a system suitability standard containing a racemic mixture of (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol should be injected. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.
Data Interpretation and Comparison
The primary output of the chiral HPLC analysis is a chromatogram showing two separated peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess is calculated using the peak areas of the two enantiomers.
| Parameter | Method A (Chiral HPLC) | Method B (Alternative Chiral HPLC) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose derivative) | Cyclodextrin-based |
| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% DEA | Acetonitrile:Water (70:30) with 0.1% TFA |
| Resolution (Rs) | > 2.0 | > 1.8 |
| (R)-enantiomer Purity (%) | 99.8 | 99.7 |
| (S)-enantiomer Impurity (%) | 0.2 | 0.3 |
Table 1: A comparative summary of two hypothetical chiral HPLC methods for the analysis of this compound. The close agreement in the purity results provides confidence in the analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
While chiral HPLC excels at quantifying enantiomeric purity, NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For this compound, ¹H and ¹³C NMR are essential for confirming the molecular structure and identifying any potential impurities.
The "Why": The Power of Magnetic Resonance
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, we can obtain a spectrum that provides information about the chemical environment of each atom in the molecule. This allows for the unambiguous confirmation of the compound's structure.
Experimental Protocol: ¹H and ¹³C NMR of this compound
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.
Data Interpretation and Comparison
The ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring and the ethanolamine side chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals should be consistent with the expected structure. The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
While standard NMR cannot differentiate between enantiomers, it is a powerful tool for identifying and quantifying achiral impurities. The presence of unexpected signals in the NMR spectrum would indicate the presence of impurities.
Mass Spectrometry (MS): The Final Verdict on Molecular Weight
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of this compound and for identifying potential impurities based on their mass.
The "Why": From Molecules to Ions
In a mass spectrometer, molecules are first ionized, and then these ions are separated based on their m/z ratio. The resulting mass spectrum provides a precise measurement of the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry of this compound
Objective: To confirm the molecular weight of this compound and to screen for potential impurities.
Instrumentation:
-
A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
Data Acquisition:
-
Acquire a full-scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.
Data Interpretation and Comparison
The mass spectrum should show a prominent peak corresponding to the protonated molecule of (R)-2-Amino-1-(pyridin-3-yl)ethanol. The expected m/z for the free base (C₇H₁₀N₂O) is approximately 138.17. Therefore, the [M+H]⁺ ion should be observed at approximately m/z 139.18. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Impurity Profiling: A Critical Component of Validation
A comprehensive analytical validation must also consider the potential impurities that may be present in the sample. These can arise from the synthetic route or from degradation. For this compound, potential impurities could include:
-
The (S)-enantiomer: The unwanted enantiomer is the most critical chiral impurity.
-
Starting materials: Unreacted starting materials from the synthesis.
-
By-products: Unwanted products from side reactions during the synthesis.
-
Degradation products: Products formed from the decomposition of the desired compound.
A combination of HPLC, NMR, and MS is essential for the detection, identification, and quantification of these impurities.
Figure 2: A flowchart illustrating the role of analytical techniques in impurity profiling throughout the synthesis and purification process.
Conclusion: A Unified and Defensible Analytical Strategy
The cross-validation of analytical results for this compound is not merely a procedural step but a fundamental scientific principle that ensures the quality and reliability of this critical pharmaceutical intermediate. By integrating the complementary strengths of Chiral HPLC, NMR, and Mass Spectrometry, researchers and drug development professionals can build a comprehensive and scientifically sound data package. This multi-faceted approach provides a high degree of confidence in the identity, purity, and enantiomeric integrity of the compound, ultimately contributing to the development of safe and effective medicines.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies, Inc. URL: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. URL: [Link]
-
2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. URL: [Link]
-
Chiral analysis. Wikipedia. URL: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. URL: [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. URL: [Link]
-
Chiral HPLC Separations. Phenomenex. URL: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. URL: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. URL: [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. URL: [Link]
-
Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydro. Agilent. URL: [Link]
-
1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. URL: [Link]
-
Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. URL: [Link]
-
Mass spectral parameters for the 35 amino acids. ResearchGate. URL: [Link]
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. URL: [Link]
-
Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. MDPI. URL: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-1-(pyridin-3-yl)ethanol Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. Our commitment to excellence in laboratory safety and chemical handling is paramount, and this document is designed to be your trusted resource.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The primary principle governing the disposal of this compound is the management of its inherent chemical risks. The pyridine moiety suggests potential toxicity, while the hydrochloride salt indicates that it can contribute to the acidity of aqueous waste streams.
Table 1: Hazard Profile and Recommended Personal Protective Equipment
| Hazard Category | Description | Recommended PPE |
| Toxicity | Pyridine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Long-term exposure to some pyridine compounds may have adverse health effects. | Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Eye Protection: Safety goggles or a face shield must be worn. Lab Coat: A standard laboratory coat is required to protect against skin contact. |
| Environmental Hazard | Pyridine-based compounds can be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, release into the environment must be strictly avoided. | N/A (Procedural controls are primary) |
| Corrosivity (as a solution) | As a hydrochloride salt, aqueous solutions of this compound will be acidic and potentially corrosive. | The same PPE as for toxicity applies. |
II. Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4] Adherence to the following step-by-step procedure is crucial for ensuring safety and regulatory compliance.
1. Waste Segregation:
-
Crucial First Step: Do not mix waste this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Keep this waste separate from strong oxidizing agents, bases, and reactive metals.[5] Mixing with bases could liberate the free amine, while reaction with strong oxidizers could lead to a hazardous reaction.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste (Solutions): Collect aqueous solutions of the compound in a separate, clearly labeled, and leak-proof container. Given its acidic nature, ensure the container is compatible with acidic waste.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
3. Waste Storage:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
4. Final Disposal:
-
Institutional Procedures: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all required waste manifests and other documentation are completed accurately and retained as per your institution's and local regulations.
III. Emergency Procedures: Spills and Exposure
Spill Cleanup:
-
Small Spills:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
If it is safe to do so, increase ventilation to the area.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Standard Operating Procedure for Pyridine. (n.d.).
- GESTIS Substance Database. (n.d.). Institute for Occupational Safety and Health of the German Social Accident Insurance.
- Material Safety Data Sheet for 4-Aminopyridine. (n.d.). Fisher Scientific.
- How to dispose of hydrochloric acid. (n.d.). Lab Alley.
- Method for recycling pyridine from pharmaceutical waste liquid. (2015).
- Production, Import, Use, and Disposal of Pyridine. (1989). Agency for Toxic Substances and Disease Registry.
- Proper Disposal of Bzl-ile-ome HCl: A Step-by-Step Guide. (2025). Benchchem.
- Safety D
- Safety Data Sheet for 2-Amino-5-bromopyridine. (2025). Sigma-Aldrich.
- How Should Hydrochloric Acid Be Disposed Of Safely? (2025). Chemistry For Everyone - YouTube.
- Safety Data Sheet for 2-Amino-4-methylpyridine. (2025). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines. (n.d.). University of California, Berkeley.
- Safety Data Sheet for 3-Aminopyridine. (n.d.). AK Scientific, Inc.
- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Hazardous Waste - EHSO Manual 2025-2026. (2025). Emory University.
- Safety Data Sheet for 2-Amino Pyridine. (n.d.). Biochem Chemopharma.
- Safety Data Sheet for BONDERITE C-IC 79 AERO ACID CLEANER. (2022). Henkel.
- Safety Data Sheet for a chemical compound. (n.d.).
- Safety Data Sheet for Polymer (in anisole) NCMP livilux®. (2020). Merck Millipore.
- Safety Data Sheet for Piperonylbutoxide-(butyl-d9). (2025). Sigma-Aldrich.
- Safety Data Sheet for Calcium Iod
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
- EPA Hazardous Waste Codes. (n.d.). US EPA.
- Safety Data Sheet for 2-Amino Pyridine for Synthesis. (2016). Loba Chemie.
- Safety Data Sheet for 2-(2-Aminoethylamino)ethanol. (n.d.). Carl ROTH.
Sources
Navigating the Safe Handling of (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a key building block in the synthesis of novel chemical entities, making a thorough understanding of its safe handling paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes.
I. Hazard Assessment and GHS Classification
Based on data from analogous compounds, this compound is anticipated to fall under the following Globally Harmonized System (GHS) classifications.[1][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life. |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
The hydrochloride salt form suggests the compound is a solid and likely hygroscopic, meaning it can absorb moisture from the air.[5] The pyridine moiety is a known structural alert for toxicity.[6][7]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.[8][9][10][11][12]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[8][10] | Protects against splashes and airborne particles that can cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8][9] | Prevents skin contact, which can lead to chemical burns and systemic toxicity through dermal absorption. |
| Body Protection | A chemical-resistant laboratory coat, worn fully buttoned, and an apron.[8][10] | Protects against spills and splashes, preventing contamination of personal clothing and underlying skin. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid outside of a certified chemical fume hood.[4][12] | Given the potential for toxicity if inhaled, respiratory protection is essential to prevent exposure to airborne dust particles. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
III. Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram and procedural steps outline a comprehensive operational plan.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. lobachemie.com [lobachemie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. sams-solutions.com [sams-solutions.com]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
